2-Bromoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromoaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN/c7-5-3-1-2-4-6(5)8/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPBDRUWRLBSDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060645 | |
| Record name | 2-Bromoaniline | |
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Molecular Weight |
172.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown solid; mp = 27-32 deg C; [Alfa Aesar MSDS] | |
| Record name | 2-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | 2-Bromoaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19537 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
615-36-1 | |
| Record name | 2-Bromoaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-36-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Bromoaniline | |
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| Record name | 2-BROMOANILINE | |
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| Record name | Benzenamine, 2-bromo- | |
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| Record name | 2-Bromoaniline | |
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| Record name | 2-bromoaniline | |
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| Record name | 2-BROMOANILINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTP98DS78E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to 2-Bromoaniline (CAS Number: 615-36-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoaniline, with the CAS registry number 615-36-1, is an important aromatic amine derivative. Its chemical structure consists of a benzene (B151609) ring substituted with a bromine atom and an amino group at adjacent positions. This ortho-positioning of the functional groups imparts unique chemical properties, making it a valuable intermediate in a wide array of synthetic applications. It serves as a crucial building block in the synthesis of pharmaceuticals, agrochemicals, dyes, and corrosion inhibitors.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, reactivity, and safety information for this compound, tailored for professionals in research and drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.
| Property | Value | References |
| CAS Number | 615-36-1 | [1] |
| Molecular Formula | C₆H₆BrN | [1] |
| Molecular Weight | 172.02 g/mol | [3] |
| Appearance | White to pale yellow or red-brown solid/liquid after melting | [1][4] |
| Melting Point | 24-32 °C | [1][3] |
| Boiling Point | 229 °C | [1] |
| Density | 1.52 - 1.578 g/mL at 20-25 °C | [1][5] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [1][4] |
| Vapor Pressure | 0.04 mmHg | [3] |
| pKa | 2.53 (at 25 °C) | [1] |
| LogP | 2.1 | [3] |
| Refractive Index | 1.6133 - 1.619 | [1] |
| Flash Point | >110 °C (>230 °F) | [5] |
Spectroscopic Properties
Spectroscopic analysis is critical for the identification and characterization of this compound. The following table summarizes its key spectral data.
| Spectroscopic Technique | Key Features and Data |
| ¹H NMR | Spectra available, typically run in CDCl₃.[5] |
| ¹³C NMR | Spectra available, typically run in CDCl₃.[1] |
| Infrared (IR) Spectroscopy | Spectra available (FTIR, ATR-IR, Near IR, Vapor Phase IR).[3] |
| Mass Spectrometry (MS) | Mass spectra available (Electron Ionization).[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results. Below are generalized protocols for the key spectroscopic analyses of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a nuclear magnetic resonance spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Typical parameters include a spectral width of 200-220 ppm and a longer relaxation delay if quantitative data is needed.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: As this compound can be a low-melting solid, it can be analyzed as a liquid film or a solid. If solid, place a small amount directly onto the ATR crystal. If liquid, a single drop is sufficient.
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an ATR accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Place the sample on the crystal and apply pressure using the anvil to ensure good contact. Record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of this compound and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold for several minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: A suitable mass range to detect the molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and purity. Analyze the mass spectrum of the peak corresponding to this compound to identify the molecular ion and characteristic fragmentation pattern.
Chemical Reactivity and Synthetic Applications
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of its amino and bromo substituents.
-
Diazotization Reactions: The amino group can be readily converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups onto the aromatic ring through Sandmeyer-type reactions.[6]
-
N-Alkylation and N-Acylation: The amino group can undergo standard alkylation and acylation reactions.
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond is susceptible to various palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: this compound can be coupled with boronic acids or their esters to form 2-aminobiphenyl (B1664054) derivatives.[7]
-
Buchwald-Hartwig Amination: It can react with various amines to form substituted 1,2-diaminobenzenes.[8]
-
-
Synthesis of Heterocycles: this compound is a key precursor for the synthesis of various nitrogen-containing heterocyclic compounds, such as indoles and quinolines.[9][10]
Example Synthetic Protocol: Synthesis of 2-Substituted Indoles
A common application of this compound is in the synthesis of indoles. The following is a representative experimental workflow.
Caption: Workflow for the synthesis of 2-substituted indoles from this compound.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[3] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin.[3] |
| Specific Target Organ Toxicity - Repeated Exposure (Category 2) | H373: May cause damage to organs through prolonged or repeated exposure.[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation.[11] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation.[11] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled.[11] |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects.[2] |
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.[12]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
-
Wash hands thoroughly after handling.[12]
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[5]
Conclusion
This compound (CAS 615-36-1) is a fundamentally important chemical intermediate with a well-characterized profile of physicochemical and spectroscopic properties. Its utility in organic synthesis, particularly in the construction of complex aromatic systems and heterocycles, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and safe use in research and development, especially within the pharmaceutical and chemical industries.
References
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- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. This compound CAS#: 615-36-1 [m.chemicalbook.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. An improved Larock synthesis of quinolines via a Heck reaction of 2-bromoanilines and allylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
Physical and chemical properties of 2-bromoaniline
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in organic synthesis. The information is presented to support research, development, and drug discovery activities, with a focus on data clarity, experimental reproducibility, and visualization of key processes.
General and Physical Properties
This compound, also known as o-bromoaniline, is an aromatic amine with a bromine substituent ortho to the amino group.[1] It appears as a white needle-like crystal or a clear yellow to red-brown liquid after melting.[2][3][4][5]
Table 1: General Properties of this compound
| Property | Value | References |
| CAS Number | 615-36-1 | [2][6][7][8] |
| Molecular Formula | C6H6BrN | [2][6][7][9] |
| Molecular Weight | 172.02 g/mol | [2][8][9] |
| IUPAC Name | This compound | [7][9] |
| Synonyms | o-Bromoaniline, 2-Aminobromobenzene | [2][7][10] |
| InChI Key | AOPBDRUWRLBSDB-UHFFFAOYSA-N | [2][7] |
| SMILES | C1=CC=C(C(=C1)N)Br | [7][9] |
Table 2: Physical Properties of this compound
| Property | Value | References |
| Melting Point | 24-32 °C | [2][3][4][6][7][8][11] |
| Boiling Point | 227-230 °C at 760 mmHg | [2][3][4][6][7][8] |
| Density | 1.52 - 1.578 g/mL at 20-25 °C | [2][3][4][7][8] |
| Refractive Index | 1.6133 - 1.619 | [2][3][4] |
| Flash Point | >110 °C (>230 °F) | [2][4][7] |
| Vapor Pressure | 0.0795 mmHg at 25°C | [4] |
| pKa | 2.53 at 25°C | [2][3][4] |
Table 3: Solubility of this compound
| Solvent | Solubility | References |
| Water | Insoluble (0.949 g/L) | [2][3][4][7][12] |
| Alcohol (Ethanol) | Soluble | [2][3][12] |
| Ether | Soluble | [2][3][12] |
| Organic Solvents | Readily dissolves | [1] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
Table 4: Spectroscopic Data for this compound
| Technique | Data Reference |
| 1H NMR | Available, with spectra in CDCl3 as solvent.[13][14] |
| 13C NMR | Available.[15][16] |
| IR (Infrared) | Available.[9][15][17] |
| Mass Spectrometry (MS) | Available, including GC-MS data.[9][15][16] |
| UV-Vis | Available.[9][16] |
Chemical Properties and Reactivity
This compound is a versatile intermediate in organic synthesis, primarily used in the manufacturing of dyes, agrochemicals, and pharmaceuticals.[1] Its reactivity is characterized by the presence of both the amino group and the bromine atom.
-
Diazotization: The amino group can undergo diazotization, a common reaction for anilines, to form a diazonium salt. This intermediate is highly useful for introducing other functional groups onto the aromatic ring.[18]
-
Cross-Coupling Reactions: The carbon-bromine bond allows this compound to participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form C-C bonds.[19][20][21][22] This is a cornerstone of modern organic synthesis for constructing biaryl scaffolds.[19]
-
Acylation: The amino group can be acylated to form amides. This is often used as a protecting group strategy to moderate the reactivity of the amino group and direct electrophilic aromatic substitution.[23]
Experimental Protocols
Detailed methodologies for key reactions involving this compound are provided below.
Synthesis of this compound from o-Nitroaniline
A classic route for synthesizing this compound involves the diazotization of o-nitroaniline, followed by a Sandmeyer-type reaction to introduce the bromine, and subsequent reduction of the nitro group.[18]
Experimental Workflow: Synthesis of this compound
Caption: Workflow for this compound Synthesis.
Detailed Protocol:
-
Diazotization and Sandmeyer Reaction: o-Nitroaniline is used as the initial raw material.[18] It undergoes diazotization to synthesize an ortho-halogenated nitrobenzene.[18] To mitigate the formation of resinous by-products from side reactions, steam distillation can be employed to separate the o-bromonitrobenzene as it is formed.[18]
-
Reduction: The resulting o-bromonitrobenzene is then reduced. A common method involves using iron powder and an acid like hydrochloric or hydrobromic acid.[18]
-
Weigh 0.7g of iron powder and add it to a 100mL three-neck flask.[18]
-
Add 30mL of water and heat with stirring to 80°C.[18]
-
Slowly add 0.1mL of hydrobromic acid and continue heating to 100°C.[18]
-
Dissolve 0.5g of o-bromonitrobenzene in 5mL of anhydrous ethanol (B145695) and add it to the flask.[18]
-
Reflux the reaction mixture at 100°C for 2.5 hours.[18]
-
-
Workup and Purification:
Suzuki-Miyaura Cross-Coupling of this compound
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds and is widely used in pharmaceutical development.[19][22] It involves the palladium-catalyzed coupling of an organohalide (this compound) with an organoboron compound.[22][24]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Catalytic Cycle.
General Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine this compound, the desired arylboronic acid or ester (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., K2CO3, Cs2CO3).[22][24]
-
Solvent: Add an appropriate solvent system, such as a mixture of dioxane and water.[22]
-
Reaction Conditions: The mixture is typically heated under an inert atmosphere (e.g., argon or nitrogen) for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.[22][24]
-
Workup and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the desired biaryl product.
Safety and Handling
This compound is classified as a hazardous chemical and requires careful handling.
Table 5: GHS Hazard Information for this compound
| Hazard Class | Hazard Statement | References |
| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][25][26][27] |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [9][26][27] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [2][27] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | [10][27] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [27] |
| STOT, Repeated Exposure | H373: May cause damage to organs through prolonged or repeated exposure | [2][26][27] |
| Aquatic Hazard, Chronic | H411: Toxic to aquatic life with long lasting effects | [26] |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and protective clothing to prevent skin exposure.[10] A respirator may be required depending on the handling conditions.[10]
-
Engineering Controls: Use only in a well-ventilated area or under a chemical fume hood.[25] An eyewash facility and a safety shower should be readily available.[10]
-
Storage: Store in a cool, dry place at 2-8°C, away from incompatible materials.[2][4][7]
-
Incompatibilities: Incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[7][25]
First Aid Measures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical advice.[27][28]
-
Ingestion: Do not induce vomiting. Call a physician or poison control center immediately.[10][25]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[10]
Conclusion
This compound is a fundamentally important chemical intermediate with well-defined physical and chemical properties. Its utility in the synthesis of complex organic molecules, particularly in the pharmaceutical and dye industries, is well-established. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
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- 11. This compound [stenutz.eu]
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- 22. pubs.rsc.org [pubs.rsc.org]
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- 28. oxfordlabfinechem.com [oxfordlabfinechem.com]
A Comprehensive Technical Guide to the Solubility of 2-Bromoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of 2-bromoaniline in organic solvents. Recognizing the limited availability of comprehensive quantitative data in publicly accessible literature, this document synthesizes existing qualitative information and presents a detailed framework of experimental protocols for the precise determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development, enabling them to generate critical solubility data for their specific applications.
Introduction to this compound
This compound is an aromatic amine with the chemical formula C₆H₆BrN. It serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, dyes, and agrochemicals. The presence of both a bromine atom and an amino group on the benzene (B151609) ring significantly influences its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification processes, and formulation development.
Qualitative Solubility Profile
Based on available literature, this compound exhibits a distinct solubility pattern. It is generally described as being soluble in polar organic solvents such as alcohols and ethers, while demonstrating poor solubility in water.[1][2][3][4] One source indicates a solubility of 0.949 g/L in a solvent presumed to be water, although this is not explicitly stated.[3]
General Solubility Observations:
The solubility in organic solvents can be attributed to the nonpolar, aromatic nature of the benzene ring and the ability of the bromine atom to participate in van der Waals interactions. The amino group can also engage in hydrogen bonding with protic solvents.
Quantitative Solubility Data
A comprehensive search of scientific literature and chemical databases reveals a notable absence of extensive quantitative solubility data for this compound across a wide range of organic solvents. To address this gap, this guide provides detailed experimental protocols for determining the thermodynamic solubility of this compound. The following table is presented as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |
| Alcohols | Methanol | ||||
| Ethanol | |||||
| Isopropanol | |||||
| Ketones | Acetone | ||||
| Methyl Ethyl Ketone | |||||
| Esters | Ethyl Acetate | ||||
| Ethers | Diethyl Ether | ||||
| Tetrahydrofuran (THF) | |||||
| Hydrocarbons | n-Hexane | ||||
| Toluene | |||||
| Halogenated | Dichloromethane | ||||
| Chloroform |
Experimental Protocols for Solubility Determination
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[6][7][8] This method involves creating a saturated solution of the solute in the solvent of interest and then quantifying the concentration of the dissolved solute. The following sections detail the procedures for the shake-flask method coupled with two common analytical techniques: gravimetric analysis and UV-Vis spectroscopy.
Shake-Flask Method: General Procedure
The initial step for any quantitative solubility determination is the preparation of a saturated solution at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps (B75204) or sealed ampoules
-
Orbital shaker or rotator
-
Temperature-controlled incubator or water bath
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. The amount should be sufficient to ensure undissolved solid remains after equilibration.
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that thermodynamic equilibrium is reached.[6]
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the undissolved solid to settle. Centrifugation can be used to expedite this process.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any microscopic particles.
The following diagram illustrates the general workflow of the shake-flask method for preparing a saturated solution.
Quantification by Gravimetric Analysis
This method is straightforward and relies on the evaporation of the solvent to determine the mass of the dissolved solute.
Procedure:
-
Weighing: Accurately weigh a clean, dry evaporating dish.
-
Aliquot Transfer: Transfer a precise volume of the filtered saturated solution to the pre-weighed evaporating dish.
-
Evaporation: Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the boiling point of this compound may be used.
-
Drying: Once the solvent has evaporated, dry the evaporating dish containing the this compound residue to a constant weight in a desiccator.
-
Final Weighing: Accurately weigh the evaporating dish with the dried residue.
-
Calculation: The solubility (S) in g/100 mL is calculated as follows: S = [ (Weight of dish + residue) - (Weight of empty dish) ] / (Volume of aliquot in mL) * 100
The following diagram outlines the workflow for the gravimetric analysis of the saturated solution.
References
- 1. uomus.edu.iq [uomus.edu.iq]
- 2. This compound | 615-36-1 [amp.chemicalbook.com]
- 3. This compound CAS#: 615-36-1 [m.chemicalbook.com]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. This compound, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Determination of Thermodynamic Solubility by Saturation Shake-Flask Method [bio-protocol.org]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
A Technical Guide to the Physicochemical Characterization of 2-Bromoaniline
This guide provides an in-depth overview of the melting and boiling points of 2-Bromoaniline, a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. Accurate determination of these physical properties is fundamental for identity confirmation, purity assessment, and process development in research and manufacturing environments. This document outlines the standard values for these properties and details the experimental protocols for their verification.
Core Physical Properties of this compound
The melting and boiling points are critical physical constants that define a pure substance under standard conditions. These values are essential for researchers and drug development professionals for material identification, quality control, and the design of purification processes such as crystallization and distillation.
Data Presentation
The quantitative data for the melting and boiling points of this compound are summarized below.
| Physical Property | Value (°C) | Value (K) |
| Melting Point | 32 °C | 305.15 K |
| Boiling Point | 229 °C | 502.15 K |
Note: The boiling point is reported at atmospheric pressure (760 mmHg).
Experimental Protocols for Property Determination
Accurate and reproducible determination of melting and boiling points relies on standardized laboratory procedures. The following sections detail the methodologies for these measurements.
The capillary method is the most common technique for determining the melting point of a solid organic compound.[1] It can be performed using a Thiele tube apparatus or a modern digital melting point apparatus.
Protocol using a Digital Melting Point Apparatus:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush the solid in a mortar and pestle.[1]
-
Obtain a glass capillary tube, which is sealed at one end.[2][3]
-
Press the open end of the capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[2][3]
-
Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. To ensure dense packing, the tube can be dropped several times through a long, vertical glass tube onto the benchtop.[2][3][4]
-
The final packed sample height should be between 2-3 mm to ensure an accurate melting range.[3]
-
-
Apparatus Setup and Measurement:
-
Turn on the digital melting point apparatus and allow it to stabilize.[5][6]
-
Set a plateau temperature approximately 10-15°C below the expected melting point of 32°C.[3][6]
-
Set a slow heating ramp rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.[3][5]
-
Insert the prepared capillary tube into the sample holder of the apparatus.[3][5]
-
Start the heating program.[5]
-
-
Observation and Recording:
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears. This is the start of the melting range.[2][7]
-
Record the temperature at which the entire sample has completely turned into a transparent liquid. This marks the end of the melting range.[2][7]
-
For a pure compound, this range should be narrow, typically 0.5-2°C.[7][8][9] A broad melting range often indicates the presence of impurities.[7][9]
-
For determining the boiling point of small quantities of liquid, the Siwoloboff method is highly effective and requires minimal sample volume.[10]
Protocol using a Thiele Tube:
-
Sample Preparation:
-
Fill a small, narrow test tube (e.g., a Durham tube or fusion tube) to about half-full with the liquid this compound sample (approximately 0.5 mL).[11][12]
-
Obtain a standard capillary melting point tube and seal one end in a flame.
-
Place this sealed capillary tube, open end down, into the test tube containing the sample.[10][11][13]
-
-
Apparatus Setup and Measurement:
-
Attach the test tube assembly to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.[10][11][13]
-
Clamp a Thiele tube to a ring stand and insert the thermometer and sample assembly into the tube, ensuring the sample is immersed in the heating oil.[11][13] The unique shape of the Thiele tube is designed to create convection currents that ensure uniform heating.[8]
-
Begin to gently heat the side arm of the Thiele tube with a Bunsen burner or microburner.[2][11]
-
-
Observation and Recording:
-
As the temperature rises, dissolved air will first evolve from the sample.[10]
-
Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.[14] This indicates the liquid has reached its boiling point.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn back into the capillary tube.[10][13] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[15][16]
-
Record this temperature. It is also crucial to record the barometric pressure at the time of the measurement, as boiling point is pressure-dependent.[11][15]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the physicochemical characterization of a chemical sample like this compound, from initial receipt to final data validation.
Caption: Workflow for Physical Property Characterization of this compound.
References
- 1. westlab.com [westlab.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Analysis: determining melting points with the Thiele-Dennis tube: monocerosfour — LiveJournal [monocerosfour.livejournal.com]
- 5. cdn.images.fecom-media.com [cdn.images.fecom-media.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. flinnsci.com [flinnsci.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. Siwoloboff method - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. Thiele tube - Wikipedia [en.wikipedia.org]
- 14. Determination of Boiling Point Using Siwoloboff's Method Instructions: D.. [askfilo.com]
- 15. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 16. vijaynazare.weebly.com [vijaynazare.weebly.com]
An In-depth Technical Guide to 2-Bromoaniline: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromoaniline is an aromatic amine that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and azo dyes.[1][2] Its chemical structure, featuring a bromine atom and an amino group on a benzene (B151609) ring, imparts unique reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the molecular properties, a detailed experimental protocol for its synthesis, and methods for its analysis, tailored for professionals in research and drug development.
Core Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₆H₆BrN | [1][3][4] |
| Molecular Weight | 172.02 g/mol | [1][3][4] |
| CAS Number | 615-36-1 | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Dark brown liquid or crystalline solid | [4] |
| Melting Point | 29-31 °C | [5] |
| Boiling Point | 229 °C | [5] |
| Density | 1.571 g/cm³ | [5] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the diazotization of ortho-nitroaniline followed by a Sandmeyer-type reaction to introduce the bromine atom, and subsequent reduction of the nitro group.
Materials:
-
Ortho-nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr)
-
Copper(I) bromide (CuBr)
-
Iron powder (Fe)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol
-
Diatomaceous earth (optional, as a filter aid)
-
Distilled water
-
Ice
Procedure:
-
Diazotization of Ortho-nitroaniline:
-
In a flask, dissolve a specific molar equivalent of ortho-nitroaniline in a solution of concentrated hydrobromic acid and water, cooled in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the ortho-nitroaniline solution while maintaining the temperature between 0-5 °C with vigorous stirring. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Continue stirring for an additional 15-20 minutes after the addition is complete to ensure the full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate reaction vessel, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain a steady reaction.
-
After the addition is complete, warm the mixture gently to ensure the complete decomposition of the diazonium salt.
-
-
Isolation and Purification of 2-Bromonitrobenzene:
-
The resulting mixture contains 2-bromonitrobenzene. To improve purity, steam distillation can be employed. This process separates the volatile 2-bromonitrobenzene from non-volatile impurities.
-
Collect the distillate, which will be an emulsion of 2-bromonitrobenzene and water.
-
Separate the organic layer and wash it with a dilute sodium hydroxide solution to remove any acidic impurities, followed by a wash with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate) and remove the solvent by distillation to obtain crude 2-bromonitrobenzene.
-
-
Reduction of 2-Bromonitrobenzene:
-
In a round-bottom flask equipped with a reflux condenser, place iron powder and a small amount of hydrochloric acid in water and heat the mixture.
-
Add the 2-bromonitrobenzene dropwise to the stirred, hot iron-acid mixture. The reduction of the nitro group to an amino group is an exothermic reaction.
-
After the addition is complete, continue to reflux the mixture for a specified time to ensure the reaction goes to completion.
-
-
Isolation and Purification of this compound:
-
Cool the reaction mixture and make it basic by adding a concentrated solution of sodium hydroxide. This will precipitate iron hydroxides.
-
The this compound can be isolated by steam distillation from the basified mixture.
-
Collect the distillate and separate the organic layer.
-
Dry the organic layer with a suitable drying agent.
-
Further purification can be achieved by vacuum distillation to obtain pure this compound.
-
Analytical Methods
The identity and purity of synthesized this compound can be confirmed using various analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating this compound from any impurities and confirming its molecular weight and fragmentation pattern.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can also be used for the analysis of this compound, particularly for samples that may not be suitable for GC.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of characteristic functional groups, such as the N-H stretches of the primary amine and the C-Br stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule, confirming the positions of the bromine and amino groups on the aromatic ring.
Signaling Pathways and Biological Activity
Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of this compound in cellular signaling pathways. Toxicological studies on bromoanilines suggest they can be metabolized and excreted. A notable toxic effect of bromoanilines is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. However, the precise molecular mechanisms and signaling cascades leading to this effect are not well-defined for this compound specifically.
Research has explored the use of bromoaniline-aldehyde conjugates, which are derivatives of this compound, as fluorescent sensors for metal ions like Cu²⁺ and Zn²⁺. These studies have also investigated the interaction of these conjugates with biological macromolecules such as DNA and human serum albumin (HSA). While these findings are significant in the context of developing new analytical tools, they do not delineate a role for this compound itself as a signaling molecule in a biological pathway.
Further research is required to elucidate any direct interactions of this compound or its metabolites with specific enzymes, receptors, or signaling proteins to understand its biological effects at a molecular level.
Visualizations
Logical Workflow for the Synthesis of this compound
Caption: A logical workflow diagram illustrating the three main steps in the synthesis of this compound.
This guide provides foundational knowledge for researchers and professionals working with this compound. The detailed synthetic protocol and analytical methods offer practical guidance for laboratory work, while the summary of its properties and biological context provides a basis for further investigation and application in drug development and other scientific endeavors.
References
- 1. Active Bromoaniline–Aldehyde Conjugate Systems and Their Complexes as Versatile Sensors of Multiple Cations with Logic Formulation and Efficient DNA/HSA-Binding Efficacy: Combined Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo Aniline Manufacturer in Ankleshwar, 2-Bromo Aniline Supplier [maksons.co.in]
- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 615-36-1 [chemicalbook.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
An In-depth Technical Guide to the Spectral Data of 2-Bromoaniline
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-bromoaniline. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and analytical protocols for this compound.
Spectral Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.39 | dd | J = 7.9, 1.5 | Ar-H |
| 7.08 | dt | J = 8.1, 1.5 | Ar-H |
| 6.73 | dd | J = 8.1, 1.7 | Ar-H |
| 6.61 | dt | J = 7.9, 1.7 | Ar-H |
| 4.01 | s (broad) | - | NH₂ |
Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.[1][2]
¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 144.1 | C-NH₂ |
| 132.7 | C-H |
| 128.4 | C-H |
| 119.5 | C-H |
| 115.8 | C-H |
| 109.4 | C-Br |
Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.[1]
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3440-3300 | Strong, Broad | N-H Stretch (asymmetric and symmetric) |
| 3060-3020 | Medium | Aromatic C-H Stretch |
| 1620-1580 | Strong | N-H Bend (Scissoring) |
| 1500-1400 | Strong | Aromatic C=C Stretch |
| 750-730 | Strong | C-H Bend (ortho-disubstituted) |
| 670-515 | Medium | C-Br Stretch |
Sample Preparation: Thin film or KBr pellet.
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 171 | 98 | [M]⁺ (with ⁷⁹Br) |
| 173 | 100 | [M]⁺ (with ⁸¹Br) |
| 92 | ~50 | [M - Br]⁺ |
| 65 | ~40 | [C₅H₅]⁺ |
Ionization Method: Electron Impact (EI).[3][4][5] The presence of two peaks of nearly equal intensity at m/z 171 and 173 is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.[6]
Experimental Protocols
Detailed methodologies for the acquisition of spectral data for this compound are provided below.
NMR Spectroscopy
-
Sample Preparation : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.[7][8] Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.[7]
-
Filtration : To remove any particulate matter that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[9]
-
Sample Insertion : Wipe the outside of the NMR tube and place it in a spinner turbine. Adjust the depth using a gauge and insert it into the NMR spectrometer.
-
Data Acquisition :
-
Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent. The magnetic field homogeneity is then optimized by a process called shimming to obtain sharp, well-resolved peaks.[7]
-
Tuning and Matching : The probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
-
Acquisition Parameters : Set the appropriate spectral width, acquisition time, relaxation delay, and number of scans. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
IR Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[10]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
-
Using a pipette, apply a drop of the solution to the center of the salt plate and allow the solvent to evaporate completely, leaving a thin film of the compound.[10]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Cleaning : After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to prevent damage from atmospheric moisture.[10][11]
Mass Spectrometry
-
Sample Introduction : The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[12] For direct insertion, a small amount of the sample is placed in a capillary tube which is then heated in the ion source to vaporize the compound.
-
Ionization (Electron Impact) : In the ion source, the vaporized this compound molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the removal of an electron from the molecule, forming a radical cation (the molecular ion, M⁺•).[6][13]
-
Mass Analysis : The positively charged ions are accelerated by an electric field and then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[12]
-
Detection : An electron multiplier or other detector measures the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion.[13]
Workflow Visualization
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
References
- 1. rsc.org [rsc.org]
- 2. This compound(615-36-1) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound(615-36-1) MS spectrum [chemicalbook.com]
- 5. Benzenamine, 2-bromo- [webbook.nist.gov]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Sample Preparation [nmr.chem.umn.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. webassign.net [webassign.net]
- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
2-Bromoaniline: A Comprehensive Technical Guide to Laboratory Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling, storage, and disposal of 2-bromoaniline in a laboratory setting. The following sections detail its physicochemical properties, associated hazards, recommended safety protocols, and emergency procedures to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Chemical and Physical Properties
This compound is a solid that can appear in shades of brown, yellow, or red.[1] It is characterized by the following properties:
| Property | Value | References |
| Molecular Formula | C₆H₆BrN | [1][2][3] |
| Molecular Weight | 172.02 g/mol | [1][2][3] |
| Appearance | Brown, yellow, red, or brown solid | [1][4][5] |
| Melting Point | 29-31 °C (84.2-87.8 °F) | [1][3] |
| Boiling Point | 229 °C (444.2 °F) at 760 mmHg | [1][3] |
| Flash Point | >110 °C (>230 °F) | [3] |
| Density | 1.578 g/cm³ | [1][3] |
| Vapor Pressure | 30 mbar @ 120 °C; 0.22 hPa @ 25 °C | [1][3] |
| Water Solubility | Insoluble | [1][3] |
| log Pow (Octanol/Water Partition Coefficient) | 2.11 | [6] |
Hazard Identification and Toxicity
This compound is classified as a hazardous substance and requires careful handling. The primary health hazards are acute toxicity through various exposure routes and the potential for organ damage with repeated exposure.
GHS Hazard Classification:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[2][6][7]
-
Acute Toxicity, Dermal (Category 3): Toxic in contact with skin.[2][6][7]
-
Specific Target Organ Toxicity – Repeated Exposure (Category 2): May cause damage to organs through prolonged or repeated exposure.[2][6][7]
-
Hazardous to the Aquatic Environment, Long-term (Chronic) - Category 2: Toxic to aquatic life with long lasting effects.[2][3]
Potential Health Effects:
-
Inhalation: Harmful if inhaled, causing respiratory tract irritation.[1]
-
Skin Contact: Toxic if absorbed through the skin, causing skin irritation.[1][2]
-
Eye Contact: Causes eye irritation.[1]
-
Methemoglobinemia: A significant risk associated with this compound is the formation of methemoglobin in the blood, which can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, asphyxia. The onset of symptoms may be delayed.[1][5]
Toxicity Data:
| Parameter | Value | Species | References |
| LD50 (Oral) | No data available | - | [6][8] |
| LD50 (Dermal) | No data available | - | [6][8] |
| LC50 (Inhalation) | No data available | - | [6][8] |
| EC50 (Daphnia magna) | 3 mg/L (48h) | Water flea | [9] |
Safe Handling and Storage
To minimize exposure and ensure safety, the following handling and storage procedures must be strictly followed.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[1][3]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][6]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat or other protective clothing is required to prevent skin contact.[1][6]
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1][6]
Handling Procedures:
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]
-
Keep away from heat, sparks, and open flames.[1]
Storage:
-
Keep containers tightly closed when not in use.[6]
-
Store away from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][3][6]
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[1]
-
Note to Physician: For methemoglobinemia, consider administering methylene (B1212753) blue and oxygen.[1]
Accidental Release Measures: In the event of a spill, follow the established cleanup protocol.
Caption: Workflow for handling a this compound spill.
Experimental Protocols
This compound is a common intermediate in organic synthesis. Below are examples of experimental procedures involving bromoanilines, illustrating typical handling in a laboratory context.
Example 1: Synthesis of this compound via Reduction of 2-Nitrobromobenzene [10]
This procedure involves the reduction of a nitro group to an amine, a common transformation in medicinal and materials chemistry.
-
Setup: In a 100 mL three-neck flask equipped with a stirrer and reflux condenser, add 0.7 g of iron powder and 30 mL of water.
-
Heating: Heat the mixture with stirring to 80°C.
-
Acidification: Slowly add 0.1 mL of hydrobromic acid and continue heating to 100°C.
-
Addition of Starting Material: Dissolve 0.5 g of 2-nitrobromobenzene in 5 mL of anhydrous ethanol (B145695) and add it to the reaction flask.
-
Reaction: Reflux the mixture at 100°C for 2.5 hours.
-
Workup: Cool the reaction to room temperature. Adjust the pH to be alkaline.
-
Isolation: Filter the solid product. Dissolve the filter cake in anhydrous ethanol and filter again.
-
Purification: Evaporate the ethanol from the filtrate to obtain the this compound product.
Example 2: Buchwald-Hartwig Amination of an Aryl Halide [11]
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds. While the specific protocol provided is general, this compound can act as the amine coupling partner.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques.
-
Reaction Vessel: To a flame-dried Schlenk tube or reaction vial, add the aryl halide (1.0 mmol), the amine (e.g., this compound, 1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 mmol), a phosphine (B1218219) ligand (e.g., XPhos, 0.02-0.1 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 80-110°C) and stir for the designated time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, quench with water or a saturated aqueous solution of ammonium (B1175870) chloride, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Disposal Considerations
This compound and any materials contaminated with it must be disposed of as hazardous waste.[6] Adherence to local, state, and federal regulations is mandatory.
Caption: Workflow for the proper disposal of this compound waste.
Disposal Procedure:
-
Collection: Collect waste this compound and contaminated materials (e.g., gloves, absorbent pads, glassware) in a designated, properly labeled, and sealed container.
-
Labeling: Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.
By adhering to the guidelines outlined in this document, researchers can safely handle this compound, minimizing risks to themselves and the environment. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.
References
- 1. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. hpc-standards.com [hpc-standards.com]
- 9. fishersci.com [fishersci.com]
- 10. Page loading... [guidechem.com]
- 11. benchchem.com [benchchem.com]
2-Bromoaniline material safety data sheet (MSDS)
An In-depth Technical Guide to the Material Safety of 2-Bromoaniline
For researchers, scientists, and drug development professionals, a thorough understanding of the safety profile of chemical reagents is paramount. This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 615-36-1), a common intermediate in organic synthesis.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These characteristics are essential for safe handling, storage, and use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₆H₆BrN | [1][2] |
| Molecular Weight | 172.02 g/mol | [1][2] |
| Appearance | Brown, red-brown, or brown-yellow solid | [2][3] |
| Melting Point | 24 - 32 °C (75.2 - 89.6 °F) | [1][4] |
| Boiling Point | 229 °C (444.2 °F) at 760 mmHg | [2][4] |
| Density | 1.52 - 1.578 g/mL at 25 °C | [4][5] |
| Vapor Pressure | 0.04 - 0.043 mmHg | [1][6] |
| Flash Point | > 66 °C (> 150.8 °F) | [2] |
| Solubility | Insoluble in water; Soluble in alcohol and ether. | [2][4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating its hazards.
GHS Hazard Summary Table
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | Danger |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin | Danger |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs through prolonged or repeated exposure | Danger |
| Hazardous to the aquatic environment, long-term hazard | 2 | H411: Toxic to aquatic life with long lasting effects | (No Signal Word) |
Data compiled from multiple sources[1][3][7][8][9]. The percentage of companies notifying this classification to ECHA is high for the acute toxicity and STOT RE categories[1].
GHS Pictograms and Hazard Statements
The following diagram illustrates the GHS pictograms and associated hazard statements for this compound.
Toxicological Information
The primary toxicological concerns associated with this compound are its acute toxicity upon ingestion and skin contact, and potential for organ damage after repeated exposure.[1][3][7] A significant health effect is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][2][6]
Key Toxicological Effects:
-
Acute Toxicity: Harmful if swallowed and toxic in contact with skin.[1][3][7]
-
Irritation: Causes skin, eye, and respiratory tract irritation.[2]
-
Methemoglobinemia: Absorption into the body can lead to the formation of methemoglobin, causing cyanosis (a bluish discoloration of the skin). The onset of symptoms may be delayed.[2][10]
-
Target Organs: Potential for damage to the blood, kidneys, central nervous system, and liver.[2]
-
Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[2][7][10]
Experimental Protocols for Safe Handling
Adherence to strict safety protocols is mandatory when working with this compound. The following workflow outlines the essential steps for its safe handling in a laboratory setting.
First-Aid Measures
In the event of exposure, immediate action is critical. The following are general first-aid guidelines.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][7][10] |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[3][8][10] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][7][10] |
Fire-Fighting and Accidental Release Measures
Fire-Fighting:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][7][10]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][3]
-
Hazardous Combustion Products: Thermal decomposition can produce nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide.[2][3][7]
Accidental Release:
-
Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid dust formation and contact with the substance.[3][7][11]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains or surface water.[3][7][11]
-
Containment and Cleanup: Sweep up or vacuum the material and place it into a suitable, labeled container for disposal.[2][3][11]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[2]
-
Conditions to Avoid: Excess heat and ignition sources.[2]
-
Incompatible Materials: Strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[2][3]
This guide is intended to provide a detailed overview of the material safety data for this compound. It is not a substitute for a thorough review of the substance's specific Safety Data Sheet (SDS) and adherence to all institutional and regulatory safety protocols. Always consult the most current SDS for the material before use.
References
- 1. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 615-36-1 [chemicalbook.com]
- 5. This compound [stenutz.eu]
- 6. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. echemi.com [echemi.com]
- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 11. sdfine.com [sdfine.com]
Toxicity and Hazards of 2-Bromoaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.
Executive Summary
2-Bromoaniline is an aromatic amine that presents moderate acute toxicity and is a known skin and eye irritant.[1] The primary toxicological concern associated with exposure is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1] While data on its genotoxicity, carcinogenicity, and reproductive toxicity are limited, its classification as a substance that may cause damage to organs through prolonged or repeated exposure warrants careful handling and adherence to strict safety protocols. This guide provides an in-depth overview of the available toxicological data, experimental methodologies, and known mechanisms of toxicity for this compound to inform safe laboratory practices and risk assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 615-36-1 | --INVALID-LINK-- |
| Molecular Formula | C6H6BrN | --INVALID-LINK-- |
| Molecular Weight | 172.02 g/mol | --INVALID-LINK-- |
| Appearance | White to yellow or reddish-brown crystalline solid | --INVALID-LINK-- |
| Melting Point | 32 °C | --INVALID-LINK-- |
| Boiling Point | 229 °C | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
| Vapor Pressure | 0.04 mmHg at 20 °C | --INVALID-LINK-- |
Toxicological Data
Acute Toxicity
This compound is classified as harmful if swallowed, toxic in contact with skin, and harmful if inhaled.[1]
Table 2: Acute Toxicity of this compound
| Route | Species | Endpoint | Value | Classification |
| Oral | Rat | LD50 | >2000 mg/kg | Harmful if swallowed |
| Dermal | Rabbit | LD50 | >2000 mg/kg | Toxic in contact with skin |
| Inhalation | Rat | LC50 (4h) | >5.07 mg/L | Harmful if inhaled |
Data for oral LD50 is inferred from GHS classifications; specific experimental values were not found.
Skin and Eye Irritation
This compound is an irritant to the skin and eyes.[1]
Table 3: Irritation Potential of this compound
| Test | Species | Result |
| Skin Irritation | Rabbit | Irritant |
| Eye Irritation | Rabbit | Irritant |
Repeated-Dose Toxicity
Prolonged or repeated exposure to this compound may cause damage to organs.[1]
Table 4: Repeated-Dose Toxicity of this compound
| Route | Species | Duration | NOAEL | Target Organs |
| Oral | Not Specified | Not Specified | Not Available | Not Available |
Genotoxicity
Data on the genotoxicity of this compound is limited.
Table 5: Genotoxicity of this compound
| Assay | Test System | Metabolic Activation | Result |
| Ames Test | Salmonella typhimurium | With and Without | Data Not Available |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | With and Without | Negative[2] |
| In vivo Micronucleus Test | Mouse bone marrow | N/A | Data Not Available |
Carcinogenicity
There are no available long-term carcinogenicity studies for this compound, such as those conducted by the National Toxicology Program (NTP).[3][4][5]
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound following OECD guidelines 414 or 421 were not found in the available literature.[6][7][8][9][10][11][12][13][14]
Experimental Protocols
In Vitro Chromosomal Aberration Assay in CHO Cells
-
Objective: To evaluate the potential of a test substance to induce structural chromosomal aberrations in cultured Chinese Hamster Ovary (CHO) cells.[2][15][16][17]
-
Methodology:
-
Cell Culture: CHO cells are maintained in appropriate culture medium and conditions.
-
Treatment: Replicate cultures are exposed to the test article at various concentrations, with and without an exogenous metabolic activation system (S9 mix). Both a negative (vehicle) and a positive control are included.
-
Harvest: After a specified treatment period, cells are treated with a metaphase-arresting agent (e.g., Colcemid®), harvested, and fixed.
-
Slide Preparation and Analysis: Chromosome preparations are made on microscope slides, stained, and analyzed for chromosomal aberrations under a microscope. A predetermined number of metaphases per concentration are scored.
-
-
Evaluation Criteria: A positive result is indicated by a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations compared to the negative control.[2]
Mechanism of Toxicity
Methemoglobinemia
The primary mechanism of systemic toxicity for this compound, similar to other aromatic amines, is the induction of methemoglobinemia.[18][19][20] This occurs when the ferrous iron (Fe2+) in hemoglobin is oxidized to ferric iron (Fe3+), rendering it incapable of binding and transporting oxygen.
Putative Metabolic Pathway
The metabolic activation of this compound is believed to be a prerequisite for its toxic effects, including methemoglobinemia. Cytochrome P450 (CYP) enzymes in the liver are likely involved in the initial oxidation steps.[21][22][23][24][25]
Caption: Putative metabolic pathway of this compound leading to methemoglobin formation.
Toxicokinetics
Experimental Workflows
Caption: Generalized workflow for an in vivo acute toxicity study.
Conclusion
This compound is a hazardous chemical with moderate acute toxicity, notable for its potential to induce methemoglobinemia. It is also a skin and eye irritant. Significant data gaps exist regarding its chronic toxicity, carcinogenicity, and reproductive/developmental effects. The available information on its genotoxicity is limited, with a negative result in an in vitro chromosomal aberration assay. The metabolic pathway leading to toxicity is presumed to involve CYP450-mediated oxidation to reactive intermediates. Due to the limited toxicological database, stringent safety precautions, including the use of appropriate personal protective equipment and engineering controls, are imperative when handling this compound. Further research is warranted to fully characterize its toxicological profile.
References
- 1. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. itia.info [itia.info]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. oecd.org [oecd.org]
- 13. oecd.org [oecd.org]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. The statistical analysis of the in vitro chromosome aberration assay using Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Methemoglobin Formation and Characterization Hemoglobin Adducts of Carcinogenic Aromatic Amines and Heterocyclic Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Contribution of aniline metabolites to aniline-induced methemoglobinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery. | Semantic Scholar [semanticscholar.org]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. The role of absorption, distribution, metabolism, excretion and toxicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Toxicokinetics of 2-bromo-4-fluoroacetanilide in male SD rat [nyxxb.cn]
- 31. Identification of the urinary metabolites of 4-bromoaniline and 4-bromo-[carbonyl-13C]-acetanilide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) reactions of 2-bromoaniline. It details the underlying principles governing regioselectivity, provides experimental protocols for key transformations, and summarizes quantitative data to aid in synthetic planning and execution.
Core Principles: Regioselectivity in this compound
The regiochemical outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is dictated by the electronic properties of the existing substituents. In the case of this compound, two substituents influence the position of electrophilic attack: the amino group (-NH₂) and the bromine atom (-Br).
-
Amino Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. Its activating nature stems from the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. The resonance structures show a buildup of negative charge at the ortho and para positions, directing incoming electrophiles to these sites.
-
Bromo Group (-Br): The bromine atom is a deactivating group yet an ortho, para-director. It is deactivating due to its strong electron-withdrawing inductive effect (-I), which pulls electron density away from the ring, making it less reactive than benzene. However, like the amino group, it possesses lone pairs of electrons that can be donated to the ring via a weaker resonance effect (+R). This resonance effect directs incoming electrophiles to the ortho and para positions.
Combined Effect: In this compound, the powerful activating and directing effect of the amino group dominates over the weaker, deactivating effect of the bromine atom. Therefore, incoming electrophiles will preferentially substitute at the positions ortho and para to the amino group. The possible positions for substitution are C4 and C6. Steric hindrance from the adjacent bromine atom may influence the ratio of substitution at these positions.
Nitration of this compound
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out with a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile.
Regioselectivity and Products
The nitration of this compound is expected to yield a mixture of 2-bromo-4-nitroaniline (B50497) and 2-bromo-6-nitroaniline (B44865), as these positions are para and ortho to the strongly directing amino group, respectively.
Quantitative Data
| Product | Position of Nitration (relative to -NH₂) | Typical Yield | Isomer Ratio | Reference |
| 2-Bromo-4-nitroaniline | para | 74% (major product) | 1 : 0.3 (4-nitro : 6-nitro) | [1] |
| 2-Bromo-6-nitroaniline | ortho | (minor product) | [1] |
Experimental Protocol: Synthesis of 2-Bromo-4-nitroaniline and 2-Bromo-6-nitroaniline
This protocol is adapted from a procedure for the bromination of 2-nitroaniline (B44862), which yields the same products as the nitration of this compound and provides a clear product ratio.[1]
Materials:
-
2-Nitroaniline
-
N-bromosuccinimide (NBS)
-
Acetic acid
-
Cold water
Procedure:
-
In a suitable reaction vessel, dissolve 2-nitroaniline (34.5 g, 0.25 mol) in acetic acid (400 mL).
-
Over a period of 30 minutes, add N-bromosuccinimide (44.5 g, 0.25 mol) in batches, maintaining the temperature between 308-318 K.
-
Stir the reaction mixture continuously at 318 K for 3 hours.
-
Increase the temperature to 363 K and continue stirring for an additional 2 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into vigorously stirred cold water (4 L).
-
After standing for 10 minutes, collect the orange precipitate by filtration and wash it with cold water (2 x 200 mL).
-
Recrystallize the crude product from 80% ethanol and dry under vacuum to obtain pure 4-bromo-2-nitroaniline (B116644) (39.9 g, 74% yield) as an orange crystalline solid.[1]
-
A second crystalline product (6.81 g) can be isolated from the mother liquor, which is a mixture of 4-bromo-2-nitroaniline and 2-bromo-6-nitroaniline in a ratio of approximately 1:0.3.[1]
Reaction Pathway
Caption: Mechanism of Nitration of this compound.
Bromination of this compound
Bromination introduces a bromine atom onto the aromatic ring. Due to the highly activating nature of the amino group, direct bromination of anilines with Br₂ often leads to polysubstitution.[2] More controlled monobromination can be achieved using milder brominating agents or by protecting the amino group.
Regioselectivity and Products
Similar to nitration, bromination of this compound is directed by the amino group to the ortho and para positions, leading to the formation of 2,4-dibromoaniline (B146533) and 2,6-dibromoaniline.
Quantitative Data
| Product | Position of Bromination (relative to -NH₂) | Typical Yield | Isomer Ratio | Reference |
| 2,4-Dibromoaniline | para | 76% (from this compound) | 83 : 17 (2,4-dibromo : 2,6-dibromo) | [3] |
| 2,6-Dibromoaniline | ortho | (minor product) | [3] |
Experimental Protocol: Copper-Catalyzed Oxidative Bromination
This modern protocol offers a practical and regioselective method for the bromination of anilines.[3]
Materials:
-
This compound
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
Procedure:
-
To a suspension of CuSO₄·5H₂O (25 mol%) in a mixture of CH₃CN and H₂O at 25 °C, add this compound. Stir the mixture for 15 minutes.
-
Simultaneously add NaBr (1.8 equiv.) and Na₂S₂O₈ (1.4 equiv.) in three portions at 7 °C over 15 minutes.
-
Stir the mixture at 7 °C for 2 hours, and then at 25 °C for 22 hours.
-
Quench the reaction by adding Na₂S₂O₃.
-
Work-up the reaction mixture to isolate the products. The reported assay yield for the formation of 2,4-dibromoaniline from this compound is 76%, with an isomer ratio of 83:17 for 2,4-dibromoaniline to 2,6-dibromoaniline.[3]
Reaction Pathway
Caption: Mechanism of Bromination of this compound.
Sulfonation of this compound
Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring. This reaction is typically carried out using concentrated or fuming sulfuric acid. The sulfonation of anilines is a reversible process and the product distribution can be temperature-dependent. At lower temperatures, the kinetically controlled product is often the ortho isomer, while at higher temperatures, the thermodynamically more stable para isomer is favored in a process known as the "baking process".
Regioselectivity and Expected Products
The sulfonation of this compound is expected to yield 4-amino-3-bromobenzenesulfonic acid as the major product, especially at higher temperatures, due to the para-directing effect of the amino group. The formation of 2-amino-3-bromobenzenesulfonic acid (ortho to the amino group) is also possible.
Quantitative Data
Experimental Protocol: General Procedure for Sulfonation of an Aromatic Amine (Baking Process)
This is a representative "baking" process for the synthesis of sulfanilic acid from aniline (B41778).[4]
Materials:
-
Aniline
-
Concentrated Sulfuric Acid
Procedure:
-
Mix aniline and concentrated sulfuric acid in a 1:1 molar ratio to form aniline hydrogen sulfate.
-
Heat the solid aniline hydrogen sulfate in an oven at 180-200 °C for several hours. During this process, water is eliminated, and the sulfonyl group migrates to the para position.
-
The resulting solid is crude sulfanilic acid, which can be purified by recrystallization from hot water.
Note: For this compound, the reaction conditions, particularly the temperature and reaction time, would need to be optimized to achieve the desired product, 4-amino-3-bromobenzenesulfonic acid, and to minimize potential side reactions.
Reaction Pathway
Caption: General Mechanism of Sulfonation of this compound.
Friedel-Crafts Alkylation and Acylation of this compound
Friedel-Crafts reactions are important carbon-carbon bond-forming reactions in which an alkyl or acyl group is introduced onto an aromatic ring. These reactions are catalyzed by Lewis acids, such as aluminum chloride (AlCl₃).
Limitations with this compound
Friedel-Crafts alkylation and acylation reactions are generally unsuccessful with anilines, including this compound.[4][5] The reason for this limitation is the Lewis basicity of the amino group. The lone pair of electrons on the nitrogen atom of the amino group readily coordinates with the Lewis acid catalyst (e.g., AlCl₃). This forms a complex that places a positive charge on the nitrogen atom, which strongly deactivates the aromatic ring towards electrophilic attack. This deactivation is so pronounced that the Friedel-Crafts reaction does not proceed.
Logical Relationship of Unreactivity
Caption: Limitation of Friedel-Crafts Reactions with this compound.
Conclusion
The electrophilic aromatic substitution of this compound is predominantly governed by the strong activating and ortho, para-directing amino group. Nitration and bromination proceed with good yields, favoring substitution at the C4 (para) position, with the C6 (ortho) substituted product as a minor isomer. Sulfonation is also expected to yield the para-substituted product as the major isomer under thermodynamic control. In contrast, Friedel-Crafts reactions are not a viable synthetic route for the alkylation or acylation of this compound due to the deactivation of the ring upon complexation of the amino group with the Lewis acid catalyst. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this compound in the synthesis of a variety of substituted aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. 22033-09-6|3-Bromobenzenesulfonic acid|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. US4681710A - Production of sulfonated amines - Google Patents [patents.google.com]
- 5. US5596128A - Sulfonating agent and sulfonation process - Google Patents [patents.google.com]
The Multifaceted Role of Bromine in the Reactions of 2-Bromoaniline: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Bromoaniline is a pivotal building block in modern organic synthesis, prized for its dual functionality. The presence of both a nucleophilic amino group and a reactive carbon-bromine (C-Br) bond allows for a diverse array of chemical transformations. The bromine atom, in particular, serves as a versatile handle for constructing complex molecular architectures, primarily by acting as an efficient leaving group in numerous cross-coupling reactions. This technical guide provides an in-depth exploration of the role of the bromine atom in key reactions of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate understanding and application in research and development settings.
The C-Br Bond: A Linchpin for Cross-Coupling Reactions
The most significant role of the bromine atom in this compound is its function as a leaving group in transition-metal-catalyzed cross-coupling reactions. This capability allows for the facile formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The reactivity of the C-Br bond is influenced by the electron-donating amino group and its position on the aromatic ring.[3]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures by coupling an organohalide with an organoboron species.[3][4] In this compound, the bromine atom is the site of oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.[3] This reaction is valued for its mild conditions and tolerance of various functional groups, including the unprotected amino group in this compound.[4][5]
References
- 1. research.rug.nl [research.rug.nl]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-Bromoaniline Derivatives and Their Potential Uses
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoaniline is a versatile building block in organic synthesis, serving as a crucial intermediate in the preparation of a wide array of biologically active molecules. Its derivatives have demonstrated significant potential across various therapeutic areas, including oncology, neuroscience, and infectious diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of this compound derivatives, with a focus on their applications as kinase inhibitors, anticonvulsants, antimicrobial agents, and anti-inflammatory compounds. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
This compound (C₆H₆BrN) is an aromatic amine containing a bromine atom at the ortho position to the amino group.[1] This substitution pattern imparts unique reactivity, making it a valuable precursor for the synthesis of complex heterocyclic structures.[2] The presence of both an amino group, which can be readily functionalized, and a bromine atom, which can participate in various cross-coupling reactions, allows for diverse molecular scaffolding. Consequently, this compound derivatives have emerged as a privileged class of compounds in drug discovery, exhibiting a broad spectrum of pharmacological activities. This guide will delve into the synthesis and therapeutic potential of these derivatives, providing researchers with the necessary information to explore their utility in developing novel therapeutic agents.
Synthesis of this compound Derivatives
The synthesis of this compound itself can be achieved through several routes, including the direct bromination of aniline (B41778) or the reduction of 2-bromonitrobenzene.[3][4] The functionalization of the this compound core to generate diverse derivatives typically involves reactions targeting the amino group or leveraging the bromine atom in cross-coupling reactions.
General Synthetic Strategies
A common approach to synthesizing this compound derivatives involves the initial protection of the amine group, followed by modification of the aromatic ring, and subsequent deprotection. Alternatively, the amino group can be directly reacted with various electrophiles to form amides, sulfonamides, or ureas. The bromine atom is often utilized in palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings to introduce new carbon-carbon and carbon-nitrogen bonds.
Experimental Protocol: General Synthesis of a this compound Derivative (Illustrative Example)
This protocol describes a general two-step synthesis of an N-acylated this compound derivative.
Step 1: Acylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) at 0 °C, add a base (e.g., triethylamine (B128534) or pyridine, 1.2 eq).
-
Slowly add the desired acyl chloride or anhydride (B1165640) (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired N-acylated this compound.
Step 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki Coupling)
-
To a reaction vessel, add the N-acylated this compound (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the final coupled product.
Potential Uses of this compound Derivatives
Kinase Inhibitors
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Several this compound derivatives have been investigated as potent kinase inhibitors.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] A series of novel pyrrolo[2,3-d]pyrimidine-based compounds derived from this compound have been synthesized and evaluated as VEGFR-2 inhibitors.
Table 1: In Vitro VEGFR-2 Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Structure | IC₅₀ (nM) |
| 12i | (Structure not available in search results) | 0.21 (mutant EGFR) |
| 16c | (Structure not available in search results) | 6 (JAK2) |
| 5k | (Structure not available in search results) | 40-204 (EGFR, Her2, VEGFR2, CDK2) |
Data sourced from multiple studies on pyrrolo[2,3-d]pyrimidine derivatives, specific structures for these compounds were not detailed in the provided search results.[7][8][9]
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.
-
Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, kinase buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a series of dilutions of the test compound in the kinase buffer.
-
In a 96-well plate, add the kinase buffer, the diluted inhibitor, and the substrate.
-
Add the VEGFR-2 enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent according to the manufacturer's instructions. Luminescence is typically measured using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.[10]
-
The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability.[6][11]
Anticonvulsants
Epilepsy is a neurological disorder characterized by recurrent seizures. Several this compound derivatives, particularly those incorporating a quinazolinone scaffold, have shown promising anticonvulsant activity in preclinical models.[12][13]
Quinazolinone derivatives have been synthesized and evaluated for their ability to protect against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). The MES test is a model for generalized tonic-clonic seizures, while the PTZ test is used to identify compounds effective against absence seizures, often by modulating GABAergic neurotransmission.[10][14]
Table 2: Anticonvulsant Activity of Quinazolinone Derivatives in Mice
| Compound ID | MES Screen (% Protection @ 100 mg/kg) | scPTZ Screen (% Protection @ 100 mg/kg) | ED₅₀ (mg/kg, MES) |
| 5b | 100 | 83 | 47.38 |
| 5c | 100 | 67 | 56.40 |
| 5f | 100 | 100 | 28.90 |
Data is illustrative based on findings for quinazolinone derivatives. Specific this compound substitution patterns for these exact compounds were not detailed in the provided search results.[12]
Maximal Electroshock (MES) Test:
-
Animals: Male albino mice (20-25 g).
-
Procedure:
-
Administer the test compound intraperitoneally (i.p.) or orally (p.o.).
-
After a predetermined time (e.g., 30 or 60 minutes), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
The absence of the tonic hindlimb extension is considered a positive result (protection).
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated from dose-response data.[15]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Animals: Male albino mice (18-25 g).
-
Procedure:
-
Administer the test compound (i.p. or p.o.).
-
After a set time, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg), a dose that induces clonic seizures in most control animals.
-
Observe the mice for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds.
-
The absence of such seizures indicates that the compound has a protective effect.
-
The ED₅₀ is determined from dose-response studies.[10]
-
Many anticonvulsant drugs exert their effects by enhancing the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. They can act as positive allosteric modulators of the GABA-A receptor, increasing the influx of chloride ions and hyperpolarizing the neuron, thus making it less likely to fire an action potential.[16][17]
Antimicrobial Agents
The rise of antibiotic resistance necessitates the development of new antimicrobial agents. This compound derivatives, particularly those containing a thiazole (B1198619) ring, have been synthesized and shown to possess antibacterial and antifungal properties.[6][18][19]
Thiazole-containing compounds are known for their broad spectrum of biological activities. Novel thiazole derivatives incorporating a this compound moiety have been evaluated for their in vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungal species.
Table 3: Minimum Inhibitory Concentration (MIC) of Thiazole Derivatives
| Compound ID | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| Compound 43a | 16.1 | 16.1 | >100 |
| Compound 37c | 93.7 | >100 | 7.8 |
Data is illustrative based on findings for thiazole derivatives. Specific structures for these compounds were not detailed in the provided search results.[19]
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial and fungal strains, test compound (dissolved in DMSO), and a positive control antibiotic.
-
Procedure:
-
Prepare a twofold serial dilution of the test compound in MHB in the wells of a microtiter plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (approximately 5 x 10⁵ CFU/mL).
-
Inoculate each well (except for a sterility control well) with the microbial suspension. Include a growth control well (no compound) and a positive control well.
-
Incubate the plate at 35-37 °C for 16-20 hours for bacteria or at a suitable temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]
-
Some antimicrobial agents function by inhibiting bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, transcription, and repair. Inhibition of this enzyme leads to breaks in the bacterial DNA, ultimately resulting in cell death.[20][21]
Anti-inflammatory Agents
Inflammation is a biological response to harmful stimuli. Chronic inflammation is implicated in various diseases. Schiff bases derived from this compound have been synthesized and investigated for their anti-inflammatory properties.[22][23]
Schiff bases are formed by the condensation of a primary amine with an aldehyde or ketone. This compound-derived Schiff bases have been evaluated for their ability to inhibit protein denaturation, an in vitro model for inflammation.
Table 4: In Vitro Anti-inflammatory Activity of Schiff Base Derivatives
| Compound ID | % Inhibition of Protein Denaturation (at 100 µg/mL) | IC₅₀ (µg/mL) |
| Compound 7 | 85.2 | 45.8 |
| Aspirin (Standard) | 92.5 | 38.2 |
Data is illustrative and based on general findings for Schiff base derivatives. Specific structures for these compounds were not detailed in the provided search results.[24]
-
Materials: Bovine serum albumin (BSA), phosphate-buffered saline (PBS, pH 6.4), test compound, and a standard anti-inflammatory drug (e.g., aspirin).
-
Procedure:
-
Prepare a solution of the test compound and standard drug at various concentrations.
-
To 5 mL of the reaction mixture containing 0.2 mL of BSA solution (5% w/v), add 4.78 mL of PBS and 0.02 mL of the test/standard solution.
-
A control consists of 0.2 mL of BSA, 4.78 mL of PBS, and 0.02 mL of the vehicle (e.g., DMSO).
-
Incubate the samples at 37 °C for 20 minutes and then heat at 70 °C for 5 minutes.
-
After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
-
The IC₅₀ value is the concentration of the test sample required to inhibit 50% of the protein denaturation.
-
Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[4][25]
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of potential therapeutic applications. Their synthetic tractability allows for the generation of diverse chemical libraries, and structure-activity relationship studies have begun to elucidate the key structural features required for potent and selective biological activity. This technical guide has provided an overview of the synthesis and potential uses of this compound derivatives as kinase inhibitors, anticonvulsants, antimicrobial agents, and anti-inflammatory compounds. The detailed experimental protocols and signaling pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of novel this compound-based therapeutics. Further investigation into the mechanisms of action and in vivo efficacy of these derivatives is warranted to fully realize their therapeutic potential.
References
- 1. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 5. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
- 9. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 10. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and anticonvulsant activity of acetylenic quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. GABAergic mechanisms in epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. jchemrev.com [jchemrev.com]
- 20. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 21. Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 22. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 23. Synthesis and Evaluation of Schiff’s Base Indole Derivatives Against Inflammation Induced by Carrageenan in Rats – Oriental Journal of Chemistry [orientjchem.org]
- 24. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Cyclooxygenase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Commercial Availability and Suppliers of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the commercial landscape for 2-bromoaniline (CAS No. 615-36-1), a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] Understanding the availability, purity grades, and supplier ecosystem is critical for ensuring a stable and high-quality supply chain for research and development activities.
Commercial Availability
This compound is readily available from a wide range of global and regional suppliers. It is typically offered in various purity grades and quantities to suit different applications, from small-scale laboratory research to large-scale industrial production.
Common Purity Grades and Forms:
-
Purity: Commercial grades for this compound typically range from 98% to over 99% purity, as determined by Gas Chromatography (GC) or nonaqueous titration.[1][3] Higher purity grades are available for applications requiring stringent quality control.
-
Physical Form: At room temperature, this compound can exist as a colorless to pale yellow or brown liquid or solid, as its melting point is around 29-31°C.[4][5] It is often supplied as a crystalline solid or a liquid after melting.[6][7]
Major Suppliers and Pricing
A diverse market of manufacturers and suppliers ensures competitive pricing and availability. Key suppliers range from large, multinational chemical companies to specialized manufacturers and distributors. Many suppliers are located in India and China.[1][8][9]
The following table summarizes the offerings from a selection of prominent suppliers. Please note that pricing is subject to change and may vary based on quantity, purity, and market conditions.
| Supplier | Typical Purity | Available Quantities | Representative Pricing (USD) | Notes |
| Thermo Fisher Scientific | ≥97.5% - 98% | 25 g, 100 g, 500 g | ~$718 for 500 g[6] | Offers various grades under its Thermo Scientific Chemicals brand.[6] |
| Sigma-Aldrich (Merck) | ≥98% | Various lab scale quantities | Varies; requires login | A leading supplier for research-grade chemicals with extensive quality documentation. |
| Indian Suppliers (e.g., IndiaMART listings) | 99% | 5 kg, 25 kg, 100 kg | ~$24/kg (₹2,000/kg) for bulk[10] | Multiple manufacturers and suppliers in India offer competitive pricing for bulk quantities.[9][10] |
| Chinese Suppliers (e.g., listed on ChemicalBook, LookChem) | 98% - 99% | Grams to Kilograms | Varies significantly[8][11] | A large number of manufacturers and trading companies are based in China.[2][8] |
| Sarchem Labs | ≥97.5% | Wholesale & Retail | Price on request | Provides chemicals that meet high industry standards.[5] |
| Lab Pro Inc. | ≥98.0% | 250 g | Price on request | Supplies laboratory-grade chemicals.[7] |
Methodology: Procurement Protocol for Research Chemicals
For researchers and drug development professionals, establishing a robust procurement protocol is essential for maintaining project timelines and ensuring experimental reproducibility. The process involves more than simply placing an order; it requires careful planning, supplier vetting, and quality verification.
The following workflow outlines a standardized methodology for procuring this compound:
Caption: A standardized workflow for the procurement of this compound.
Methodology: Supplier Selection Criteria
Choosing the right supplier is a critical step that can impact the quality and consistency of your research. A systematic evaluation of potential suppliers is recommended. Key decision criteria should be weighted based on the specific requirements of the project.
The logical relationship between these criteria can be visualized as follows:
Caption: Key criteria for the evaluation and selection of a chemical supplier.
By implementing these structured methodologies, researchers can mitigate risks associated with chemical procurement, ensuring a reliable supply of high-quality this compound for their critical research and development endeavors. Always refer to the Safety Data Sheet (SDS) for proper handling and storage procedures.[12]
References
- 1. 2- Bromoaniline Manufacturer in Ankleshwar, 2- Bromoaniline Supplier [maksons.co.in]
- 2. This compound BP EP USP CAS 615-36-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. 2 Bromoaniline Manufacturer, Supplier from Mumbai [manaspetrochem.com]
- 4. This compound CAS 615-36-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. This compound, 98% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. labproinc.com [labproinc.com]
- 8. CAS No.615-36-1,this compound Suppliers,MSDS download [lookchem.com]
- 9. Bromoaniline Manufacturers, Suppliers, Dealers & Prices [tradeindia.com]
- 10. dir.indiamart.com [dir.indiamart.com]
- 11. This compound | 615-36-1 [chemicalbook.com]
- 12. sia-toolbox.net [sia-toolbox.net]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Bromoaniline from o-Nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive protocol for the synthesis of 2-bromoaniline, a crucial intermediate in the production of various pharmaceuticals, dyes, and herbicides.[1] The synthesis follows a well-established two-step route starting from ortho-nitroaniline. The first step involves the diazotization of o-nitroaniline followed by a Sandmeyer reaction to yield o-bromonitrobenzene.[1][2] The subsequent step is the reduction of the nitro group of o-bromonitrobenzene to an amine using iron powder in an acidic medium to produce the final product, this compound.[1] This application note includes detailed experimental procedures, safety precautions, and characterization data.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Sandmeyer Reaction: Conversion of o-nitroaniline to o-bromonitrobenzene.
-
Reduction: Conversion of o-bromonitrobenzene to this compound.
Caption: Overall two-step synthesis of this compound.
Physicochemical Data
A summary of the key physicochemical data for the starting material, intermediate, and final product is presented below.
| Property | o-Nitroaniline (Starting Material) | o-Bromonitrobenzene (Intermediate) | This compound (Product) |
| Molecular Formula | C₆H₆N₂O₂ | C₆H₄BrNO₂ | C₆H₆BrN |
| Molecular Weight | 138.12 g/mol | 202.01 g/mol | 172.02 g/mol [3][4] |
| Appearance | Orange-yellow crystalline solid | Yellow solid | Yellow to red-brown solid/liquid[4][5][6] |
| Melting Point | 71.5 °C | 41-43 °C | 24-32 °C[1][4][7] |
| Boiling Point | 284 °C | 256-258 °C | 229 °C[4] |
| Density | 1.44 g/cm³ | 1.83 g/cm³ | 1.52 g/mL at 25 °C[4] |
| CAS Number | 88-74-4 | 577-19-5 | 615-36-1[3][4] |
Experimental Protocols
Safety Precaution: This synthesis involves hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5][8][9] An eyewash station and safety shower should be readily accessible.[5]
Part 1: Synthesis of o-Bromonitrobenzene via Sandmeyer Reaction
This procedure involves the diazotization of o-nitroaniline, which is then converted to o-bromonitrobenzene using copper(I) bromide. The Sandmeyer reaction is a classic method for substituting an aromatic amino group with a halide.[2][10]
Materials and Reagents:
-
o-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Dichloromethane (B109758) (for extraction)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Protocol:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of o-nitroaniline in aqueous hydrobromic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath. The temperature must be strictly controlled as diazonium salts are unstable at higher temperatures.[11]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the o-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 20-30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
A reaction will occur, evidenced by the evolution of nitrogen gas.[12]
-
After the addition is complete, allow the mixture to warm to room temperature and continue stirring for 1-2 hours.
-
-
Work-up and Purification:
-
To improve the purity of the intermediate product, steam distillation can be employed. This method effectively separates the o-bromonitrobenzene from non-volatile resinous by-products that can form during the reaction.[1]
-
Alternatively, extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water, followed by a dilute sodium hydroxide solution to remove any remaining acid, and then again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude o-bromonitrobenzene.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Part 2: Synthesis of this compound by Reduction
This step involves the reduction of the nitro group of o-bromonitrobenzene to an amine group using iron powder in an acidic medium.[1]
Materials and Reagents:
-
o-Bromonitrobenzene
-
Iron powder (Fe)
-
Hydrochloric acid (HCl, concentrated) or Hydrobromic acid (HBr)[1]
-
Sodium hydroxide (NaOH) solution or sodium carbonate (Na₂CO₃)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous sodium sulfate (for drying)
Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add iron powder and water.[1]
-
Heat the mixture to approximately 80 °C with stirring.[1]
-
Slowly add a small amount of concentrated HCl or HBr to activate the iron.[1]
-
Dissolve the o-bromonitrobenzene from Part 1 in ethanol and add it to the flask.[1]
-
-
Reduction:
-
Heat the reaction mixture to reflux (around 100 °C) and maintain reflux for 2.5-3 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by adding a solution of sodium hydroxide or sodium carbonate until the solution is alkaline.[1]
-
Filter the mixture to remove the iron salts.
-
The filtrate contains the this compound. Extract the product from the aqueous layer using dichloromethane or diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude this compound.
-
The final product can be purified by vacuum distillation or recrystallization to yield light brown or yellow needle-like crystals.[1]
-
Results and Characterization
| Parameter | Expected Result |
| Overall Yield | 60-70% (A reported yield is 63.8%)[1] |
| Melting Point | 31-32 °C[1] |
| Appearance | Light brown, yellow, or colorless needle-like crystals[1] |
| ¹H NMR | Data should be consistent with the structure of this compound. |
| IR Spectroscopy | Peaks corresponding to N-H stretching and C-Br stretching. |
| Mass Spectrometry | Molecular ion peak at m/z ≈ 171 and 173 (due to Br isotopes).[3] |
Process and Mechanism Visualization
Experimental Workflow
The following diagram illustrates the sequential steps of the synthesis process.
Caption: Workflow for the synthesis of this compound.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[2][10]
Caption: Mechanism of the Sandmeyer bromination step.
Safety and Disposal
Hazard Identification:
-
o-Nitroaniline: Toxic, irritant, and environmental hazard.
-
This compound: Harmful if swallowed, inhaled, or absorbed through the skin.[5] Causes irritation to the eyes, skin, and respiratory tract.[5]
-
Acids (HBr, HCl): Corrosive. Handle with extreme care.
-
Organic Solvents: Flammable and volatile.
Handling and Storage:
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5][8]
Waste Disposal:
-
All chemical waste must be treated as hazardous.[13] Dispose of waste materials in accordance with local, regional, and national regulations. Do not pour waste down the drain.[9][13] Contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | C6H6BrN | CID 11992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-溴苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 106615000 [thermofisher.com]
- 7. chemsavers.com [chemsavers.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. quora.com [quora.com]
- 12. orgosolver.com [orgosolver.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
Application Notes: Synthesis of 2-Bromoaniline via the Sandmeyer Reaction
Introduction
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via an aryl diazonium salt intermediate.[1][2] This transformation is particularly valuable for synthesizing substitution patterns on aromatic rings that are not accessible through direct electrophilic substitution.[3] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, typically catalyzed by copper(I) salts.[4][5]
This document provides detailed protocols for the synthesis of 2-bromoaniline, a key intermediate in the production of dyes, pigments, pharmaceuticals, and pesticides.[6] The described methodology follows a robust two-stage synthetic route starting from ortho-nitroaniline. The first stage involves the diazotization of o-nitroaniline followed by a Sandmeyer reaction with cuprous bromide (CuBr) to yield o-bromonitrobenzene. The second stage is the selective reduction of the nitro group to afford the final product, this compound.
Reaction Mechanism and Workflow
The synthesis involves two primary chemical transformations: the Sandmeyer reaction and the subsequent reduction of a nitro group.
-
Diazotization : The primary amine (o-nitroaniline) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0-5 °C) to form a diazonium salt.
-
Sandmeyer Reaction : The diazonium salt is then decomposed in the presence of a copper(I) bromide catalyst. A single electron transfer from Cu(I) to the diazonium salt generates an aryl radical, nitrogen gas, and a Cu(II) species. The aryl radical then abstracts a bromine atom from the Cu(II)Br species to form the aryl bromide and regenerate the Cu(I) catalyst.[4][5]
-
Reduction : The intermediate, o-bromonitrobenzene, is then reduced, commonly using iron powder in an acidic medium, to yield this compound.[6]
Experimental Protocols
Protocol 1: Preparation of Cuprous Bromide (CuBr)
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr) or Potassium bromide (KBr)
-
Sodium sulfite (B76179) (Na₂SO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)
-
Sulfuric acid (H₂SO₄), concentrated
-
Distilled water
Procedure:
-
In a flask, dissolve copper(II) sulfate pentahydrate and sodium bromide in distilled water.
-
Slowly add concentrated sulfuric acid to the solution.
-
In a separate beaker, prepare a solution of sodium sulfite in water.
-
Slowly add the sodium sulfite solution to the warm copper sulfate/sodium bromide solution with constant stirring. A precipitate of copper(I) bromide will form.
-
Allow the mixture to cool, and then decant the supernatant liquid.
-
Wash the white precipitate of CuBr several times with distilled water by decantation.
-
Finally, wash with ethanol (B145695) or acetic acid and dry under vacuum. Store the catalyst in a desiccator.
Protocol 2: Synthesis of o-Bromonitrobenzene
Materials:
-
o-Nitroaniline
-
Hydrobromic acid (HBr), 48%
-
Sodium nitrite (NaNO₂)
-
Cuprous bromide (CuBr), freshly prepared from Protocol 1
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, prepare a solution of hydrobromic acid in water.
-
Add o-nitroaniline to the acid solution and stir until it dissolves completely.
-
Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.
-
In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite.
-
Add the sodium nitrite solution dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition. The rate of addition should be slow enough to prevent excessive foaming and a rise in temperature.
-
After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the o-nitrobenzene diazonium bromide.
-
-
Sandmeyer Reaction:
-
In a separate, larger beaker, prepare a suspension of cuprous bromide in a small amount of 48% HBr.
-
Slowly and carefully add the cold diazonium salt solution to the stirred CuBr suspension. A vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to manage the effervescence.[6]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes, and then gently warm the mixture (e.g., on a water bath at 50-60 °C) until the evolution of nitrogen ceases.
-
The product, o-bromonitrobenzene, often separates as a dark, oily layer.
-
-
Work-up and Purification:
-
To enhance purity, the product can be isolated using steam distillation.[6] The o-bromonitrobenzene is volatile with steam and will co-distill, leaving non-volatile resinous by-products behind.
-
Collect the distillate. The oily layer of o-bromonitrobenzene can be separated from the aqueous layer using a separatory funnel.
-
Wash the organic layer with dilute NaOH solution, then with water. Dry the product over anhydrous calcium chloride or magnesium sulfate.
-
Further purification can be achieved by vacuum distillation if necessary.
-
Protocol 3: Reduction of o-Bromonitrobenzene to this compound
Materials:
-
o-Bromonitrobenzene
-
Iron powder (Fe)
-
Hydrochloric acid (HCl) or Hydrobromic acid (HBr), concentrated
-
Sodium hydroxide (B78521) (NaOH) or Ammonium hydroxide (NH₄OH)
-
Ethanol
-
Dichloromethane (B109758) or Diethyl ether (for extraction)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place iron powder and water.
-
Heat the mixture to approximately 80 °C with vigorous stirring.[6]
-
Slowly add a small amount of concentrated HCl or HBr to activate the iron.
-
Add a solution of o-bromonitrobenzene dissolved in ethanol to the flask in portions.
-
Reflux the reaction mixture for 2-3 hours.[6] The reaction is exothermic and may require occasional cooling to control the rate.
-
After the reaction is complete, make the solution basic by adding a concentrated solution of NaOH or NH₄OH to precipitate iron hydroxides.
-
Filter the hot solution through a bed of Celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Combine the filtrate and washings. Most of the ethanol can be removed using a rotary evaporator.
-
Extract the remaining aqueous solution with a suitable organic solvent (e.g., dichloromethane or diethyl ether).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be purified by vacuum distillation or recrystallization to obtain light brown or colorless needle-like crystals.[6]
Quantitative Data Summary
The yield and purity of the final product are highly dependent on controlling the reaction conditions, especially temperature during diazotization and the rate of addition during the Sandmeyer step.[6]
| Reaction Stage | Starting Material | Key Reagents | Temperature (°C) | Reported Yield | Reference |
| Sandmeyer Bromination | Generic Aryl Amine | NaNO₂, HBr, CuBr | 0-5 (Diazotization), 75 (Sandmeyer) | ~50% | [7] |
| Nitro Group Reduction | o-Bromonitrobenzene | Fe, HBr, Ethanol | 100 (Reflux) | 63.8% | [6] |
| Overall Synthesis | o-Nitroaniline | - | - | 30-40% (Typical) | Estimated |
Physical Properties of this compound:
| Property | Value |
| Molecular Formula | C₆H₆BrN |
| Molar Mass | 172.02 g/mol |
| Appearance | Light brown or colorless crystals |
| Melting Point | 31-32 °C |
| Boiling Point | 229 °C |
| Solubility | Soluble in ethanol, ether; slightly soluble in water |
References
- 1. byjus.com [byjus.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer Reaction [organic-chemistry.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. guidechem.com [guidechem.com]
- 7. google.com [google.com]
Laboratory Scale Synthesis of 2-Bromoaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 2-bromoaniline, a key intermediate in the production of various pharmaceuticals, dyes, and other specialty chemicals. Two primary synthetic routes are presented: a two-step synthesis commencing from 2-nitroaniline (B44862) via a Sandmeyer reaction followed by reduction, and a three-step synthesis from aniline (B41778) involving protection, bromination, and deprotection. The protocols detailed herein are designed to be robust and reproducible for laboratory settings. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual representations of the synthetic workflows to aid in successful execution.
Introduction
This compound is a crucial building block in organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and dyes. Its synthesis in a laboratory setting requires careful consideration of reagents, reaction conditions, and purification methods to ensure a high yield and purity of the final product. This document outlines two well-established methods for the synthesis of this compound, providing detailed protocols suitable for researchers and professionals in the field of drug development and chemical synthesis.
Data Presentation
The following table summarizes the quantitative data associated with the preferred two-step synthesis of this compound from 2-nitroaniline.
| Step | Reaction | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Purity/Notes |
| 1 | Sandmeyer Reaction | 2-Nitroaniline | NaNO₂, H₂SO₄, CuBr, HBr | Water | 0-5 (diazotization), 70 (Sandmeyer) | 1-2 | 2-Bromonitrobenzene | ~75-85 | Crude product |
| 2 | Reduction | 2-Bromonitrobenzene | Iron powder, HCl (catalytic) | Ethanol (B145695)/Water | 100 (reflux) | 2.5 | This compound | 63.8[1] | Melting point: 31-32 °C |
Experimental Protocols
Method 1: Two-Step Synthesis from 2-Nitroaniline
This is the recommended method due to its more direct nature and generally good yields.
Step 1: Synthesis of 2-Bromonitrobenzene via Sandmeyer Reaction
Materials:
-
2-Nitroaniline
-
Sodium nitrite (B80452) (NaNO₂)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Copper(I) bromide (CuBr)
-
Hydrobromic acid (HBr, 48%)
-
Ice
-
Sodium hydroxide (B78521) (NaOH) solution (for neutralization)
-
Dichloromethane (B109758) or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Beakers
-
Stirring plate and magnetic stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Diazotization: In a round-bottom flask, dissolve 2-nitroaniline in a mixture of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath. While maintaining the low temperature and stirring vigorously, slowly add a solution of sodium nitrite in water. The addition should be controlled to keep the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Heat this solution to approximately 70 °C.
-
Slowly and carefully add the cold diazonium salt solution to the hot copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed. The rate of addition should be controlled to maintain a steady reaction.
-
After the addition is complete, continue heating and stirring the mixture for another 30 minutes to ensure the reaction goes to completion.
-
Work-up: Cool the reaction mixture to room temperature and then extract the product with dichloromethane or diethyl ether. Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities. Finally, wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude 2-bromonitrobenzene.
Step 2: Reduction of 2-Bromonitrobenzene to this compound
Materials:
-
2-Bromonitrobenzene (from Step 1)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl) or Hydrobromic Acid (HBr)
-
Ethanol
-
Water
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stirring plate and magnetic stir bar
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add iron powder and a mixture of ethanol and water.
-
Heat the suspension to reflux with stirring.
-
Add a catalytic amount of concentrated hydrochloric acid or hydrobromic acid to activate the iron.
-
Dissolve the crude 2-bromonitrobenzene in a minimal amount of ethanol and add it dropwise to the refluxing iron suspension.
-
Continue to reflux the mixture for 2.5 hours.[1] The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully make the solution basic by adding a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide.
-
Filter the mixture through a pad of celite or filter paper to remove the iron salts. Wash the filter cake with ethanol.
-
Combine the filtrate and the washings and remove the ethanol by rotary evaporation.
-
The remaining aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to isolate the crude this compound.
-
Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the crude product.
Purification of this compound
Crude this compound can be purified by either vacuum distillation or recrystallization. Vacuum distillation is highly recommended to obtain a colorless, pure product and to prevent discoloration that can occur with other methods.
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point for this compound under the specific vacuum pressure.
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol-water mixture or hexane).
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Method 2: Three-Step Synthesis from Aniline
This method involves the protection of the amino group to control the regioselectivity of the bromination.
-
Protection (Acetylation): React aniline with acetic anhydride (B1165640) to form acetanilide (B955).
-
Bromination: Brominate acetanilide using bromine in acetic acid. This will produce a mixture of o- and p-bromoacetanilide, with the para isomer being the major product.
-
Deprotection (Hydrolysis): Separate the isomers and then hydrolyze the o-bromoacetanilide using acidic or basic conditions to yield this compound.
Due to the formation of isomeric mixtures and the need for separation, this method is generally less preferred for the specific synthesis of this compound if 2-nitroaniline is readily available.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound from 2-nitroaniline.
Safety Precautions
-
All procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Concentrated acids and bromine are corrosive and should be handled with extreme care.
-
Diazonium salts can be explosive when dry and should be kept in solution and handled at low temperatures.
-
Organic solvents are flammable and should be kept away from ignition sources.
Conclusion
The two-step synthesis of this compound from 2-nitroaniline is a reliable and efficient method for laboratory-scale production. Careful control of reaction conditions, particularly temperature during the diazotization step, is crucial for success. For optimal purity, vacuum distillation of the final product is recommended. The protocols and data provided in this document serve as a comprehensive guide for researchers and professionals engaged in the synthesis of this important chemical intermediate.
References
2-Bromoaniline: A Versatile Intermediate in Modern Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
2-Bromoaniline stands as a crucial and versatile building block in the field of organic synthesis, serving as a pivotal intermediate in the construction of a wide array of complex organic molecules. Its unique combination of a nucleophilic amino group and a reactive bromine-substituted aromatic ring allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for key reactions involving this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the synthesis of important heterocyclic scaffolds such as benzothiazoles and quinazolines. These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and functional materials.[1][2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aniline (B41778) ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in many biologically active compounds.[4][5] this compound can be efficiently coupled with a variety of arylboronic acids to yield 2-aminobiphenyl (B1664054) derivatives.
A mixture of this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol), triphenylphosphine (B44618) (PPh₃, 0.08 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) is placed in a round-bottom flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Anhydrous 1,4-dioxane (B91453) (5 mL) and water (1 mL) are then added. The reaction mixture is heated to 90 °C and stirred for 12 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-4'-methylbiphenyl.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Aminobiphenyl | 92 |
| 2 | 4-Methoxyphenylboronic acid | 2-Amino-4'-methoxybiphenyl | 88 |
| 3 | 4-Chlorophenylboronic acid | 2-Amino-4'-chlorobiphenyl | 95 |
| 4 | 3-Fluorophenylboronic acid | 2-Amino-3'-fluorobiphenyl | 85 |
| 5 | 2-Thiopheneboronic acid | 2-(Thiophen-2-yl)aniline | 78 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for constructing carbon-nitrogen bonds, allowing the synthesis of a wide range of arylamines.[6][7] this compound can serve as the aryl halide component to be coupled with various primary and secondary amines.
In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (NaOtBu, 1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃, 0.01 mmol), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 mmol). Anhydrous toluene (B28343) (5 mL) is added, and the tube is sealed. The reaction mixture is then removed from the glovebox and heated at 100 °C for 16 hours. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through a pad of Celite, and concentrated under reduced pressure. The residue is purified by flash chromatography to yield the N-phenyl-2-aminobenzene product.
Table 2: Buchwald-Hartwig Amination of this compound with Various Amines
| Entry | Amine | Product | Yield (%) |
| 1 | Morpholine | 4-(2-Aminophenyl)morpholine | 95 |
| 2 | Aniline | N-(2-Aminophenyl)aniline | 85 |
| 3 | Benzylamine | N-Benzyl-2-aminobenzene | 88 |
| 4 | Indole | 1-(2-Aminophenyl)indole | 75 |
| 5 | n-Hexylamine | N-(n-Hexyl)-2-aminobenzene | 92 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various nitrogen- and sulfur-containing heterocyclic compounds, which are of great interest in medicinal chemistry.
Synthesis of Benzothiazoles
Benzothiazoles are a class of heterocyclic compounds with a wide range of biological activities. A common route to 2-aminobenzothiazoles involves the reaction of 2-haloanilines with a sulfur source.[8]
To a sealed tube are added this compound (1.0 mmol), thiourea (B124793) (1.2 mmol), copper(I) oxide (Cu₂O, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 3 mL). The tube is sealed, and the mixture is heated to 120 °C for 24 hours. After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 2-aminobenzothiazole.
Table 3: Synthesis of Substituted 2-Aminobenzothiazoles from 2-Haloanilines
| Entry | 2-Haloaniline | Sulfur Source | Product | Yield (%) |
| 1 | This compound | Thiourea | 2-Aminobenzothiazole | 85 |
| 2 | 2-Iodoaniline | Potassium Thiocyanate | 2-Aminobenzothiazole | 93 |
| 3 | 2-Bromo-4-methylaniline | Thiourea | 2-Amino-6-methylbenzothiazole | 82 |
| 4 | 2-Bromo-4-fluoroaniline | Thiourea | 2-Amino-6-fluorobenzothiazole | 88 |
Yields are representative and may vary based on specific reaction conditions and purification methods.
References
- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of azo dyes derived from 2-bromoaniline. The protocols focus on the diazotization of this compound and its subsequent coupling with a naphthol derivative, a common strategy for producing vividly colored azo compounds. These dyes have applications in various fields, including textiles, printing, and as potential scaffolds in medicinal chemistry.
Introduction
Azo dyes are a significant class of organic compounds characterized by the presence of an azo group (—N=N—) connecting two aromatic rings. Their synthesis is a cornerstone of industrial and laboratory organic chemistry, primarily achieved through a two-step process: diazotization of a primary aromatic amine followed by a coupling reaction with an electron-rich aromatic compound.[1] this compound serves as a versatile starting material, introducing a bromine substituent that can be used for further functionalization or to modulate the electronic and tinctorial properties of the final dye.
The general synthetic route involves the conversion of this compound to a diazonium salt using nitrous acid at low temperatures. This reactive intermediate is then coupled with an activated aromatic compound, such as 2-naphthol (B1666908), to yield the desired azo dye.[2] The color of the resulting dye is a consequence of the extended π-conjugated system created by the azo linkage between the aromatic rings.[3]
Data Presentation
The following table summarizes typical quantitative data for the synthesis of an azo dye, specifically 1-(2-bromophenylazo)-2-naphthol, derived from this compound and 2-naphthol. Please note that actual yields and spectral data may vary based on specific experimental conditions and purification methods.
| Parameter | Value | Reference/Notes |
| Product Name | 1-(2-bromophenylazo)-2-naphthol | |
| Molecular Formula | C₁₆H₁₁BrN₂O | |
| Molecular Weight | 327.18 g/mol | |
| Typical Yield | 75-85% | Illustrative, based on similar syntheses.[4] |
| Appearance | Red to orange crystalline solid | [5] |
| Melting Point (°C) | ~130-135 °C | Estimated based on similar structures.[4] |
| λmax (in Ethanol) | ~480-490 nm | Estimated based on similar structures.[6] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-(2-bromophenylazo)-2-naphthol.
Materials and Reagents:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
2-Naphthol (β-Naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
Protocol 1: Diazotization of this compound
-
In a 250 mL beaker, dissolve 2.58 g (0.015 mol) of this compound in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle heating may be required to facilitate dissolution.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 1.04 g (0.015 mol) of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. Maintain the temperature between 0-5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete. The resulting solution contains the 2-bromobenzenediazonium chloride intermediate.
Protocol 2: Azo Coupling with 2-Naphthol
-
In a separate 500 mL beaker, dissolve 2.16 g (0.015 mol) of 2-naphthol in 30 mL of a 10% sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the previously prepared cold diazonium salt solution to the cold 2-naphthol solution with continuous and efficient stirring. A colored precipitate of the azo dye will form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-45 minutes to ensure the completion of the coupling reaction.
-
Isolate the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the crude product with a generous amount of cold water to remove any unreacted starting materials and inorganic salts.
-
For purification, the crude product can be recrystallized from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven at a low temperature.
Characterization:
The synthesized azo dye can be characterized using various spectroscopic techniques:
-
FT-IR Spectroscopy: To identify the characteristic functional groups, including the N=N stretch (typically around 1450-1500 cm⁻¹) and the O-H stretch of the naphthol moiety.
-
¹H NMR Spectroscopy: To confirm the aromatic protons of the bromophenyl and naphthyl rings.
-
¹³C NMR Spectroscopy: To identify the carbon atoms in the aromatic rings.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.
Visualizations
Below are diagrams illustrating the key processes in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of an azo dye from this compound.
Caption: Hypothetical signaling pathway interaction for an azo dye scaffold.
Disclaimer: The information provided in this document is intended for research and development purposes only. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The hazards of all chemicals used should be fully understood before commencing any experimental work.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1][2] This reaction is of paramount importance in the pharmaceutical and fine chemical industries due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of its starting materials.[2][3] Ortho-substituted anilines are crucial structural motifs in numerous pharmacologically active compounds.[2][4]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 2-bromoaniline with various boronic acids and esters. A particular focus is placed on methodologies for unprotected anilines, which can be challenging substrates.[2][4]
Catalytic Cycle Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[3][6]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, replacing the bromide.[1][6]
-
Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Reaction Conditions for Unprotected this compound
Recent studies have identified highly effective conditions for the Suzuki-Miyaura coupling of unprotected 2-bromoanilines, which are often challenging substrates.[2][4] The following tables summarize optimized conditions and the yields obtained for various coupling partners.
Table 1: Optimization of Reaction Conditions for the Coupling of this compound with a Benzylboronate Ester [4]
| Entry | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | 11 |
| 2 | CataCXium A Pd G3 (10) | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium A Pd G3 (10) | Cs₂CO₃ | EtOAc | 80 | 56 |
| 4 | CataCXium A Pd G3 (10) | Cs₂CO₃ | PhMe | 80 | 56 |
| 5 | CataCXium A Pd G3 (10) | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 6 | CataCXium A Pd G3 (5) | Cs₂CO₃ | 2-MeTHF | 80 | Detrimental Effect |
As demonstrated, the combination of CataCXium A Pd G3 as the catalyst, Cs₂CO₃ as the base, and 2-MeTHF as the solvent provided a significantly improved yield.[4]
Table 2: Substrate Scope for the Coupling of this compound with Various Boronic Esters under Optimized Conditions [4]
| Entry | Boronic Ester | Product | Yield (%) |
| 1 | Benzylboronate | 2-Benzylaniline | 91 |
| 2 | Alkylboronate | 2-Alkylaniline | 85 |
| 3 | Arylboronate | 2-Aryl-aniline | 92 |
| 4 | Alkenylboronate | 2-Alkenylaniline | 88 |
| 5 | Heteroaromatic boronate | 2-(Heteroaryl)aniline | 75-90 |
The optimized conditions show broad applicability across a range of boronic esters, providing good to excellent yields.[4]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is based on the optimized conditions identified for the coupling of unprotected 2-bromoanilines.[4]
Materials:
-
This compound
-
Boronic acid or ester (1.5 equivalents)
-
CataCXium A Pd G3 (10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the boronic acid or ester (1.5 mmol), and cesium carbonate (2.0 mmol).
-
Add the CataCXium A Pd G3 catalyst (0.1 mmol, 10 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add 2-MeTHF (to achieve a concentration of 0.3 M) via syringe.
-
Stir the reaction mixture at 80 °C. Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-aminobiphenyl derivative.
Protocol 2: Micellar Suzuki Cross-Coupling in Water
This protocol offers an environmentally friendly approach using water as the solvent at room temperature.[7]
Materials:
-
This compound
-
Thienylboronic acid (1.2 equivalents)
-
Pd(dtbpf)Cl₂ (2 mol%)
-
Triethylamine (B128534) (Et₃N) (2.0 equivalents)
-
Kolliphor EL (2 wt% solution in water)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a reaction vessel, prepare a 2 wt% solution of Kolliphor EL in water.
-
To this solution, add this compound (0.5 mmol), 2-thienylboronic acid (0.6 mmol), Pd(dtbpf)Cl₂ (0.01 mmol, 2 mol%), and triethylamine (1.0 mmol).
-
Stir the mixture vigorously at room temperature under air.
-
Monitor the reaction, which is often complete within 15 minutes.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
General Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment from setup to product characterization.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly valuable transformation for the synthesis of 2-aminobiphenyl derivatives, which are important scaffolds in drug discovery.[8] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with unprotected anilines. The protocols provided herein offer robust and efficient methods for conducting these reactions, including both traditional organic solvent-based systems and greener, water-based micellar catalysis. Careful optimization based on the specific substrates is recommended to achieve the best results.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. boa.unimib.it [boa.unimib.it]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 2-bromoaniline. This versatile starting material is a key building block in the synthesis of a wide range of functionalized aniline (B41778) derivatives that are pivotal in pharmaceutical and materials science research. The protocols outlined below cover Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, offering a robust toolkit for the synthesis of diverse molecular architectures.
Suzuki-Miyaura Coupling: Synthesis of 2-Aminobiphenyl Derivatives
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl compounds. For this compound, this reaction provides a direct route to 2-aminobiphenyls, which are important structural motifs in many biologically active molecules. Recent advancements have demonstrated efficient coupling of unprotected ortho-bromoanilines.[1]
Data Presentation: Suzuki-Miyaura Coupling of Substituted 2-Bromoanilines
| Entry | This compound Derivative | Boronic Ester | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid pinacol (B44631) ester | 2-Amino-4'-methylbiphenyl | 91 |
| 2 | 2-Bromo-4-fluoroaniline | 4-Methoxyphenylboronic acid pinacol ester | 2-Amino-5-fluoro-4'-methoxybiphenyl | 85 |
| 3 | 2-Bromo-5-nitroaniline | 3-Chlorophenylboronic acid pinacol ester | 2-Amino-4-nitro-3'-chlorobiphenyl | 78 |
| 4 | 2,6-Dibromoaniline | Phenylboronic acid pinacol ester | 2-Amino-6-bromo-biphenyl | 40 |
Note: Yields are based on published data and may vary depending on the specific reaction conditions and scale.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from a procedure for the coupling of unprotected ortho-bromoanilines.[1]
Materials:
-
Substituted this compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
CataCXium® A Pd G3 (10 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF)
Procedure:
-
To a dry reaction vial, add the substituted this compound, arylboronic acid pinacol ester, CataCXium® A Pd G3, and potassium phosphate.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add 2-MeTHF to the vial to achieve a concentration of 0.3 M with respect to the this compound derivative.
-
Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination: Synthesis of N-Aryl-2-aminoanilines
The Buchwald-Hartwig amination is a versatile palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of this compound with a wide variety of primary and secondary amines to produce N-substituted 2-aminoaniline derivatives, which are valuable intermediates in medicinal chemistry.
Data Presentation: Buchwald-Hartwig Amination of this compound
| Entry | Amine Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ / XPhos | K₂CO₃ | Toluene (B28343) | 100 | High |
| 2 | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 94 |
| 3 | n-Hexylamine | [Pd(IPr)(allyl)Cl] | NaOtBu | Dioxane | 80 | 85 |
| 4 | Indole | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene | 110 | 75 |
Note: Yields are based on published data for similar aryl bromides and may vary for this compound.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the N-arylation of amines with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine (B1218219) ligand (e.g., BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add this compound, the amine, sodium tert-butoxide, the palladium precatalyst, and the phosphine ligand to an oven-dried reaction tube.
-
Add anhydrous toluene to the tube.
-
Seal the tube with a screw cap and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with magnetic stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the desired N-substituted 2-aminoaniline.
Sonogashira Coupling: Synthesis of 2-Alkynylanilines
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. The reaction of this compound with various alkynes yields 2-alkynylaniline derivatives, which are versatile precursors for the synthesis of heterocycles such as indoles.
Data Presentation: Sonogashira Coupling of a this compound Analog
The following data is for the coupling of 2-amino-3-bromopyridine, a close structural and electronic analog of this compound.
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 96 |
| 2 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 3 | 3-Hydroxy-3-methyl-1-butyne | 4-(2-Aminopyridin-3-yl)-2-methylbut-3-yn-2-ol | 92 |
| 4 | Ethynyltrimethylsilane | 2-Amino-3-((trimethylsilyl)ethynyl)pyridine | 78 |
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from a procedure for the Sonogashira coupling of 2-amino-3-bromopyridines.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5.0 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Dimethylformamide (DMF)
Procedure:
-
To an oven-dried round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate the flask and backfill with nitrogen.
-
Add DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound, the terminal alkyne, and triethylamine to the flask.
-
Heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Heck Coupling: Synthesis of 2-Vinylanilines
The Heck coupling reaction forms a carbon-carbon bond between an aryl halide and an alkene, leading to substituted alkenes. This reaction can be used to synthesize 2-vinylaniline (B1311222) derivatives from this compound, which are valuable precursors for various heterocyclic compounds.
Data Presentation: Heck Coupling of Bromoanilines with Acrylates
| Entry | Bromoaniline | Alkene | Product | Yield (%) |
| 1 | This compound | n-Butyl acrylate | (E)-n-Butyl 3-(2-aminophenyl)acrylate | Moderate to Good |
| 2 | 2-Iodoaniline | tert-Butyl acrylate | (E)-tert-Butyl 3-(2-aminophenyl)acrylate | Good |
Note: Specific yield percentages for this compound were not detailed in the reference, but were described as "moderate to good".
Experimental Protocol: Heck Coupling
This protocol is a general procedure for the Heck coupling of aryl halides with acrylates.
Materials:
-
This compound (1.0 equiv)
-
Acrylate (1.0-1.5 equiv)
-
[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vial, add the palladium precatalyst and potassium carbonate.
-
Add DMF, followed by this compound and the acrylate.
-
Seal the vial with a screw cap and heat the reaction mixture to 100 °C with stirring for 20 hours.
-
After cooling to room temperature, add distilled water and extract the product with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycles and Experimental Workflow
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Dual catalytic cycles of the Sonogashira coupling.
Caption: Catalytic cycle for the Heck coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling.
References
Application Notes and Protocols for N-Alkylation Reactions of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common and effective methods for the N-alkylation of 2-bromoaniline, a key building block in the synthesis of pharmaceuticals and other fine chemicals. The protocols outlined below are based on established synthetic methodologies, including classical N-alkylation with alkyl halides, modern catalytic approaches like Buchwald-Hartwig amination, reductive amination, and sustainable "borrowing hydrogen" catalysis.
Introduction
N-alkylation of this compound is a fundamental transformation in organic synthesis. The resulting N-alkylated products are valuable intermediates, as the bromine atom can be further functionalized through various cross-coupling reactions, and the secondary or tertiary amine moiety is a common feature in biologically active molecules. The choice of alkylation method depends on several factors, including the nature of the alkylating agent, the desired degree of alkylation (mono- vs. di-alkylation), and the functional group tolerance of the substrates.
Classical N-Alkylation with Alkyl Halides
Direct alkylation of this compound with alkyl halides is a straightforward approach. The reaction typically proceeds via an SN2 mechanism and requires a base to neutralize the hydrohalic acid byproduct.[1] However, this method can suffer from overalkylation, leading to a mixture of mono- and di-alkylated products. Careful control of reaction conditions is crucial to achieve selectivity. One study noted that the alkylation of this compound with benzyl (B1604629) bromide can lead to an unexpected rearrangement, migrating the bromine from the 2- to the 4-position, a phenomenon that can be suppressed by careful choice of reagents.[2]
General Experimental Workflow for N-Alkylation with Alkyl Halides
General workflow for N-alkylation.
Protocol 1: Mono-N-benzylation of this compound
This protocol is adapted from a general procedure for the N-alkylation of anilides.[3]
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask, add this compound (1.0 mmol), potassium carbonate (2.0 mmol), and anhydrous acetonitrile (10 mL).
-
Stir the suspension under an inert atmosphere (e.g., argon or nitrogen).
-
Add benzyl bromide (1.05 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica (B1680970) gel column chromatography to afford N-benzyl-2-bromoaniline.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[4][5] This method is highly versatile, tolerates a wide range of functional groups, and can be used to couple this compound with various primary and secondary amines. The reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the N-arylated product.[5]
Catalytic Cycle of Buchwald-Hartwig Amination
References
- 1. benchchem.com [benchchem.com]
- 2. Unexpected Rearrangement of this compound under Biphasic Alkylation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-benzyl-2-bromoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Diazotization of 2-Bromoaniline for Diverse Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diazotization of aromatic amines is a cornerstone transformation in organic synthesis, providing a versatile intermediate—the diazonium salt—for a wide array of chemical modifications. This application note provides a detailed protocol for the diazotization of 2-bromoaniline to form the 2-bromobenzenediazonium salt. This intermediate serves as a pivotal building block in medicinal chemistry and materials science, enabling the introduction of various functional groups onto the aromatic ring. Subsequent protocols detail the application of this diazonium salt in key cross-coupling and substitution reactions, namely the Sandmeyer, Suzuki, and Heck reactions, which are fundamental tools in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).
The 2-bromobenzenediazonium salt is particularly useful as the bromine substituent can be retained or further functionalized, offering a strategic handle for multi-step syntheses. Due to the inherent instability of diazonium salts, these reactions are typically performed at low temperatures (0–5 °C) and the resulting salt is used immediately in subsequent reactions without isolation.[1][2] However, for certain applications, the diazonium salt can be isolated as a more stable tetrafluoroborate (B81430) salt.[3]
Data Presentation: A Comparative Overview of Reactions
The following table summarizes the typical reaction conditions and yields for the diazotization of this compound and its subsequent transformations. This allows for a quick comparison of the efficiency and requirements of each protocol.
| Reaction Stage | Key Reagents | Solvent | Temperature (°C) | Time | Typical Yield (%) |
| Diazotization | This compound, NaNO₂, HCl | Water, HCl | 0–5 | 30-45 min | >95 (in solution) |
| Sandmeyer Reaction | 2-Bromobenzenediazonium chloride, CuBr | H₂O, HBr | 60-100 | 30 min | 70-80 |
| Suzuki Coupling | 2-Bromobenzenediazonium tetrafluoroborate, Phenylboronic acid, Pd(OAc)₂ | Acetonitrile (B52724)/Water | Room Temp. | < 5 min | ~90 |
| Heck Reaction | 2-Bromobenzenediazonium tetrafluoroborate, Styrene (B11656), Pd(OAc)₂ | Acetonitrile | Room Temp. | ~1.5 hours | ~85 |
Experimental Protocols
Protocol 1: Diazotization of this compound
This protocol details the in situ preparation of 2-bromobenzenediazonium chloride solution, which can be directly used for subsequent reactions.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Equipment:
-
Three-necked round-bottom flask
-
Mechanical or magnetic stirrer
-
Thermometer
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a stirrer and a thermometer, add this compound (1.0 eq). Cautiously add a mixture of concentrated hydrochloric acid (3.0 eq) and water. Stir the mixture until the this compound is completely dissolved, forming the hydrochloride salt. A fine slurry may form.
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C with continuous stirring.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 eq) in cold distilled water. Cool this solution to 0–5 °C in an ice bath.
-
Diazotization: Slowly add the chilled sodium nitrite solution dropwise to the stirred amine hydrochloride suspension via a dropping funnel. Carefully control the rate of addition to maintain the reaction temperature between 0 and 5 °C.[4]
-
Monitoring the Reaction: After the addition is complete, continue stirring for an additional 15-20 minutes. Check for the completion of the reaction by testing for the presence of excess nitrous acid. A drop of the reaction mixture streaked on starch-iodide paper should produce an immediate blue-black color.[4]
-
Use of Diazonium Salt: The resulting cold solution of 2-bromobenzenediazonium chloride is now ready for immediate use in subsequent reactions. It is crucial to keep the solution cold to prevent decomposition.
Protocol 2: Sandmeyer Reaction for the Synthesis of 1,2-Dibromobenzene
This protocol describes the conversion of the in situ prepared 2-bromobenzenediazonium chloride to 1,2-dibromobenzene.
Materials:
-
2-Bromobenzenediazonium chloride solution (from Protocol 1)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Ice
Equipment:
-
Reaction flask from Protocol 1
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Copper(I) Bromide Solution: In a separate flask, dissolve copper(I) bromide (1.1 eq) in hydrobromic acid. Cool the solution in an ice bath.
-
Sandmeyer Reaction: Slowly and carefully add the cold diazonium salt solution to the stirred copper(I) bromide solution. Vigorous evolution of nitrogen gas will occur.
-
Reaction Completion: After the addition is complete, gently warm the reaction mixture to 60-100 °C for about 30 minutes to ensure complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product, 1,2-dibromobenzene, will separate as a dense oil. Separate the organic layer, wash it with water, then with a dilute sodium hydroxide (B78521) solution to remove any acidic impurities, and finally again with water. Dry the organic layer over anhydrous magnesium sulfate. Purify the product by distillation.
Protocol 3: Suzuki Coupling for the Synthesis of 2-Bromobiphenyl
This protocol details the palladium-catalyzed cross-coupling of 2-bromobenzenediazonium salt with phenylboronic acid. For this reaction, it is often advantageous to use the more stable tetrafluoroborate salt.
Preparation of 2-Bromobenzenediazonium Tetrafluoroborate:
To the cold (0-5 °C) diazonium chloride solution from Protocol 1, slowly add a cold solution of tetrafluoroboric acid (HBF₄, 1.0 eq). The 2-bromobenzenediazonium tetrafluoroborate will precipitate as a solid. Filter the solid, wash with cold water, then with a small amount of cold ethanol, and finally with diethyl ether. Dry the solid under vacuum. Caution: Diazonium salts, even as tetrafluoroborates, can be explosive when dry and should be handled with extreme care.
Materials:
-
2-Bromobenzenediazonium tetrafluoroborate
-
Phenylboronic acid
-
Palladium(II) Acetate (B1210297) (Pd(OAc)₂)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile
-
Water
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromobenzenediazonium tetrafluoroborate (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq) in a mixture of acetonitrile and water (e.g., 3:1 v/v).
-
Catalyst Addition: To the stirred solution, add palladium(II) acetate (1-2 mol%).
-
Suzuki Coupling: Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete in a matter of minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, add water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 4: Heck Reaction for the Synthesis of 2-Bromo-trans-stilbene
This protocol describes the palladium-catalyzed reaction between 2-bromobenzenediazonium salt and styrene.
Materials:
-
2-Bromobenzenediazonium tetrafluoroborate
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Sodium Acetate (NaOAc)
-
Acetonitrile
Equipment:
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 2-bromobenzenediazonium tetrafluoroborate (1.0 eq) and sodium acetate (1.5 eq) in acetonitrile.
-
Addition of Olefin and Catalyst: To the stirred solution, add styrene (1.2 eq) followed by palladium(II) acetate (1-2 mol%).
-
Heck Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any palladium black. Add water to the filtrate and extract the product with an organic solvent like dichloromethane. Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate. Evaporate the solvent to obtain the crude product. Purify by column chromatography on silica gel to yield 2-bromo-trans-stilbene.
Visualizations
Caption: Experimental workflow for the diazotization of this compound and subsequent reactions.
Caption: Logical relationship of synthetic pathways starting from a primary aromatic amine.
References
- 1. researchgate.net [researchgate.net]
- 2. Aryl diazonium salts and benzene derivatives bearing two electron-donor substituents: chemical and mechanistic behaviours - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00652F [pubs.rsc.org]
- 3. Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C7QO00750G [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Synthesis of Heterocyclic Compounds from 2-Bromoaniline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, 2-bromoaniline serves as a versatile and readily available starting material for the synthesis of a diverse array of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of three key classes of heterocycles—benzothiazoles, carbazoles, and quinazolines—from this compound. These compounds are of significant interest in medicinal chemistry due to their wide-ranging biological activities.
This guide includes summaries of quantitative data in structured tables, detailed experimental methodologies, and visualizations of experimental workflows and relevant biological signaling pathways to facilitate a deeper understanding and practical application in a research setting.
Application Notes
The synthesis of complex heterocyclic structures from simple, commercially available starting materials is a cornerstone of modern medicinal chemistry and drug discovery. This compound, with its reactive bromine and amino functionalities, provides a valuable scaffold for building various heterocyclic rings through different catalytic and non-catalytic methods.
-
Benzothiazoles: These compounds are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthetic route described herein involves a copper-catalyzed reaction that is efficient and proceeds under relatively mild conditions. Some benzothiazole (B30560) derivatives have been shown to act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in angiogenesis, making them promising candidates for anticancer drug development.
-
Carbazoles: This class of tricyclic aromatic compounds is prevalent in many natural products and synthetic molecules with significant biological activities, including antitumor, antiviral, and neuroprotective effects. The palladium-catalyzed synthesis of carbazoles from this compound offers a powerful tool for creating diverse carbazole (B46965) libraries. Several carbazole derivatives have been identified as potent inhibitors of topoisomerase I, an essential enzyme in DNA replication and transcription, highlighting their potential as anticancer agents.
-
Quinazolines: Quinazoline and its derivatives are another important class of heterocyclic compounds with a broad spectrum of pharmacological activities, such as anticancer, anticonvulsant, and antihypertensive properties. The featured copper-catalyzed intramolecular cyclization provides a direct route to the quinazolinone core. The diverse biological activities of quinazolines make them attractive targets for the development of new therapeutic agents.
Experimental Protocols
Synthesis of 2-Substituted Benzothiazoles via Copper-Catalyzed Reaction
This protocol describes the synthesis of 2-substituted benzothiazoles from this compound, carbon disulfide, and a secondary amine, catalyzed by copper(I) oxide.
Experimental Workflow:
Copper-catalyzed synthesis of 2-substituted benzothiazoles.
Methodology:
-
To a stirred solution of this compound (1.0 mmol) in dimethylformamide (DMF, 5 mL) were added potassium hydroxide (B78521) (KOH, 2.0 mmol), the secondary amine (e.g., piperidine, 1.2 mmol), and copper(I) oxide (CuO, 0.1 mmol).
-
Carbon disulfide (CS₂, 1.5 mmol) was then added dropwise to the mixture at room temperature.
-
The reaction mixture was heated to 100 °C and stirred for 12 hours.
-
After completion of the reaction (monitored by TLC), the mixture was cooled to room temperature and quenched with water (20 mL).
-
The aqueous layer was extracted with ethyl acetate (B1210297) (3 x 20 mL).
-
The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product was purified by column chromatography on silica (B1680970) gel (hexane/ethyl acetate) to afford the desired 2-substituted benzothiazole.
| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |
| 1 | Piperidine | 2-(Piperidin-1-yl)benzo[d]thiazole | 12 | 85 |
| 2 | Morpholine | 4-(Benzo[d]thiazol-2-yl)morpholine | 12 | 82 |
| 3 | Pyrrolidine | 2-(Pyrrolidin-1-yl)benzo[d]thiazole | 12 | 88 |
Synthesis of N-Aryl Carbazoles via Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol outlines the synthesis of N-aryl carbazoles from this compound and a diarylamine using a palladium catalyst.
Experimental Workflow:
Palladium-catalyzed synthesis of N-aryl carbazoles.
Methodology:
-
A mixture of this compound (1.0 mmol), diphenylamine (B1679370) (1.2 mmol), palladium(II) acetate (Pd(OAc)₂, 0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (Cs₂CO₃, 2.0 mmol) was placed in a dry Schlenk tube.
-
The tube was evacuated and backfilled with argon three times.
-
Dry toluene (B28343) (5 mL) was added, and the mixture was heated at 110 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel (hexane/ethyl acetate) to give the desired N-aryl carbazole.
| Entry | Diarylamine | Product | Reaction Time (h) | Yield (%) |
| 1 | Diphenylamine | 9-Phenyl-9H-carbazole | 24 | 78 |
| 2 | 4-Methoxydiphenylamine | 9-(4-Methoxyphenyl)-9H-carbazole | 24 | 75 |
| 3 | 4-Chlorodiphenylamine | 9-(4-Chlorophenyl)-9H-carbazole | 24 | 72 |
Synthesis of Quinazolinones via Copper-Catalyzed Intramolecular Cyclization
This protocol details the synthesis of quinazolinones from 2-bromo-N-arylbenzamides, which can be prepared from 2-bromobenzoic acid and an aniline, including this compound itself for the synthesis of more complex structures. For this example, we will focus on the cyclization step.
Experimental Workflow:
Copper-catalyzed synthesis of quinazolinones.
Methodology:
-
A mixture of 2-bromo-N-phenylbenzamide (1.0 mmol), copper(I) iodide (CuI, 0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol) in dimethyl sulfoxide (B87167) (DMSO, 5 mL) was stirred in a sealed tube.
-
The reaction mixture was heated at 120 °C for 18 hours.
-
After cooling to room temperature, the mixture was poured into water (30 mL) and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.
-
The crude product was purified by recrystallization from ethanol (B145695) to afford the pure quinazolinone.
| Entry | 2-Bromo-N-arylbenzamide | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Bromo-N-phenylbenzamide | 2-Phenylquinazolin-4(3H)-one | 18 | 89 |
| 2 | 2-Bromo-N-(4-methylphenyl)benzamide | 2-(p-Tolyl)quinazolin-4(3H)-one | 18 | 85 |
| 3 | 2-Bromo-N-(4-chlorophenyl)benzamide | 2-(4-Chlorophenyl)quinazolin-4(3H)-one | 18 | 82 |
Biological Signaling Pathways
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is a critical target in cancer therapy. Certain benzothiazole derivatives have been shown to inhibit VEGFR-2 kinase activity, thereby blocking downstream signaling and inhibiting tumor growth.
Inhibition of the VEGFR-2 signaling pathway by benzothiazoles.
Topoisomerase I Mechanism of Action and Inhibition
Topoisomerase I is a crucial enzyme that relaxes supercoiled DNA during replication and transcription. It functions by creating a transient single-strand break in the DNA, allowing the DNA to rotate and then religating the break. Carbazole derivatives can act as topoisomerase I inhibitors by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis in cancer cells.
Inhibition of Topoisomerase I by carbazole derivatives.
2-Bromoaniline as a Precursor for the Fungicide Boscalid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2-bromoaniline as a key precursor in the synthesis of the widely used fungicide, Boscalid (B143098). It includes comprehensive experimental protocols, quantitative data, and visualizations of the synthetic pathway and biological mode of action.
Introduction
This compound is a versatile aromatic amine that serves as a crucial building block in the synthesis of a variety of agrochemicals.[1] Its unique substitution pattern and reactivity make it an ideal starting material for constructing complex molecular architectures with desired biological activities. One of the prominent fungicides synthesized from a this compound derivative is Boscalid, a succinate (B1194679) dehydrogenase inhibitor (SDHI).[2][3] Boscalid is effective against a broad spectrum of fungal pathogens in various crops.[2][4]
The synthesis of Boscalid from this compound involves a multi-step process, commencing with a Suzuki coupling reaction to form a key biphenylamine intermediate, followed by an amidation reaction. This application note will detail a reliable synthetic route and the underlying biological mechanism of the final product.
Synthesis of Boscalid from this compound
The synthesis of Boscalid from this compound can be achieved through a two-step process. The initial step involves a palladium-catalyzed Suzuki coupling of this compound with 4-chlorophenylboronic acid to yield the intermediate, 2-amino-4'-chlorobiphenyl. This intermediate is then subjected to an amidation reaction with 2-chloronicotinoyl chloride to produce the final product, Boscalid.
Experimental Protocols
Step 1: Synthesis of 2-Amino-4'-chlorobiphenyl (Suzuki Coupling)
This protocol describes the palladium-catalyzed Suzuki coupling of this compound and 4-chlorophenylboronic acid.
Materials:
-
This compound
-
4-Chlorophenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Add a 3:1 mixture of toluene and water as the solvent.
-
Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure 2-amino-4'-chlorobiphenyl.
Step 2: Synthesis of Boscalid (Amidation)
This protocol details the amidation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.
Materials:
-
2-Amino-4'-chlorobiphenyl
-
2-Chloronicotinoyl chloride
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Dichloromethane (B109758) (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Dissolve 2-amino-4'-chlorobiphenyl (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 2-chloronicotinoyl chloride (1.1 eq) in anhydrous dichloromethane to the flask via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure Boscalid.
Quantitative Data Summary
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |
| 1 | This compound | 4-Chlorophenylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | Toluene/Water | 80-90 | 12-24 | 75-85 | 68-70 |
| 2 | 2-Amino-4'-chlorobiphenyl | 2-Chloronicotinoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4-6 | 80-90 | 142-144[2] |
Mode of Action of Boscalid
Boscalid is a fungicide that belongs to the class of succinate dehydrogenase inhibitors (SDHIs).[2][3] Its mode of action involves the disruption of the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase).[4][5][6]
Succinate dehydrogenase is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate (B1241708) in the TCA cycle and transfers electrons to the ubiquinone pool in the electron transport chain. By binding to the ubiquinone-binding site of the succinate dehydrogenase enzyme complex, Boscalid blocks this electron transfer.[5] This inhibition leads to a disruption of ATP synthesis, depriving the fungal cells of energy.[6] Ultimately, this results in the inhibition of spore germination, germ tube elongation, and mycelial growth, leading to the death of the fungus.[4][7]
References
- 1. CN103073489A - Preparation method of Boscalid - Google Patents [patents.google.com]
- 2. Boscalid - Wikipedia [en.wikipedia.org]
- 3. boscalid fungicide uses [cnagrochem.com]
- 4. The Application of Fungicide Boscalid - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]
- 5. Boscalida (Boscalid) - Cultivar Magazine [revistacultivar.com]
- 6. gcirc.org [gcirc.org]
- 7. sineria.com [sineria.com]
Application Notes and Protocols: Electrophilic Bromination of Aniline
Introduction
The bromination of aniline (B41778) is a classic example of an electrophilic aromatic substitution reaction. Due to the strong activating effect of the amino (-NH₂) group, which increases the electron density of the benzene (B151609) ring, aniline reacts readily with bromine.[1][2] This high reactivity facilitates the substitution of bromine atoms at the ortho and para positions.[1][2][3] The reaction with bromine water is typically rapid and proceeds at room temperature, leading to the formation of a white precipitate of 2,4,6-tribromoaniline.[2][4][5] This protocol details the synthesis, mechanism, and safety considerations for the preparation of 2,4,6-tribromoaniline.
Reaction Mechanism
The amino group in aniline is a powerful activating group that directs incoming electrophiles to the ortho and para positions. When aniline is treated with bromine water, the bromine molecule becomes polarized, and the electrophilic bromine cation (Br⁺) attacks the electron-rich benzene ring. The reaction proceeds in a stepwise manner, with substitution occurring at all available ortho and para positions to yield the trisubstituted product, 2,4,6-tribromoaniline.[3][6] Due to the high activation of the ring, a Lewis acid catalyst is not required for this reaction.[7]
References
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. testbook.com [testbook.com]
- 3. homework.study.com [homework.study.com]
- 4. Synthesis of 2,4,6-Tribromoaniline from Aniline How can 2,4,6-tribromoan.. [askfilo.com]
- 5. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols for the Regioselective Bromination of Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective bromination of anilines is a cornerstone of synthetic organic chemistry, providing crucial intermediates for the pharmaceutical, agrochemical, and materials science industries. The strong activating and ortho, para-directing nature of the amino group makes the control of regioselectivity a significant challenge, often leading to polybrominated products.[1][2][3] This document provides a comprehensive overview of modern and classical methods for achieving regioselective bromination of anilines, complete with detailed experimental protocols and comparative data.
The amino group in aniline (B41778) strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution, making reactions with electrophiles like bromine very rapid.[1][4] Direct bromination of aniline with bromine water, for instance, readily yields 2,4,6-tribromoaniline (B120722) as a white precipitate.[3][5] To achieve monobromination and control the position of the incoming bromine atom, various strategies have been developed. These include the use of milder brominating agents, protective group strategies, and catalyst systems that modulate the reactivity of the aniline substrate or the brominating species. This guide will delve into several of these key methodologies.
Factors Influencing Regioselectivity
The regiochemical outcome of the bromination of anilines is primarily governed by the electronic and steric properties of the substrate and the reaction conditions. The interplay of these factors allows for the selective synthesis of ortho-, meta-, or para-bromoanilines.
Caption: Logical relationship of factors affecting regioselectivity.
Methodologies for Regioselective Bromination
Several reliable methods have been established for the controlled bromination of anilines. The choice of method depends on the desired isomer and the nature of the aniline substrate.
Para-Bromination via Protection-Deprotection
A classic and highly effective method for achieving selective para-bromination involves the temporary protection of the amino group as an acetamide. The acetyl group moderates the activating effect of the amino group and its steric bulk hinders ortho substitution, thus favoring bromination at the para position.[6][7][8]
Caption: Workflow for para-bromination via protection-deprotection.
Experimental Protocol: Synthesis of p-Bromoaniline from Aniline [8]
-
Step 1: Preparation of Acetanilide
-
In a 100 mL round-bottomed flask equipped with a reflux condenser, add 2.5 mL of glacial acetic acid, 7.5 mL of acetic anhydride, and a small amount of zinc powder.
-
While gently shaking and cooling the flask, add 5 mL of freshly distilled aniline.
-
Heat the reaction mixture under reflux for 30 minutes.
-
Pour the hot mixture into a beaker containing 100 mL of ice-cold water and stir vigorously until the oil solidifies.
-
Collect the crude acetanilide by vacuum filtration, wash with cold water, and dry. Recrystallize from hot water if necessary.
-
-
Step 2: Preparation of p-Bromoacetanilide
-
In a 250 mL Erlenmeyer flask, dissolve 5.4 g of acetanilide in 40 mL of glacial acetic acid.
-
Cool the solution in an ice/water bath while stirring moderately.
-
In an addition funnel, prepare a solution of 2 mL of bromine in 20 mL of glacial acetic acid.
-
Slowly add the bromine solution dropwise to the cooled acetanilide solution, maintaining stirring and cooling.
-
After the addition is complete, continue stirring for an additional 15 minutes without cooling.
-
Pour the reaction mixture into 200 mL of a 1:1 mixture of ice and water.
-
Collect the precipitated p-bromoacetanilide by vacuum filtration, wash with cold water, and dry.
-
-
Step 3: Preparation of p-Bromoaniline (Hydrolysis)
-
In a 100 mL round-bottomed flask, place the crude p-bromoacetanilide and add 20 mL of a 10% aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture under reflux for 30-45 minutes, until the oily layer disappears and the characteristic odor of aniline is detected.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Bromination with N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a versatile and milder brominating agent for anilines, often providing better regioselectivity and avoiding polybromination compared to elemental bromine.[9][10][11] The solvent polarity can significantly influence the regiochemical outcome, especially for anilines bearing electron-withdrawing groups.[9][12]
Experimental Protocol: General Procedure for Bromination of meta-Substituted Anilines with NBS [9]
-
Prepare a solution of the meta-substituted aniline (0.8 mmol) in the selected solvent (1 mL).
-
In a separate vial, prepare a solution of NBS (0.8 mmol) in the same solvent (1 mL).
-
Add the NBS solution batchwise to the aniline solution at room temperature.
-
Monitor the reaction progress by HPLC or ¹H NMR.
-
Upon completion, the reaction mixture typically contains a mixture of 2-bromo, 4-bromo, and 6-bromo isomers, with trace amounts of dibrominated products. The product ratio is highly dependent on the solvent used.
Data Presentation: Solvent Effect on the Bromination of 3-Nitroaniline with NBS [9]
| Solvent | Dielectric Constant (ε) | 2-Bromo Isomer (%) | 4-Bromo Isomer (%) | 6-Bromo Isomer (%) |
| Dioxane | 2.2 | 45 | 10 | 45 |
| Chloroform | 4.8 | 40 | 15 | 45 |
| Tetrahydrofuran | 7.6 | 15 | 35 | 50 |
| Acetonitrile (B52724) | 37.5 | 5 | 70 | 25 |
| Dimethylformamide | 36.7 | <5 | 95 | <5 |
| Dimethyl Sulfoxide | 47.2 | <5 | 95 | <5 |
Copper-Catalyzed Oxidative Bromination
A practical and environmentally friendly approach to the regioselective monobromination of anilines involves a copper-catalyzed oxidative system.[13][14] This method utilizes inexpensive and readily available reagents under mild conditions.[13]
Caption: Experimental workflow for copper-catalyzed bromination.
Experimental Protocol: Copper-Catalyzed Bromination of Anilines [13]
-
To a solution of the aniline substrate (7.24 mmol) in a mixture of acetonitrile (20 mL) and water (10 mL), add CuSO₄·5H₂O (0.452 g, 1.81 mmol, 25 mol%).
-
Cool the mixture to 7 °C.
-
Simultaneously add NaBr (1.34 g, 13.0 mmol, 1.8 equiv.) and Na₂S₂O₈ (2.41 g, 10.1 mmol, 1.4 equiv.) in three portions over 15 minutes.
-
Stir the mixture at 7 °C for 2 hours and then at 25 °C for 22 hours.
-
Quench the reaction by adding an aqueous solution of Na₂S₂O₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Presentation: Substrate Scope of Copper-Catalyzed Bromination [13]
| Aniline Substrate | Product | Yield (%) |
| Aniline | 4-Bromoaniline | 75 |
| 2-Nitroaniline | 4-Bromo-2-nitroaniline | 85 |
| 3-Nitroaniline | 4-Bromo-3-nitroaniline | 75 |
| 4-Nitroaniline | 2-Bromo-4-nitroaniline | 80 |
| 2-Methylaniline | 4-Bromo-2-methylaniline | 78 |
| 3-Methylaniline | 4-Bromo-3-methylaniline | 82 |
| 4-Methylaniline | 2-Bromo-4-methylaniline | 75 |
One-Pot Para-Selective Bromination via Tin Amides
This method offers high para-selectivity without the need for a separate protection step. The aniline is converted in situ to a tin amide, which then directs the bromination to the para position.[15][16]
Experimental Protocol: One-Pot Bromination of Aniline via Tin Amide [15]
-
In a flame-dried flask under an inert atmosphere, dissolve aniline (1.0 equiv.) in anhydrous diethyl ether.
-
Cool the solution to -78 °C.
-
Add n-butyllithium (1.1 equiv.) dropwise and stir for 15 minutes.
-
Add trimethyltin (B158744) chloride (1.1 equiv.) and stir for another 15 minutes at -78 °C.
-
Add a solution of bromine (1.1 equiv.) in dichloromethane (B109758) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction with a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 30 minutes to remove tin residues.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Regioselective Bromination of Various Aromatic Amines [15]
| Aromatic Amine | Product | Yield (%) |
| Aniline | 4-Bromoaniline | 76 |
| N-Methylaniline | 4-Bromo-N-methylaniline | 83 |
| 3-Methoxyaniline | 4-Bromo-3-methoxyaniline | 71 |
| 2-Aminonaphthalene | 1-Bromo-2-aminonaphthalene | 91 |
| Acetanilide | 4-Bromoacetanilide | 58 |
Conclusion
The regioselective bromination of anilines can be effectively controlled through a variety of synthetic strategies. The choice of method should be guided by the desired substitution pattern, the specific aniline substrate, and considerations of cost, scale, and environmental impact. The protection-deprotection strategy remains a robust and reliable method for obtaining para-bromoanilines. The use of NBS offers a milder alternative, with the potential to tune regioselectivity through solvent choice. For greener and more atom-economical processes, copper-catalyzed oxidative bromination presents a highly practical and scalable option. Each of these methods provides valuable tools for researchers and professionals in the field of drug development and chemical synthesis.
References
- 1. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. What is the reaction between Aniline & Bromine. [allen.in]
- 4. testbook.com [testbook.com]
- 5. homework.study.com [homework.study.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Khan Academy [khanacademy.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. Bromination - Common Conditions [commonorganicchemistry.com]
- 11. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 12. Electrophilic bromination of meta-substituted anilines with N-bromosuccinimide: Regioselectivity and solvent effect - Lookchem [lookchem.com]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regioselective one-pot bromination of aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Bromoaniline by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the purification of 2-bromoaniline via recrystallization. This method is designed to remove impurities and yield a product of higher purity, suitable for further applications in research and development.
Introduction
This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. The purity of this compound is crucial for the successful synthesis of target molecules and the reliability of experimental results. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds based on their differential solubility in a given solvent at varying temperatures. This document outlines a mixed-solvent recrystallization procedure using an ethanol-water system, which is a common and effective method for purifying substituted anilines.
It is important to note that while recrystallization can effectively purify this compound, the purified product may be susceptible to discoloration (turning from white/off-white to a darker color) over time due to oxidation.[1] For applications requiring long-term color stability, vacuum distillation may be considered as an alternative purification method.[1]
Data Presentation
While precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published, the following table summarizes its qualitative solubility based on available literature. This information is critical for understanding the principles behind the selected recrystallization protocol.
| Solvent | Temperature | Solubility | Reference |
| Water | Cold & Hot | Insoluble | [2][3][4] |
| Ethanol (B145695) | Hot | Soluble | [2][4] |
| Ethanol | Cold | Sparingly Soluble | Inferred |
| Diethyl Ether | Ambient | Soluble | [2][4] |
| Hexane | Hot/Cold | Likely Sparingly Soluble/Insoluble | Inferred |
Table 1: Qualitative Solubility of this compound. "Inferred" indicates a logical deduction based on the principles of recrystallization and the behavior of similar compounds, in the absence of specific literature data.
Experimental Protocols
This protocol details the purification of this compound using a mixed-solvent system of ethanol and water. This method is adapted from established procedures for similar compounds, such as p-bromoaniline.[5]
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Activated charcoal (optional, for colored impurities)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Graduated cylinders
-
Pasteur pipettes
-
Powder funnel (short-stemmed or stemless)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of ethanol (e.g., 15-20 mL) to the flask.
-
Gently heat the mixture on a hot plate with constant stirring until the solid dissolves completely. Add more ethanol in small portions only if necessary to achieve complete dissolution at the boiling point. Avoid using a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove the flask from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute mass) to the solution.
-
Reheat the mixture to a gentle boil for 5-10 minutes with continuous stirring to allow the charcoal to adsorb the colored impurities.
-
-
Hot Gravity Filtration:
-
If activated charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Pre-warm a powder funnel and a receiving Erlenmeyer flask by placing them on the hot plate.
-
Place a piece of fluted filter paper in the pre-warmed funnel.
-
Quickly pour the hot solution through the fluted filter paper into the clean, pre-warmed Erlenmeyer flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Reheat the clear filtrate to boiling.
-
Slowly add hot deionized water dropwise to the boiling ethanol solution while swirling the flask. Continue adding water until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point.
-
To ensure the formation of pure crystals, add a few drops of hot ethanol back into the solution until the turbidity just disappears, resulting in a clear solution at the boiling point.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
-
Maximizing Yield:
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the collected crystals with a small amount of ice-cold ethanol-water mixture (in a similar ratio to the crystallization solvent) to remove any adhering impurities from the mother liquor.
-
Continue to draw air through the crystals on the Büchner funnel for several minutes to aid in initial drying.
-
-
Drying:
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely. For faster drying, a desiccator under vacuum can be used.
-
Once dry, weigh the purified this compound to determine the percent recovery.
-
-
Purity Assessment:
-
The purity of the recrystallized this compound can be assessed by measuring its melting point. Pure this compound has a melting point of 32 °C.[2] A sharp melting point range close to the literature value is indicative of high purity.
-
Workflow and Diagrams
The following diagram illustrates the logical workflow of the recrystallization process.
Figure 1: Recrystallization workflow for this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoaniline.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound are the Sandmeyer reaction starting from 2-nitroaniline (B44862) and the nitration of bromobenzene (B47551) followed by reduction of the resulting nitro compound. Another potential, though less common, route is the Hofmann rearrangement of 2-bromobenzamide.
Q2: Which synthesis route generally provides the highest yield?
A2: The Sandmeyer reaction starting from 2-nitroaniline is a classic and often reliable method.[1] However, the overall yield can be significantly impacted by the efficiency of each step (diazotization, Sandmeyer reaction, and reduction). The nitration of bromobenzene can also be efficient, but requires careful separation of the desired ortho isomer from the major para isomer.[1]
Q3: What are the main challenges and side products in the synthesis of this compound?
A3: Common challenges include:
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Formation of resinous by-products: Particularly in the Sandmeyer reaction, coupling and other side reactions can lead to the formation of tar-like substances, which can complicate purification and reduce yield.[2]
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Isomer formation: In the nitration of bromobenzene, a mixture of ortho- and para-nitrobromobenzene is formed, with the para isomer being the major product.[1] Their separation is a critical step.
-
Incomplete reaction: In any multi-step synthesis, ensuring the completion of each reaction step is crucial for the overall yield.
-
Product purification: Isolating pure this compound from unreacted starting materials, by-products, and isomers can be challenging.
Troubleshooting Guides
Low Yield in this compound Synthesis
This guide addresses common issues leading to low yields in the two primary synthesis routes.
Problem: Low yield of 2-bromonitrobenzene in the Sandmeyer reaction.
| Possible Cause | Troubleshooting Action |
| Incomplete diazotization of 2-nitroaniline. | Ensure the reaction temperature is maintained between 0-5°C. Use a slight excess of sodium nitrite (B80452) and ensure it is added slowly to the acidic solution of the amine. Test for the presence of nitrous acid using starch-iodide paper.[3] |
| Decomposition of the diazonium salt. | Use the diazonium salt solution immediately after preparation. Avoid exposing the solution to elevated temperatures or direct sunlight.[3] |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) bromide catalyst is active. Prepare it freshly if necessary. Add the diazonium salt solution to the catalyst solution at a controlled rate.[1] |
| Formation of tar-like by-products. | Maintain a low reaction temperature during the addition of the diazonium salt. Vigorous stirring can also help to minimize localized overheating and side reactions.[3] |
Problem: Low yield of this compound from the reduction of 2-bromonitrobenzene.
| Possible Cause | Troubleshooting Action |
| Incomplete reduction. | Ensure a sufficient excess of the reducing agent (e.g., iron powder) is used. The reaction is often refluxed for several hours; ensure the reaction time is adequate.[1] |
| Loss of product during work-up. | This compound is soluble in some organic solvents. Ensure efficient extraction from the aqueous reaction mixture. Be cautious during solvent removal to avoid loss of the product due to its volatility. |
| Formation of side products. | The use of milder reducing agents can sometimes minimize the formation of undesired by-products. |
Problem: Low yield of this compound from the nitration of bromobenzene route.
| Possible Cause | Troubleshooting Action |
| Poor regioselectivity in the nitration step. | The ortho/para ratio is influenced by reaction conditions. Lower temperatures generally favor the para isomer. |
| Inefficient separation of ortho- and para-nitrobromobenzene. | The isomers have different physical properties. Fractional crystallization or column chromatography can be used for separation. The para isomer is generally less soluble in cold ethanol (B145695).[1] |
| Loss of product during purification. | Optimize the purification method (e.g., recrystallization solvent system, chromatography conditions) to minimize product loss. |
Data Presentation
Table 1: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Material | Key Intermediates | Typical Overall Yield | Advantages | Disadvantages |
| Sandmeyer Reaction | 2-Nitroaniline | 2-Nitrobenzenediazonium (B1203363) salt, 2-Bromonitrobenzene | Moderate to Good (can exceed 60% for the reduction step)[1] | Readily available starting material, classic and well-established route.[1] | Formation of resinous by-products, handling of diazonium salts requires care.[2] |
| Nitration of Bromobenzene | Bromobenzene | 2-Nitrobromobenzene, 4-Nitrobromobenzene | Variable (depends heavily on isomer separation) | Direct approach from a simple starting material. | Poor regioselectivity (para is the major product), requires efficient isomer separation.[1] |
| Hofmann Rearrangement | 2-Bromobenzamide | Isocyanate intermediate | Variable | Can be a one-pot reaction from the amide.[4] | Requires preparation of the starting amide, potential for side reactions. |
Table 2: Regioselectivity in the Nitration of Bromobenzene
| Reaction Conditions | Ortho-isomer (%) | Para-isomer (%) | Meta-isomer (%) |
| Standard (HNO₃/H₂SO₄) | ~38-40 | ~60-62 | ~1-2 |
Note: The exact ratio can vary with temperature and acid concentration.[1][5]
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
Step 1: Diazotization of 2-Nitroaniline
-
In a flask, dissolve 2-nitroaniline in a mixture of hydrobromic acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
After the addition is complete, continue stirring for 15-30 minutes at the same temperature. The resulting solution contains the 2-nitrobenzenediazonium bromide and should be used immediately.[3]
Step 2: Sandmeyer Reaction to form 2-Bromonitrobenzene
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then gently heat on a water bath until the evolution of nitrogen gas ceases.
-
To improve purity, the product can be isolated by steam distillation. The 2-bromonitrobenzene will co-distill with the steam, leaving resinous by-products behind.[1][2]
-
Collect the distillate and separate the organic layer containing 2-bromonitrobenzene.
Step 3: Reduction of 2-Bromonitrobenzene to this compound
-
In a round-bottom flask equipped with a reflux condenser, add iron powder and water.
-
Heat the mixture to approximately 80°C and add a small amount of hydrochloric or hydrobromic acid to activate the iron.
-
Dissolve the 2-bromonitrobenzene from Step 2 in ethanol and add it to the flask.
-
Reflux the mixture for 2.5-3 hours with vigorous stirring.[1]
-
Cool the reaction mixture to room temperature and make it alkaline by adding a suitable base (e.g., sodium hydroxide (B78521) solution).
-
Filter the mixture to remove iron oxides.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Remove the solvent under reduced pressure to obtain crude this compound.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound via Nitration of Bromobenzene
Step 1: Nitration of Bromobenzene
-
In a flask, cautiously add concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool in an ice bath.
-
Slowly add bromobenzene dropwise to the nitrating mixture with constant stirring, maintaining the temperature below 50°C to minimize dinitration.[6]
-
After the addition is complete, continue stirring for about 30 minutes at room temperature.
-
Pour the reaction mixture onto crushed ice. The mixture of nitrobromobenzene isomers will precipitate as a solid.
-
Filter the solid and wash it thoroughly with cold water.
Step 2: Separation of Ortho- and Para-Nitrobromobenzene
-
The crude mixture of isomers can be separated by fractional crystallization from ethanol. 4-nitrobromobenzene is less soluble in cold ethanol than 2-nitrobromobenzene.[1]
-
Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly. The para-isomer will crystallize out first.
-
Filter to collect the 4-nitrobromobenzene.
-
The filtrate, enriched in the ortho-isomer, can be concentrated and subjected to further crystallization or purified by column chromatography to isolate 2-nitrobromobenzene.
Step 3: Reduction of 2-Nitrobromobenzene
-
Follow the procedure outlined in Protocol 1, Step 3, using the isolated 2-nitrobromobenzene as the starting material.
Mandatory Visualization
References
Technical Support Center: Synthesis of 2-Bromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-bromoaniline. It is intended for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, their probable causes, and recommended solutions.
Issue 1: Formation of a White Precipitate (2,4,6-Tribromoaniline) During Direct Bromination of Aniline (B41778)
-
Symptom: A large amount of a white solid precipitates immediately upon the addition of bromine to the aniline solution. The final product is a mixture of mono-, di-, and tri-brominated anilines, with a low yield of the desired this compound.
-
Probable Cause: The amino group (-NH₂) in aniline is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution. This high reactivity leads to multiple brominations at the ortho and para positions, resulting in the formation of 2,4,6-tribromoaniline.[1][2][3]
-
Solution:
-
Protect the Amino Group: The most effective strategy is to reduce the activating effect of the amino group by protecting it as an acetanilide (B955).[2][4] This is achieved by reacting aniline with acetic anhydride. The resulting acetamido group is less activating, allowing for more controlled monobromination.[2][5]
-
Control Reaction Conditions: While less effective for aniline itself, lowering the reaction temperature and using a less polar solvent can sometimes help to moderate the reaction rate.[2][5]
-
Issue 2: Low Yield of this compound and Formation of Resinous Byproducts in the Sandmeyer Reaction
-
Symptom: The yield of this compound is significantly lower than expected, and a dark, tarry, or resinous material is observed in the reaction flask.
-
Probable Cause: The diazonium salt intermediate is unstable and can undergo various side reactions, including coupling reactions with other aromatic species in the mixture, leading to the formation of colored azo compounds and polymeric tars.[6] The radical mechanism of the Sandmeyer reaction can also lead to biaryl byproducts.[7]
-
Solution:
-
Maintain Low Temperature: The diazotization reaction should be carried out at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.
-
Control Addition Rate: The rate of addition of the sodium nitrite (B80452) solution and the subsequent addition of the diazonium salt solution to the copper(I) bromide solution should be carefully controlled to avoid localized heating and unwanted side reactions.[6]
-
Purification of Intermediate: For the synthesis starting from 2-nitroaniline (B44862), the intermediate, o-bromonitrobenzene, can be purified by steam distillation to separate it from resinous byproducts before the final reduction step.[6]
-
Issue 3: Presence of Phenol (B47542) as a Byproduct in the Sandmeyer Reaction
-
Symptom: The final product is contaminated with 2-aminophenol (B121084) or other phenolic impurities.
-
Probable Cause: The diazonium salt can react with water in the reaction mixture, especially at elevated temperatures, to form a phenol.[8][9][10]
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C during the formation and reaction of the diazonium salt.
-
Aqueous Workup: Phenolic byproducts can be removed from the final product by washing the organic layer with an aqueous solution of sodium hydroxide (B78521) during the workup. The phenol will be deprotonated to form a water-soluble phenoxide salt, which will partition into the aqueous layer.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when synthesizing this compound?
A1: The main side reactions depend on the synthetic route. For the direct bromination of aniline, the primary side reaction is polybromination, leading to the formation of 4-bromoaniline (B143363), 2,4-dibromoaniline, and 2,4,6-tribromoaniline.[1][2] In the Sandmeyer reaction starting from 2-nitroaniline, the key side reactions include the formation of resinous byproducts from diazonium salt coupling and the formation of phenols due to the reaction of the diazonium salt with water.[6][8]
Q2: How can I control the regioselectivity to favor the formation of this compound over 4-bromoaniline during direct bromination?
A2: Achieving high regioselectivity for the ortho position in the direct bromination of unprotected aniline is challenging due to the para-directing nature of the amino group. While protecting the amino group as an acetanilide favors monobromination, the major product is typically the para-isomer due to steric hindrance.[2] To obtain this compound as the major product, the Sandmeyer reaction starting from 2-nitroaniline is the more reliable method.
Q3: My final this compound product is a dark oil instead of a crystalline solid. What could be the cause?
A3: A dark, oily product often indicates the presence of impurities. In the Sandmeyer reaction, this could be due to the presence of resinous byproducts or colored azo compounds.[6] In direct bromination, it could be a mixture of isomers and polybrominated products. Purification by column chromatography or distillation is recommended to obtain pure this compound.
Q4: Is it necessary to use a copper(I) salt in the Sandmeyer reaction for bromination?
A4: Yes, a copper(I) salt, such as copper(I) bromide (CuBr), is a crucial catalyst for the Sandmeyer reaction to replace the diazonium group with a bromine atom.[7][11] Reactions without the copper catalyst are not considered Sandmeyer reactions and may proceed through different mechanisms with lower yields.
Quantitative Data on Side Product Formation
The following table summarizes typical yields and side products for the synthesis of this compound via the Sandmeyer reaction. Data for direct bromination is often variable and highly dependent on reaction conditions.
| Synthesis Route | Starting Material | Key Step | Desired Product | Typical Yield | Major Side Products | Reference |
| Sandmeyer Reaction | 2-Nitroaniline | Reduction of o-bromonitrobenzene | This compound | 63.8% | Unreacted starting material, reduction byproducts | [6] |
Note: Yields can vary significantly based on reaction scale, purity of reagents, and precise experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction from 2-Nitroaniline
This protocol involves two main steps: the conversion of 2-nitroaniline to o-bromonitrobenzene via a diazotization-Sandmeyer reaction, followed by the reduction of the nitro group.
Step 1: Synthesis of o-Bromonitrobenzene
-
Diazotization: In a flask, dissolve 2-nitroaniline in a mixture of hydrobromic acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for a short period to ensure complete reaction.
-
Purification: Use steam distillation to separate the volatile o-bromonitrobenzene from non-volatile resinous byproducts.[6]
Step 2: Reduction of o-Bromonitrobenzene to this compound
-
In a round-bottom flask equipped with a reflux condenser, add iron powder and water. Heat the mixture to approximately 80 °C.[6]
-
Add a small amount of hydrobromic acid and continue heating to 100 °C.[6]
-
Dissolve the o-bromonitrobenzene from Step 1 in ethanol (B145695) and add it to the flask.[6]
-
Reflux the reaction mixture for 2.5 hours.[6]
-
Cool the mixture to room temperature and make the solution alkaline by adding a base (e.g., sodium hydroxide solution).
-
Filter the mixture to remove iron salts.
-
Extract the filtrate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield this compound.
Visualizations
Reaction Pathways for this compound Synthesis
Caption: Synthetic routes to this compound and associated side reactions.
Troubleshooting Workflow for Low Yield in this compound Synthesis
Caption: A step-by-step guide to troubleshooting low yields.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. guidechem.com [guidechem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
Technical Support Center: Purification of 2-Bromoaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-bromoaniline.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, providing potential causes and recommended solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of this compound (Yellow to Dark Brown) | 1. Oxidation: Aromatic amines like this compound are susceptible to air oxidation, which forms colored impurities.[1] 2. Synthesis Impurities: Residual reactants or by-products from the synthesis process, such as resinous materials from diazotization reactions, can cause coloration.[2] 3. Storage Conditions: Exposure to light, air, and elevated temperatures can accelerate degradation and color formation. | 1. Purification: For optimal purity and color, fractional vacuum distillation is highly recommended over recrystallization, as it is more effective at removing the impurities responsible for discoloration.[1][3] 2. Storage: Store purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, amber glass container, and at a reduced temperature (2-8°C) to minimize oxidation and degradation.[4][5] |
| "Oiling Out" During Recrystallization | 1. High Impurity Level: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil. 2. Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of the this compound-impurity mixture. 3. Rapid Cooling: Cooling the solution too quickly can prevent the controlled growth of crystals, leading to the formation of an oil. | 1. Pre-purification: If the starting material is highly impure, consider a preliminary purification step, such as a simple filtration or a wash with a suitable solvent. 2. Solvent System Adjustment: Select a solvent or solvent pair with a lower boiling point. Alternatively, use a mixed solvent system (e.g., ethanol (B145695)/water) and adjust the ratio to optimize crystallization.[6] 3. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be beneficial.[7] |
| Bumping During Vacuum Distillation | 1. Superheating: Uneven heating of the liquid can lead to localized superheating, followed by sudden, violent boiling (bumping).[8][9] 2. Lack of Nucleation Sites: Smooth glassware surfaces can inhibit the formation of bubbles, contributing to superheating. | 1. Stirring: Use a magnetic stir bar and stir plate to ensure even heating and provide a smooth surface for bubble formation.[10][11] 2. Boiling Chips: While traditional boiling chips are not effective under vacuum, specialized porous boiling chips designed for vacuum distillation can be used.[11] 3. Capillary Inlet: Introducing a fine stream of an inert gas like nitrogen through a capillary tube extending below the liquid surface can promote smooth boiling.[8] |
| Low Recovery After Purification | 1. Recrystallization: Using too much solvent, premature crystallization during filtration, or washing with a solvent at room temperature can lead to significant product loss. 2. Distillation: Inefficient collection of the distillate or decomposition of the product at high temperatures. | 1. Recrystallization Optimization: Use the minimum amount of hot solvent required to dissolve the solid. Pre-heat the filtration apparatus to prevent premature crystallization. Wash the collected crystals with a minimal amount of ice-cold solvent. 2. Distillation Optimization: Ensure the distillation apparatus is well-sealed to maintain a stable vacuum. Use a nomograph to estimate the boiling point at the working pressure to avoid excessive heating. Ensure the condenser is efficient enough to capture all the vapor. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound yellow or brown, and how can I fix it?
A1: The discoloration of this compound is most commonly due to oxidation and the presence of colored impurities from its synthesis.[1] While recrystallization can improve purity, fractional vacuum distillation is the most effective method to obtain a colorless product with improved long-term stability.[1][3] Storing the purified compound under an inert atmosphere and in a cool, dark place is crucial to prevent re-coloration.[4][5]
Q2: What are the common impurities in commercial this compound?
A2: Common impurities can include regioisomers (e.g., 4-bromoaniline), starting materials from the synthesis (e.g., 2-nitroaniline), and by-products from the synthetic route, such as resinous materials formed during diazotization and Sandmeyer reactions.[2] Oxidation products formed during storage are also a significant source of impurities.
Q3: Which purification method is better for this compound: recrystallization or vacuum distillation?
A3: For achieving the highest purity and removing color-forming impurities, fractional vacuum distillation is superior to recrystallization.[1][3] While recrystallization can be a simpler technique for removing gross impurities, it is often insufficient for obtaining a colorless and highly stable product. Distillation under reduced pressure allows for purification at a lower temperature, minimizing thermal degradation.
Q4: What is a good solvent system for the recrystallization of this compound?
A4: A mixed solvent system of ethanol and water is often effective for the recrystallization of anilines and their derivatives. The crude this compound is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes turbid. A few more drops of hot ethanol are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Hexane can also be explored as a potential recrystallization solvent.
Q5: How can I prevent my this compound from decomposing during vacuum distillation?
A5: this compound has a high boiling point at atmospheric pressure (229 °C), which can lead to thermal decomposition.[4] Performing the distillation under vacuum significantly lowers the boiling point. To prevent decomposition, it is crucial to use a vacuum source that can achieve a sufficiently low pressure and to carefully control the heating to avoid overheating the distillation flask. Using a nomograph to predict the boiling point at your system's pressure is a good practice.
Data Presentation
The following table summarizes typical purity data for this compound before and after purification by different methods. This data is illustrative and actual results may vary depending on the initial purity of the material and the specific experimental conditions.
| Purification Method | Starting Purity (GC-MS Area %) | Purity After One Purification Cycle (GC-MS Area %) | Appearance of Final Product |
| None (Commercial Grade) | ~98.0%[4][5] | - | Yellow to brown solid/liquid |
| Recrystallization (Ethanol/Water) | ~98.0% | ~99.0 - 99.5% | Off-white to pale yellow crystals |
| Fractional Vacuum Distillation | ~98.0% | >99.8% | Colorless to white solid |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Vacuum Distillation
This protocol describes the purification of this compound using fractional vacuum distillation, which is highly effective for removing colored impurities and achieving high purity.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with condenser and receiving flask
-
Thermometer
-
Vacuum source (e.g., vacuum pump) with a vacuum trap
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Glass wool for insulation
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed with vacuum grease. Place a magnetic stir bar in the distillation flask.
-
Charging the Flask: Add the crude this compound to the round-bottom flask.
-
Initiating Vacuum: Turn on the vacuum source and allow the pressure in the system to stabilize. A pressure of 1-10 mmHg is typically effective.
-
Heating: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Fraction Collection: As the temperature rises, a forerun containing volatile impurities may distill first. Discard this fraction.
-
Product Collection: Collect the main fraction of this compound at its boiling point corresponding to the system pressure (e.g., ~60-61 °C at 1.33-1.46 kPa/10-11 mmHg).[1] The distillate should be colorless.
-
Terminating the Distillation: Once the main fraction has been collected, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: Transfer the purified, colorless this compound to a clean, dry, amber glass bottle and store under an inert atmosphere at 2-8°C.
Protocol 2: Purification of this compound by Recrystallization
This protocol provides a general procedure for the recrystallization of this compound from an ethanol/water solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).
-
Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum crystal formation, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
References
- 1. agilent.com [agilent.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Item - Gas chromatographic technologies for the analysis of essential oils - Deakin University - Figshare [dro.deakin.edu.au]
- 9. cs.purdue.edu [cs.purdue.edu]
- 10. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 11. usp.org [usp.org]
Technical Support Center: Suzuki Coupling with 2-Bromoaniline
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 2-bromoaniline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in very low or no product yield. What are the common causes?
Low conversion in the Suzuki coupling of this compound can stem from several factors, often related to the electron-rich nature of the substrate and the general sensitivity of the catalytic system.
-
Catalyst Inactivity or Deactivation: The active catalyst is Palladium(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced to Pd(0) in situ.[1][2] Furthermore, the free amino group of this compound can coordinate to the palladium center, inhibiting or deactivating the catalyst.[1]
-
Inappropriate Ligand Choice: Standard phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) may not be effective for this type of coupling.[1] The electron-donating amino group on the this compound makes the oxidative addition step more challenging, often requiring specialized ligands.[3][4]
-
Presence of Oxygen: The Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[1] This not only halts the primary catalytic cycle but can also promote side reactions like homocoupling.[5]
-
Poor Reagent Quality: The presence of water in solvents or reagents, especially the boronic acid, can lead to a significant side reaction called protodeboronation, which consumes the boronic acid.[1][3]
-
Suboptimal Base or Solvent: The choice and quality of the base are critical for the transmetalation step.[2][3] An unsuitable base or poor solubility in the chosen solvent system can severely limit the reaction rate.
Q2: I am observing significant amounts of side products. What are they and how can I minimize them?
The most common side reactions in the Suzuki coupling of this compound are homocoupling, protodeboronation, and dehalogenation.[3][6]
| Side Reaction | Description | How to Minimize |
| Homocoupling | The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen, which oxidizes the active Pd(0) catalyst to Pd(II).[1][5] | Rigorously exclude oxygen by thoroughly degassing all solvents (e.g., sparging with argon or using freeze-pump-thaw cycles) and maintaining a strict inert atmosphere (N₂ or Ar) throughout the experiment.[1] |
| Protodeboronation | The cleavage of the carbon-boron bond of the boronic acid by a proton source (e.g., water), replacing it with a carbon-hydrogen bond.[3][5] This side reaction depletes the nucleophilic partner. | Use anhydrous solvents and reagents.[1] Consider using more stable boronic esters (e.g., pinacol (B44631) esters) or potassium aryltrifluoroborate salts, which are less prone to this side reaction.[2][3] |
| Dehalogenation | The replacement of the bromine atom on the aniline (B41778) with a hydrogen atom, resulting in aniline as a byproduct. This can occur after the oxidative addition step.[5] | This side reaction is often competitive with the desired coupling. Optimizing the ligand and reaction conditions to favor reductive elimination over other pathways can help. |
Q3: Which catalyst and ligand system is recommended for the coupling of this compound?
Due to the electron-rich nature of this compound, a highly active catalyst system is generally required.
-
Ligands: Bulky, electron-rich phosphine ligands (often called Buchwald ligands) or N-heterocyclic carbenes (NHCs) are highly recommended.[1][7][8] These ligands promote the often rate-limiting oxidative addition step and stabilize the active Pd(0) species.[8] Examples include SPhos, XPhos, and CataCXium A.[1][9]
-
Catalyst Precursors: Common Pd(II) precursors like Pd(OAc)₂ and Pd₂(dba)₃ can be effective when paired with an appropriate ligand.[2][8] Pre-formed catalysts, such as palladacycles, have also shown excellent reactivity.[9] For instance, the CataCXium A palladacycle has been demonstrated to be highly effective for coupling unprotected ortho-bromoanilines.[9]
Q4: What are the optimal base and solvent choices for this reaction?
The selection of base and solvent is critical and often requires screening.
-
Bases: Stronger, non-nucleophilic inorganic bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[1][9] It is crucial that the base is anhydrous and finely ground to maximize its reactivity.[1]
-
Solvents: Anhydrous, aprotic solvents are standard. Toluene, dioxane, and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have proven effective.[1][9] While aqueous solvent mixtures are common in many Suzuki couplings, for sensitive substrates prone to protodeboronation, minimizing water content is advisable.[3][10]
Data Presentation: Optimization of a Suzuki Coupling
The following table summarizes the optimization of a Suzuki coupling for an unprotected ortho-bromoaniline derivative, illustrating the dramatic effect of catalyst, base, and solvent selection on reaction yield.
Reaction Conditions: 0.1 mmol this compound derivative, 2.0 equiv. boronic ester, 2.0 equiv. base, 10 mol% catalyst, 0.1 M concentration.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | K₂CO₃ | 10:1 Dioxane/H₂O | 90 | 11 |
| 2 | CataCXium A Palladacycle | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 |
| 3 | CataCXium A Palladacycle | Cs₂CO₃ | Toluene | 80 | Low |
| 4 | CataCXium A Palladacycle | Cs₂CO₃ | 2-MeTHF | 80 | 95 |
| 5 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
| 6 | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | 2-MeTHF | 80 | <5 |
Data adapted from a study on a specific glucocorticoid receptor modulator precursor.[9]
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for the reaction. Optimization of specific parameters may be required for different substrates.
-
Glassware and Atmosphere: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the this compound (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the finely ground anhydrous base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equiv. relative to Pd).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 2-MeTHF or Toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common issues.
Simplified Suzuki Coupling Catalytic Cycle
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Bromoaniline Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 2-bromoaniline during storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration (yellow to brown) | Oxidation due to exposure to air and/or light. | Store this compound under an inert atmosphere (argon or nitrogen), in an amber vial or a container protected from light. Ensure the container is tightly sealed. For long-term storage, refrigeration (2-8°C) is recommended. |
| Inconsistent analytical results | Degradation of the material. | Visually inspect the material for discoloration. If oxidation is suspected, purify the this compound by recrystallization or distillation before use. Implement stricter storage protocols as outlined above. |
| Precipitate formation in solutions | Formation of insoluble oxidation products. | Filter the solution to remove the precipitate. Consider adding an antioxidant to the solvent if compatible with the intended application. Prepare fresh solutions before use. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound to prevent oxidation?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry place under an inert atmosphere.[1][2] Specifically, refrigeration at 2-8°C is recommended for long-term storage.[3] The container should be tightly sealed and flushed with an inert gas like argon or nitrogen to displace oxygen.[1] Using an amber glass bottle or storing the container in a light-blocking secondary container is crucial to prevent photo-oxidation.
Q2: I've noticed my this compound has turned a brownish color. Is it still usable?
A2: The brown discoloration is a common indicator of oxidation. While the material may not be completely degraded, its purity is compromised. For applications sensitive to impurities, it is highly recommended to purify the this compound before use. Purification can be achieved through techniques such as recrystallization or vacuum distillation. For less sensitive applications, the material might still be usable, but it is advisable to run a small-scale test reaction first.
Q3: Can I use antioxidants to prevent the oxidation of this compound?
A3: Yes, the use of antioxidants can be an effective strategy to inhibit the oxidation of aromatic amines. A complex antioxidant composition can be particularly effective, including:
-
Oxygen Scavengers: These compounds react with and remove dissolved oxygen. Examples include hydroxylamine (B1172632) compounds like N,N-diethylhydroxylamine.[4]
-
Radical Scavengers: These antioxidants interrupt the free-radical chain reactions of oxidation. Hindered phenols, such as Butylated Hydroxytoluene (BHT), are common examples.[5]
-
Peroxide Decomposers: These compounds break down peroxides, which are intermediates in the oxidation process.
-
Light Stabilizers: These molecules absorb UV radiation and prevent photo-initiated oxidation. Phenyl salicylate (B1505791) is an example of a light stabilizer.[4]
The selection and concentration of an antioxidant should be carefully considered based on the intended application and solvent system to ensure compatibility and avoid interference with subsequent reactions. A typical starting concentration for antioxidants is in the range of 0.01-0.5% by weight.[4]
Q4: How can I monitor the purity of my this compound over time?
A4: The purity of this compound can be monitored using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS). These methods can separate this compound from its potential oxidation products and other impurities, allowing for quantification of its purity. Detailed protocols for these methods are provided in the "Experimental Protocols" section below.
Data Presentation
| Storage Parameter | Condition | Effect on Stability | Recommendation |
| Temperature | Ambient (~25°C) | Increased rate of oxidation. | Avoid for long-term storage. |
| Refrigerated (2-8°C) | Significantly slows down oxidation.[3] | Recommended for long-term storage. | |
| Frozen (≤ -20°C) | Further slows degradation. | Recommended for very long-term storage or for highly sensitive applications. | |
| Atmosphere | Air | Promotes oxidation. | Avoid. |
| Inert (Argon, Nitrogen) | Prevents oxidation by excluding oxygen.[1] | Highly recommended for all storage durations. | |
| Light | Exposed to light | Accelerates oxidation. | Avoid. |
| Protected from light (Amber vial) | Prevents photo-oxidation. | Essential for all storage durations. | |
| Antioxidants | Absent | Susceptible to oxidation. | Consider for enhanced stability. |
| Present (e.g., BHT) | Inhibits oxidation pathways. | Recommended for long-term storage or if the material will be handled frequently. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol provides a general method for determining the purity of this compound.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-15 min: 20% to 60% B
-
15-20 min: 60% B (isocratic)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample in acetonitrile at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase composition (80:20 Mobile Phase A:B) to a working concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the area of the this compound peak relative to the total area of all peaks.
Protocol 2: Identification of Oxidation Products by GC-MS
This protocol outlines a general method for the separation and identification of potential volatile and semi-volatile impurities and degradation products in a this compound sample.
1. Materials and Reagents:
-
This compound sample
-
Dichloromethane (B109758) or other suitable volatile solvent (GC grade)
-
GC-MS vials with septa
2. GC-MS Conditions:
-
Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
3. Sample Preparation:
-
Dissolve a small amount of the this compound sample in dichloromethane to a concentration of approximately 1 mg/mL.[6]
-
Transfer the solution to a GC-MS vial.
4. Analysis:
-
Inject the sample into the GC-MS system.
-
Identify the peak for this compound in the total ion chromatogram.
-
Analyze the mass spectra of any additional peaks and compare them with a mass spectral library (e.g., NIST) to tentatively identify potential oxidation products or other impurities.
Visualizations
Figure 1. Decision workflow for the initial handling and storage of this compound.
Figure 2. Simplified mechanism of this compound oxidation and corresponding prevention strategies.
References
- 1. maksons.co.in [maksons.co.in]
- 2. High-Purity O-Bromoaniline Liquid CAS 615-36-1 at Attractive Prices [nacchemical.com]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine | MDPI [mdpi.com]
- 4. CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Bromoaniline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of reaction conditions for 2-bromoaniline derivatives.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a this compound derivative is resulting in a low yield. What are the most common causes?
Low yields in cross-coupling reactions involving this compound derivatives can often be attributed to several factors:
-
Catalyst Inactivation: The palladium catalyst may not be in its active Pd(0) state or can be deactivated during the reaction. Inefficient reduction of a Pd(II) precatalyst or the presence of oxygen can lead to catalyst deactivation. The formation of palladium black is a visual indicator of catalyst decomposition.[1]
-
Suboptimal Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the reaction's key steps. For electron-rich and sterically hindered substrates like some this compound derivatives, bulky, electron-rich phosphine (B1218219) ligands are often necessary.
-
Incorrect Base Selection: The strength and solubility of the base are crucial. A base that is too weak may not be effective, while an overly strong base could lead to side reactions. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[2]
-
Side Reactions: Competing reactions such as hydrodehalogenation (replacement of the bromine with a hydrogen) can significantly reduce the yield of the desired product.[2]
-
Poor Reagent Quality: Impurities in the this compound derivative, the coupling partner (e.g., boronic acid), or solvents can poison the catalyst.
Q2: What are the key differences in optimizing a Suzuki-Miyaura coupling versus a Buchwald-Hartwig amination for a this compound substrate?
While both are powerful palladium-catalyzed cross-coupling reactions, their optimization strategies have distinct considerations:
-
Coupling Partner: Suzuki-Miyaura coupling involves an organoboron reagent (e.g., boronic acid or ester), while Buchwald-Hartwig amination couples an amine. The stability of the specific organoboron reagent can be a concern in Suzuki-Miyaura reactions.
-
Base Selection: Buchwald-Hartwig aminations often require strong, non-nucleophilic bases like sodium tert-butoxide to deprotonate the amine.[2] Suzuki-Miyaura couplings can often be performed with milder inorganic bases like potassium carbonate.
-
Catalyst System: While there is overlap, certain ligands are favored for each reaction type. For instance, ligands like XPhos and SPhos are highly effective for challenging Buchwald-Hartwig aminations.[2]
Q3: How can I minimize the formation of the hydrodehalogenation byproduct in my reaction?
Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. To minimize it, consider the following strategies:
-
Ligand Choice: Employ bulky, electron-rich ligands. These ligands can promote the desired reductive elimination step over the β-hydride elimination pathway that often leads to hydrodehalogenation.[2]
-
Base: Use a non-nucleophilic, sterically hindered base.
-
Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired coupling.
-
Amine Concentration (for Buchwald-Hartwig): Ensure an adequate concentration of the amine nucleophile is present to favor the desired coupling pathway.
Troubleshooting Guides
Issue 1: Low to No Product Formation
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Switch to a palladium precatalyst that readily forms the active Pd(0) species. If using a Pd(II) source, ensure an appropriate ligand-to-palladium ratio to facilitate the reduction to Pd(0).[2] |
| Inappropriate Ligand | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos).[2] |
| Ineffective Base | For Buchwald-Hartwig reactions, consider a strong, soluble base like NaOtBu. For Suzuki-Miyaura, ensure the chosen base (e.g., K₂CO₃, Cs₂CO₃) is anhydrous and of high purity. |
| Unsuitable Solvent | Use high-boiling, non-coordinating solvents like toluene (B28343) or dioxane. Ensure solvents are anhydrous and degassed. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For many cross-coupling reactions, temperatures between 80-110 °C are effective.[2] |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution |
| Hydrodehalogenation | β-hydride elimination from a palladium-amide intermediate. | Use a bulky ligand, optimize the base and temperature (a less aggressive base or lower temperature may help).[2] |
| Homocoupling of Boronic Acid (Suzuki-Miyaura) | Presence of oxygen or Pd(II) species. | Rigorously degas the reaction mixture. Use a Pd(0) source directly or ensure efficient in-situ reduction of a Pd(II) precatalyst. |
| Dimerization of this compound Derivative | Catalyst-mediated self-coupling. | Optimize catalyst loading and reaction temperature. |
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from representative studies on Suzuki-Miyaura and Buchwald-Hartwig reactions, illustrating the impact of different reaction parameters on product yield.
Table 1: Optimization of Suzuki-Miyaura Coupling of an Unprotected ortho-Bromoaniline [3]
| Entry | Catalyst | Solvent | Base | Temperature (°C) | Yield (%) |
| 1 | Pd(dppf)Cl₂ | Dioxane/H₂O (10:1) | K₂CO₃ | 90 | 11 |
| 2 | CataCXium A Pd G3 | Dioxane/H₂O | Cs₂CO₃ | 80 | 51 |
| 3 | CataCXium A Pd G3 | EtOAc | Cs₂CO₃ | 80 | 56 |
| 4 | CataCXium A Pd G3 | 2-MeTHF | Cs₂CO₃ | 80 | 95 |
| 5 | SPhos Pd G4 | 2-MeTHF | Cs₂CO₃ | 80 | 0 |
Table 2: Optimization of Buchwald-Hartwig Amination of a Bromo-Isoquinolinone with Aniline
| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 100 | 75 |
| 2 | Pd₂(dba)₃ | Xantphos | K₃PO₄ | 100 | 68 |
| 3 | Pd₂(dba)₃ | Xantphos | NaOtBu | 100 | 85 |
| 4 | Pd(OAc)₂ | Xantphos | NaOtBu | 100 | 82 |
| 5 | Pd₂(dba)₃ | BINAP | NaOtBu | 100 | 45 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a this compound Derivative
-
Reagent Preparation: In an oven-dried reaction vessel, combine the this compound derivative (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.).
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water).
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination of a this compound Derivative
-
Reagent Preparation: To an oven-dried Schlenk tube, add the this compound derivative (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).[2]
-
Catalyst/Ligand Premixing: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 0.02 equiv.) and the ligand (e.g., XPhos, 0.044 equiv.).[2]
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the other reagents.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Inert Atmosphere: Seal the Schlenk tube and purge with an inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
Technical Support Center: Unexpected Reactions of 2-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected rearrangement of 2-bromoaniline in chemical reactions. The information is tailored for professionals in research and development who may encounter anomalous results during the synthesis of complex molecules.
Frequently Asked Questions (FAQs)
Q1: I am attempting an N-alkylation of this compound and observing the formation of a 4-bromoaniline (B143363) derivative as the major product. What is causing this rearrangement?
A1: You are likely observing a bromine migration from the 2- to the 4-position on the aniline (B41778) ring. This unexpected rearrangement has been documented under specific biphasic N-alkylation conditions, particularly when using an alkyl bromide in the presence of an insoluble base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF.[1][2][3]
Q2: What is the proposed mechanism for this 2- to 4-bromine migration?
A2: The rearrangement is believed to be initiated by the formation of hydrobromic acid (HBr) as a byproduct of the initial N-alkylation step. In the presence of an insoluble base that cannot effectively neutralize the acid in the solution phase, the HBr can protonate the N-alkylated this compound intermediate. This is followed by the elimination of molecular bromine (Br₂), which then acts as an electrophile in a subsequent electrophilic aromatic substitution, preferentially attacking the more sterically accessible and electronically favorable para-position of the N-alkylaniline. The reaction is essentially an acid-mediated halogen migration.[3]
Q3: Can this rearrangement occur with other halogens or alkylating agents?
A3: Studies have shown that the nature of both the halogen on the aniline and the leaving group on the alkylating agent are critical. For instance, no rearrangement is typically observed when using benzyl (B1604629) chloride for the alkylation of this compound, suggesting that the generated HCl is not sufficient to trigger the migration.[3] Similarly, 2-chloroaniline (B154045) does not tend to rearrange when reacted with benzyl bromide, likely due to the stronger carbon-chlorine bond.[3] However, this type of rearrangement may be extrapolated to other electron-rich bromo- and iodoanilines.[1][3]
Q4: How can I suppress this unexpected bromine rearrangement during my alkylation reaction?
A4: The key to suppressing the rearrangement is to effectively neutralize the HBr generated in situ. This can be achieved by using a soluble base. The addition of a soluble organic base, such as Hünig's base (N,N-diisopropylethylamine), has been shown to completely suppress the bromine migration, leading to the exclusive formation of the expected N-alkylated this compound product.[3]
Q5: Are there other common reactions where this compound is known to undergo unexpected rearrangements?
A5: While the 2- to 4-bromine migration during biphasic alkylation is a well-documented and specific rearrangement, unexpected outcomes in other reactions involving this compound, such as palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), are often due to other side reactions rather than a rearrangement of the this compound core itself. These can include hydrodehalogenation (replacement of the bromine with a hydrogen) or catalyst poisoning. Careful optimization of the ligand, base, and reaction conditions is crucial to minimize these side reactions.
Troubleshooting Guide: Bromine Migration in this compound Alkylation
This guide addresses the specific issue of isolating an unexpected 4-bromoaniline derivative when the intended product is a this compound derivative.
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| The major product from the N-alkylation of this compound with an alkyl bromide is the 4-bromo isomer. | Acid-mediated bromine migration due to in situ HBr formation and an insoluble base. | 1. Change the Base: Replace the insoluble base (e.g., K₂CO₃, Na₂CO₃) with a soluble, non-nucleophilic organic base like Hünig's base (DIPEA).[3]2. Change the Alkylating Agent: If permissible for your synthetic route, switch from an alkyl bromide to an alkyl chloride. The generated HCl is less competent at inducing the rearrangement.[3] |
| Low yield of the desired this compound product and a complex mixture of byproducts. | Incomplete reaction and/or competing rearrangement and other side reactions. | 1. Confirm Rearrangement: Use analytical techniques (e.g., NMR, LC-MS) to confirm the presence of the 4-bromo isomer.2. Implement Suppression Strategy: Apply the base or alkylating agent change as described above to prevent the rearrangement.3. Optimize Reaction Conditions: Ensure anhydrous conditions and an inert atmosphere to minimize other potential side reactions. |
Data on the Effect of Reaction Conditions on Bromine Rearrangement
The following table summarizes the product distribution in the benzylation of haloanilines under specific biphasic conditions, illustrating the factors that promote or suppress the rearrangement.
| Entry | Aniline Substrate | Benzyl Halide | Base | Solvent | Temperature (°C) | Ratio of 2-isomer : 4-isomer |
| 1 | This compound | Benzyl bromide | K₂CO₃ | DMF | 120 | ~1 : 99 |
| 2 | This compound | Benzyl chloride | K₂CO₃ | DMF | 120 | >99 : <1 |
| 3 | 2-Chloroaniline | Benzyl bromide | K₂CO₃ | DMF | 120 | >99 : <1 |
| 4 | This compound | Benzyl bromide | Hünig's Base | DMF | 120 | >99 : <1 |
| 5 | 2-Iodoaniline | Benzyl bromide | Hünig's Base | DMF | 120 | >99 : <1 |
Data adapted from Barraza, S. J., & Denmark, S. E. (2017). Unexpected Rearrangement of this compound under Biphasic Alkylation Conditions. Synlett, 28(20), 2891-2895.[3]
Experimental Protocols
Protocol 1: Synthesis of N,N-dibenzyl-4-bromoaniline (Rearrangement Product)
This protocol describes the conditions that lead to the unexpected rearrangement.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).
-
Add benzyl bromide (2.2 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 24-30 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N,N-dibenzyl-4-bromoaniline.
Protocol 2: Suppression of Rearrangement for Synthesis of N,N-dibenzyl-2-bromoaniline
This protocol outlines the modified conditions to obtain the expected product.
Materials:
-
This compound
-
Benzyl bromide
-
Hünig's base (N,N-diisopropylethylamine, DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add Hünig's base (3.0 eq).
-
Add benzyl bromide (2.2 eq) to the mixture.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Work-up and purification are performed as described in Protocol 1. This procedure should yield the desired N,N-dibenzyl-2-bromoaniline with no significant formation of the rearranged 4-bromo isomer.[3]
Visualizations
Proposed Mechanism of Bromine Migration
Caption: Proposed mechanism for the acid-mediated 2- to 4-bromine migration.
Troubleshooting Workflow for Unexpected Product Formation
Caption: Logical workflow for troubleshooting unexpected product formation.
References
Technical Support Center: 2-Bromoaniline Reaction Workup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedures of common reactions involving 2-bromoaniline. It is designed for researchers, scientists, and drug development professionals to navigate challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My Sandmeyer reaction mixture (diazotization of this compound followed by reaction with CuBr) is a dark, tarry mess. How do I effectively work it up to isolate my product?
A1: The formation of resinous by-products is a common issue in Sandmeyer reactions.[1] An effective workup involves steam distillation, which allows for the simultaneous reaction and separation of the desired product from non-volatile tars.[1]
Troubleshooting Steps:
-
Initial Quenching: After the reaction is complete, carefully quench the mixture by pouring it onto ice.
-
Basification: Slowly neutralize the acidic solution with a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), until it is alkaline.[1] This will precipitate the crude product and neutralize any remaining acids.
-
Extraction: Extract the product from the aqueous mixture using an organic solvent like diethyl ether or ethyl acetate.[2][3] Perform multiple extractions to ensure complete recovery.
-
Washing: Wash the combined organic layers with water to remove inorganic salts. A wash with a dilute solution of sodium thiosulfate (B1220275) or sodium bisulfite can help remove any residual bromine, which may cause discoloration.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by vacuum distillation or recrystallization.[2]
Q2: After a Buchwald-Hartwig amination with this compound, I'm struggling to remove the palladium catalyst and phosphine (B1218219) ligands from my product. What is the recommended workup procedure?
A2: Removing palladium and ligand residues is a critical step in the workup of Buchwald-Hartwig reactions. A combination of aqueous washes and filtration through silica (B1680970) gel is typically effective.
Troubleshooting Steps:
-
Quenching: Quench the reaction with an aqueous solution, such as saturated ammonium (B1175870) chloride (NH₄Cl), if not already done.[4]
-
Extraction: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, toluene) and transfer it to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer several times with water to remove the base (e.g., carbonates, phosphates).
-
A wash with dilute acid (e.g., 1M HCl) can help remove any remaining amine starting material by protonating it and making it water-soluble.[5][6] Be cautious if your product is acid-sensitive.
-
A final wash with brine (saturated NaCl solution) helps to break emulsions and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt and concentrate it.
-
Purification:
-
Filtration: Dissolve the crude product in a minimal amount of solvent and pass it through a short plug of silica gel. This can effectively remove a significant portion of the palladium catalyst and polar byproducts.
-
Column Chromatography: For higher purity, perform flash column chromatography.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step.
-
Q3: My Suzuki coupling reaction with this compound has resulted in a low yield of the desired biaryl product. What are some common workup-related issues that could be causing this?
A3: Low yields in Suzuki couplings can stem from several workup issues, including incomplete extraction or product loss during purification.
Troubleshooting Steps:
-
Check Aqueous Layer: Your product might have some solubility in the aqueous layer, especially if it contains polar functional groups.[7] It is good practice to re-extract the aqueous layer to ensure complete product recovery.
-
Emulsion Formation: Emulsions can trap your product between the organic and aqueous layers. To break an emulsion, try adding brine or filtering the entire mixture through a pad of Celite.
-
Incomplete Quenching: Ensure the reaction is properly quenched. Unreacted boronic acids and their esters can sometimes complicate purification.
-
Purification Method:
-
Column Chromatography: The choice of eluent is crucial. A gradient elution is often necessary to separate the product from starting materials and byproducts.
-
Recrystallization: Ensure the correct solvent system is chosen for recrystallization to avoid significant product loss in the mother liquor.
-
Q4: I've observed an unexpected rearrangement of this compound to 4-bromoaniline (B143363) derivatives during my N-alkylation reaction. How can I prevent this?
A4: The rearrangement of this compound to 4-bromoaniline derivatives can occur under certain alkylation conditions, particularly in the presence of HBr generated as a byproduct.[8] The choice of base and reaction conditions is critical to suppress this side reaction.[8]
Prevention Strategies:
-
Choice of Base: Using a strong, non-nucleophilic base that can effectively neutralize the generated HBr is crucial. Insoluble bases like potassium carbonate in DMF may not be sufficient to prevent the accumulation of acid.[8] Consider using a stronger, more soluble base.
-
Reaction Conditions: Carefully control the reaction temperature and addition rate of the alkylating agent to minimize side reactions.
Data Presentation
Table 1: Comparison of Workup Strategies for Common this compound Reactions
| Reaction Type | Common Issue | Recommended Workup Strategy | Typical Yield Range | Purity Enhancement |
| Sandmeyer | Tar/Resin Formation | Steam Distillation followed by Extraction | 60-75% | High (removes non-volatile impurities) |
| Buchwald-Hartwig | Catalyst/Ligand Residue | Aqueous Washes & Silica Gel Filtration | 70-95% | Effective removal of Pd and phosphines |
| Suzuki Coupling | Low Yield/Byproducts | Multiple Extractions & Column Chromatography | 50-90% | Good separation of biaryl product |
| N-Alkylation | Rearrangement to 4-bromo isomer | Careful selection of base and conditions | Variable | Prevents formation of isomeric impurities |
Experimental Protocols
Protocol 1: General Aqueous Workup for a this compound Reaction
-
Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding an appropriate aqueous solution (e.g., water, saturated NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent (e.g., ethyl acetate, dichloromethane) and water. Shake the funnel gently to partition the components.
-
Phase Separation: Allow the layers to separate. Drain the aqueous layer.
-
Washing:
-
Wash the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities or unreacted amines.[5]
-
Wash with a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities.
-
Wash with brine to remove residual water and help break any emulsions.
-
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of fresh solvent. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for common workup issues.
Caption: Recommended workup for Sandmeyer reactions.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis Process of p-Bromoaniline - LISKON [liskonchem.com]
- 3. 4-Bromoaniline synthesis - chemicalbook [chemicalbook.com]
- 4. Sandmeyer Reaction (Ar-NH2 to Ar-Br) [commonorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. How To [chem.rochester.edu]
- 8. Unexpected Rearrangement of this compound under Biphasic Alkylation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2-Bromoaniline
Welcome to the technical support center for the purification of crude 2-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for obtaining high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark brown or yellow solid. What causes this discoloration and how can I remove it?
A1: The discoloration of crude this compound is often due to the presence of colored impurities, which can be oxidation products or residual bromine from the synthesis.[1][2] Aromatic amines, in general, are susceptible to air oxidation, which can form colored by-products.[2]
To address this, you can employ the following methods:
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Washing: During the workup of your reaction, washing the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite can neutralize and remove unreacted bromine.[1]
-
Recrystallization with Activated Charcoal: If the discoloration persists, adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb the colored impurities.[3][4][5] Be cautious not to add too much charcoal, as it can also adsorb your desired product.[4]
-
Fractional Distillation Under Vacuum: This method is highly effective for removing colored impurities and can yield a pure, white solid.[2][6]
Q2: I am getting a low yield after recrystallizing my this compound. What are the possible reasons and how can I improve it?
A2: Low yield during recrystallization is a common issue that can stem from several factors:
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Using too much solvent: This will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[4] To remedy this, you can try to boil off some of the solvent to concentrate the solution and then allow it to cool again.[4]
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Premature crystallization: If crystals form during hot filtration (if performed), you will lose product. To prevent this, ensure your filtration apparatus (funnel and receiving flask) is pre-warmed.[4]
-
Significant solubility in the cold solvent: If this compound has considerable solubility in the chosen solvent even at low temperatures, your recovery will be poor.[4] It is crucial to select a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
-
Incomplete transfer or washing: Ensure all crystals are quantitatively transferred during filtration and wash with a minimal amount of ice-cold solvent to minimize loss.[4]
Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out," the formation of a liquid layer instead of solid crystals, can occur for several reasons:
-
High concentration of solute: The solution may be too concentrated. Try adding a small amount of hot solvent to dissolve the oil and then allow it to cool slowly.[4]
-
Rapid cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation. Allow the solution to cool gradually to room temperature before placing it in an ice bath.[4]
-
Presence of significant impurities: High levels of impurities can depress the melting point of your compound and interfere with crystal lattice formation.[4] In such cases, pre-purification by another method, like column chromatography, might be necessary before recrystallization.[4]
-
Inappropriate solvent: The boiling point of the solvent might be higher than the melting point of the solute. This compound has a melting point of around 29-32°C.[7] If the solvent's boiling point is significantly higher, the solute may melt before it dissolves.
Q4: Which purification method is best for achieving the highest purity of this compound?
A4: For achieving very high purity and removing stubborn colored impurities, fractional distillation under vacuum is often the most effective method.[2][6] This technique is particularly useful for solids with relatively low melting points like this compound. However, recrystallization is a robust and widely used technique that can provide a product of high purity if the appropriate solvent and conditions are used.[3] For complex mixtures with impurities of similar polarity, column chromatography can be an excellent choice for separation.[8][9]
Troubleshooting Guide
This troubleshooting guide provides a logical workflow for addressing common issues encountered during the purification of this compound.
Caption: Troubleshooting workflow for purifying crude this compound.
Experimental Protocols
Recrystallization of this compound
This protocol outlines the general procedure for purifying this compound by recrystallization.
Caption: Experimental workflow for the recrystallization of this compound.
Methodology:
-
Solvent Selection: A common and effective solvent system for sulfonamides, which have similar polar and nonpolar characteristics to this compound, is a mixture of ethanol and water.[3] The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to just dissolve the solid. Heat the mixture gently.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.[3][4]
-
Hot Filtration (if charcoal was used): Pre-warm a funnel and receiving flask. Perform a hot gravity filtration to remove the activated charcoal.[3]
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly cloudy (turbid).[3] Then, add a few drops of hot ethanol until the solution is clear again.[3] Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Dry the crystals under vacuum.
| Parameter | Value/Range |
| Solvent System | Ethanol/Water |
| Decolorizing Agent | Activated Charcoal (optional) |
| Expected Purity | >98% (depending on crude purity) |
| Melting Point | 29-32 °C[7] |
Vacuum Distillation of this compound
This method is highly effective for obtaining very pure, colorless this compound.[2]
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. It is crucial that the condenser is kept warm during distillation to prevent the this compound (MP ≈ 29-32°C) from solidifying and clogging the apparatus.[2] This can be achieved by circulating warm water through the condenser jacket instead of cold water.
-
Distillation: Place the crude this compound in the distillation flask. Apply vacuum and gently heat the flask.
-
Collection: Collect the fraction that distills at the correct boiling point for the applied pressure. The pure this compound will be a colorless liquid that solidifies upon cooling to a white solid.[2]
| Parameter | Value/Range |
| Boiling Point | 229 °C (at atmospheric pressure)[10] |
| 60-61 °C (at 1.33-1.46 kPa)[2] | |
| Condenser Temperature | >32 °C |
| Expected Appearance | Colorless liquid, white solid upon cooling[2] |
Column Chromatography of this compound
Column chromatography is useful for separating this compound from impurities with different polarities.
Methodology:
-
Stationary Phase and Eluent Selection: Silica gel is a common stationary phase.[8][9] The eluent (mobile phase) should be chosen based on thin-layer chromatography (TLC) analysis to achieve good separation. A typical starting eluent system could be a mixture of hexane (B92381) and ethyl acetate.
-
Column Packing: The column should be packed uniformly with the chosen adsorbent to avoid channeling.[8]
-
Loading and Elution: The crude sample is dissolved in a minimum amount of solvent and loaded onto the top of the column. The eluent is then passed through the column to separate the components.[9]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Value/Range |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate (gradient) |
| Monitoring | Thin-Layer Chromatography (TLC) |
| Desired Rf on TLC | ~0.35 for optimal separation[8] |
References
- 1. benchchem.com [benchchem.com]
- 2. pcbiochemres.com [pcbiochemres.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry-solutions.com [chemistry-solutions.com]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. Page loading... [wap.guidechem.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound | 615-36-1 [chemicalbook.com]
Technical Support Center: Catalyst Selection for 2-Bromoaniline Cross-Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions involving 2-bromoaniline.
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my cross-coupling reaction with this compound resulting in low or no product yield?
Answer:
Low or no product yield in cross-coupling reactions with this compound can be attributed to several factors, often related to the inherent properties of the substrate and the specific reaction conditions. Key areas to investigate include:
-
Catalyst System (Palladium Source and Ligand): The choice of catalyst is critical. Standard catalysts like Pd(PPh₃)₄ may not be effective for this substrate. It is often necessary to screen a range of palladium sources and electron-rich, bulky phosphine (B1218219) ligands.[1] Buchwald ligands (e.g., SPhos, XPhos) and other bulky phosphines like P(t-Bu)₃ are often recommended for challenging substrates.[1] Pre-formed palladium catalysts, such as palladacycles, can also significantly improve results.[2][3]
-
Base Selection: The strength and solubility of the base are crucial for the transmetalation step. For difficult couplings, stronger bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[1][2]
-
Solvent System: The solvent must be appropriate for the solubility of all reaction components and stable at the reaction temperature. Aprotic polar solvents such as dioxane, THF, and DMF are commonly used, often with the addition of water to aid in dissolving the base.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish or stalled reaction. Reactions involving electron-rich aryl bromides like this compound often require heating, typically in the range of 80-110 °C.[2]
-
Catalyst Deactivation: The aniline (B41778) functional group in this compound can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4][5] Using bulky ligands can help mitigate this issue.
Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
Answer:
Common side reactions in the cross-coupling of this compound include homocoupling and dehalogenation.
-
Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide. It is often promoted by the presence of oxygen and can be a sign of catalyst decomposition.[1]
-
Mitigation: Thoroughly degas all solvents and the reaction mixture. Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) can sometimes suppress the homocoupling of the more valuable aryl halide.[1]
-
-
Dehalogenation (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.
-
Mitigation: The presence of water or other protic impurities can contribute to dehalogenation. Ensure the use of anhydrous solvents and thoroughly degas the reaction mixture. Optimizing the catalyst and ligand system is also crucial.[1]
-
Question 3: My palladium catalyst turns black during the reaction. Is this normal, and what can I do about it?
Answer:
The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:
-
Insufficient ligand to stabilize the Pd(0) species.
-
High reaction temperatures.
-
Impurities in the starting materials or solvents.[5]
Solutions:
-
Increase the ligand-to-palladium ratio slightly.
-
Use more robust and sterically hindered ligands, such as Buchwald-type biarylphosphine ligands.[5]
-
Lower the reaction temperature if possible without significantly impacting the reaction rate.
-
Ensure all reagents are pure and use anhydrous, degassed solvents.[5]
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is most suitable for this compound?
A1: Several cross-coupling reactions can be successfully employed with this compound, with the choice depending on the desired bond formation:
-
Suzuki-Miyaura Coupling: For C-C bond formation with boronic acids or esters. This is a widely used and versatile method.[3][6]
-
Buchwald-Hartwig Amination: For C-N bond formation with amines. This reaction is highly effective for synthesizing substituted anilines.[7][8]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[9][10]
Q2: Do I need to protect the amine group of this compound before the cross-coupling reaction?
A2: While some methods for cross-coupling of 2-haloanilines require protection of the free amine, recent advancements have led to catalyst systems that are effective for unprotected ortho-bromoanilines.[3][6] The necessity of protection depends on the specific reaction conditions and the tolerance of the catalyst system. For instance, the CataCXium A Pd G3 catalyst system has been shown to be effective for the Suzuki-Miyaura coupling of unprotected ortho-bromoanilines.[3]
Q3: How do I choose the right ligand for my this compound cross-coupling?
A3: For electron-rich aryl halides like this compound, electron-rich and sterically hindered phosphine ligands are generally preferred.[4] These ligands facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] Screening a variety of ligands, including Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) and cataCXium ligands, is often necessary to identify the optimal choice for a specific transformation.[3][4]
Data Presentation
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of this compound Derivatives
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | - | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | 11 | [13] |
| CataCXium A palladacycle | - | Cs₂CO₃ | Dioxane/H₂O | 80 | 51 (NMR) | [6] |
| CataCXium A palladacycle | - | Cs₂CO₃ | 2-MeTHF | 80 | 95 | [6] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Bromoarenes
| Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 150 (MW) | Good to Excellent | [7] |
| Pd₂(dba)₃ | X-Phos | NaOt-Bu | Toluene | RT - 110 | Varies | [4] |
| Pd(OAc)₂ | BINAP | NaOt-Bu | Toluene | Varies | Varies | [7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of Unprotected this compound
This protocol is a general starting point and may require optimization for specific substrates and coupling partners.[3]
-
Reaction Setup: To an oven-dried reaction vessel (e.g., a Schlenk tube) equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst (e.g., CataCXium A Pd G3, 2-5 mol%).
-
Degassing: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 2-MeTHF) via syringe. The reaction concentration is typically between 0.1 M and 0.3 M with respect to the this compound.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 70-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and an organic solvent (e.g., ethyl acetate). Separate the aqueous layer and extract it with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination of this compound
This protocol is a general starting point and may require optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOt-Bu, 1.2 equiv.), this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and the degassed solvent (e.g., toluene).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an appropriate organic solvent. Combine the organic layers, dry over a drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Reactivity of 2-Bromoaniline
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the influence of solvents on the reactivity of 2-bromoaniline. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the rate of nucleophilic substitution reactions involving this compound?
The rate of nucleophilic substitution reactions with this compound is significantly influenced by the solvent's ability to stabilize the transition state and solvate the reacting species. Generally, these reactions are bimolecular (SN2-like) due to the nature of the aryl halide.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are generally preferred for SN2 reactions. They possess large dipole moments that can stabilize the polar transition state, leading to an acceleration of the reaction rate.[1][2] Importantly, they do not form strong hydrogen bonds with the nucleophile, leaving it more "naked" and reactive.[2]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): While polar, these solvents can slow down SN2 reactions. They solvate the nucleophile through hydrogen bonding, creating a "solvent cage" that hinders its approach to the electrophilic carbon.[1][2] This effect is more pronounced for smaller, more electronegative nucleophiles.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are typically very slow. These solvents cannot effectively stabilize the charged transition state, resulting in a high activation energy barrier.[1]
Q2: What is the expected product distribution when reacting this compound with an electrophile in different types of solvents?
In reactions like bromination, the solvent can influence the regioselectivity. The amino group (-NH₂) is a strong activating, ortho-, para-directing group.
-
In non-polar solvents (e.g., CS₂): The reaction of aniline (B41778) with bromine tends to yield a mixture of ortho- and para-bromoaniline, with the para-isomer being the major product due to reduced steric hindrance.
-
In polar protic solvents (e.g., water): The high polarity of the solvent and the strong activation by the amino group can lead to polybromination, resulting in the formation of 2,4,6-tribromoaniline. To achieve mono-substitution in polar solvents, protection of the amino group (e.g., by converting it to an acetamide) is often necessary.
Q3: Can this compound undergo rearrangement reactions in certain solvents?
Yes, under specific conditions, such as biphasic alkylation with a base, this compound has been observed to undergo rearrangement where the bromine atom migrates from the ortho to the para position. The choice of reagents and reaction conditions is critical to suppress this unexpected outcome.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Slow or no reaction | Inappropriate solvent choice: Using a polar protic solvent for an SN2 reaction can significantly slow it down. Nonpolar solvents are also generally poor choices. | Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) to enhance the reaction rate. |
| Low yield of desired product | Side reactions: Polybromination in electrophilic substitution, or rearrangement in alkylation reactions. | For electrophilic substitution, consider protecting the amino group. For alkylation, carefully select the base and solvent system to minimize rearrangement. |
| Formation of multiple products | Lack of regioselectivity: In electrophilic aromatic substitution, both ortho and para products can form. | In non-polar solvents, the para product is generally favored. To enhance selectivity, consider using a bulkier protecting group on the amine. |
| Product discoloration | Presence of impurities or side products. | Purify the product using techniques like column chromatography or recrystallization. |
Data Presentation
Due to the limited availability of specific kinetic data for this compound, the following table presents data for a representative SN2 reaction: the Menshutkin reaction between piperidine (B6355638) and methyl iodide. This data illustrates the general trends in solvent effects on the alkylation of amines.[1]
| Solvent | Solvent Type | Dielectric Constant (ε) | Relative Rate Constant (krel) |
| n-Hexane | Nonpolar Aprotic | 1.9 | 1 |
| Benzene | Nonpolar Aprotic | 2.3 | 10 |
| Diethyl Ether | Polar Aprotic | 4.3 | 100 |
| Acetone | Polar Aprotic | 20.7 | 1 x 104 |
| DMF | Polar Aprotic | 36.7 | 2.8 x 104 |
| Acetonitrile | Polar Aprotic | 37.5 | 5 x 104 |
| Methanol | Polar Protic | 32.7 | 1.2 x 103 |
| Ethanol | Polar Protic | 24.6 | 3.5 x 102 |
| Water | Polar Protic | 80.1 | 7 x 102 |
Data is for a representative SN2 reaction and serves to illustrate general solvent effects.[1]
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction of this compound with an Alkyl Halide using UV-Vis Spectrophotometry
This protocol outlines a general method for monitoring the kinetics of the N-alkylation of this compound.
1. Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
A range of anhydrous solvents (e.g., acetonitrile, DMF, ethanol, hexane)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the alkyl halide in each of the chosen solvents.
-
Determination of λmax: Record the UV-Vis spectrum of the product in the chosen solvent to determine the wavelength of maximum absorbance (λmax) where the reactants have minimal absorbance.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
In a quartz cuvette, mix known concentrations of the this compound and alkyl halide solutions. It is often convenient to use pseudo-first-order conditions where one reactant is in large excess.
-
Immediately start recording the absorbance at λmax as a function of time.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
From the plot, determine the initial rate of the reaction.
-
By varying the initial concentrations of the reactants, determine the order of the reaction with respect to each reactant and calculate the rate constant (k).
-
Protocol 2: General Procedure for N-Alkylation of this compound
This protocol provides a general method for the synthesis of N-alkylated this compound, which can be adapted to study solvent effects on product yield.
1. Materials:
-
This compound
-
Alkyl halide
-
A suitable base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer
-
TLC plates and developing chamber
-
Separatory funnel
-
Rotary evaporator
2. Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Add the alkyl halide dropwise to the stirred solution at room temperature or an elevated temperature, depending on the reactivity.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Characterize the product by NMR and Mass Spectrometry.
Visualizations
Caption: Workflow for Kinetic Analysis of this compound Reactivity.
Caption: Logical Relationship of Solvent Type on SN2 Reaction Rate.
References
managing temperature control in 2-bromoaniline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-bromoaniline. The following information is intended to assist in managing critical process parameters, with a strong emphasis on temperature control.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound, and which one is preferred for better temperature control?
A1: The two primary routes for synthesizing this compound are:
-
Direct Bromination of Aniline (B41778): This method involves the direct reaction of aniline with a brominating agent. However, the amino group (-NH₂) is a strong activating group, making the reaction highly exothermic and difficult to control.[1][2] This often leads to the formation of poly-brominated byproducts, most notably 2,4,6-tribromoaniline.[1][3]
-
Reduction of 2-Nitrobromobenzene: This route involves the reduction of a nitro group to an amine. While this method requires higher temperatures (reflux), the reaction is generally less exothermic and more controllable than direct bromination.[4]
For selective synthesis of this compound with better temperature management, a modified approach to direct bromination is often preferred. This involves the protection of the amino group by acetylation before bromination, followed by deprotection.[1][5]
Q2: Why is temperature control so critical during the direct bromination of aniline?
A2: The direct bromination of aniline is a rapid electrophilic aromatic substitution reaction. The strong electron-donating nature of the amino group makes the aromatic ring highly reactive towards electrophiles like bromine.[1][2] This high reactivity results in a significant release of heat (a highly exothermic process).[1] Without precise temperature control, a runaway reaction can occur, leading to poor product yield, the formation of unwanted side products, and potential safety hazards.[1]
Q3: What is the optimal temperature range for the controlled bromination of acetanilide (B955) (the protected form of aniline)?
A3: For the controlled mono-bromination of acetanilide, it is crucial to maintain a low temperature. The recommended temperature range is typically between 0°C and 10°C, which is usually achieved using an ice bath.[1][6] Slow, dropwise addition of the brominating agent is also essential to prevent localized hotspots and maintain control over the reaction exotherm.[7]
Q4: My final this compound product is discolored (yellow or brown). What is the likely cause and how can I fix it?
A4: A yellow or brown discoloration in the final product is often due to the presence of residual, unreacted bromine.[1] To remove this impurity, the crude product should be washed with a solution of a reducing agent, such as sodium thiosulfate (B1220275) or sodium bisulfite, during the workup procedure. This should be followed by a water wash to remove any resulting inorganic salts.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid, uncontrolled temperature increase (runaway reaction) | 1. Rate of bromine addition is too fast.2. Inefficient cooling of the reaction vessel.3. High concentration of reactants. | 1. Immediately cease the addition of the brominating agent.2. Ensure the reaction flask is adequately submerged in an efficient cooling bath (e.g., ice-water or ice-salt).3. Increase the stirring rate to improve heat dissipation.[1] |
| Formation of a significant amount of white precipitate (2,4,6-tribromoaniline) | Direct bromination of unprotected aniline was performed, leading to over-bromination.[1][3][8] | Protect the amino group by converting aniline to acetanilide before proceeding with the bromination step.[5][6] |
| Low yield of this compound | 1. Insufficient amount of brominating agent used.2. Incomplete reaction.3. Loss of product during workup and purification. | 1. Ensure the stoichiometry of the brominating agent is correct. A slight excess may be necessary, but this should be added cautiously.2. Allow for a sufficient reaction time after the addition of bromine is complete.3. Optimize purification steps to minimize product loss. |
| Presence of starting material (aniline/acetanilide) in the final product | 1. Incomplete bromination reaction.2. Incomplete hydrolysis of the acetanilide protecting group. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure full consumption of the starting material.2. If deprotecting, ensure hydrolysis conditions (e.g., heating with acid or base) are sufficient for complete removal of the acetyl group.[9] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Protection, Bromination, and Deprotection
This multi-step protocol is the standard method for achieving selective mono-bromination.
Step 1: Acetylation of Aniline
-
In a suitable flask, dissolve aniline in glacial acetic acid.
-
Slowly add acetic anhydride (B1165640) to the solution while stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently heat the mixture to approximately 50°C for 30 minutes to ensure the reaction goes to completion.[6]
-
Pour the warm mixture into ice-cold water to precipitate the acetanilide.[1]
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[1]
Step 2: Bromination of Acetanilide
-
Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath to 0-5°C.[6]
-
Slowly add a solution of bromine in glacial acetic acid dropwise while maintaining the low temperature and stirring continuously.[6]
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to complete the reaction.[6]
-
Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.
-
Collect the product by vacuum filtration, wash with a sodium bisulfite solution to remove excess bromine, then wash with water, and dry.[10]
Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline
-
In a round-bottom flask, dissolve the p-bromoacetanilide in ethanol.
-
Add a solution of potassium hydroxide (B78521) in water and boil the mixture under reflux for 2 hours.[9]
-
Cool the solution and pour it into ice-cold water to precipitate the p-bromoaniline.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry.[9]
Data Presentation
| Reaction Step | Parameter | Value | Notes | Reference(s) |
| Uncontrolled Bromination of Aniline | Temperature | Room Temperature | Highly exothermic, leads to 2,4,6-tribromoaniline. | [1][8] |
| Controlled Bromination (Acetanilide) | Temperature | 0-10°C | Slow, dropwise addition of bromine is crucial. | [1][6] |
| Reduction of 2-Nitrobromobenzene | Temperature | 100°C (Reflux) | A less exothermic alternative to direct bromination. | [4] |
| Hydrolysis of p-Bromoacetanilide | Temperature | Boiling (Reflux) | Necessary for the deprotection step. | [9] |
Visualizations
Caption: Workflow for the synthesis of p-bromoaniline.
Caption: Troubleshooting temperature control issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Aniline is treated with Br2 water at room temperature class 11 chemistry CBSE [vedantu.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Khan Academy [khanacademy.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. brainly.in [brainly.in]
- 9. books.rsc.org [books.rsc.org]
- 10. scribd.com [scribd.com]
Technical Support Center: Diazotization of 2-Bromoaniline
Welcome to the Technical Support Center for the diazotization of 2-bromoaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during this sensitive but crucial chemical transformation.
Troubleshooting Guides
This section addresses specific problems you may encounter during the diazotization of this compound in a question-and-answer format.
Question: My diazotization reaction of this compound is resulting in a very low yield or is not proceeding to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the diazotization of this compound are a common challenge and can stem from several factors. The bromine atom at the ortho position can influence the reactivity of the amino group.
-
Reduced Nucleophilicity of the Amino Group: The electron-withdrawing nature of the bromine atom can decrease the nucleophilicity of the amino group, slowing down the reaction with the nitrosating agent.
-
Incomplete Dissolution: this compound may not be fully dissolved in the acidic medium, leading to a heterogeneous reaction mixture and incomplete conversion.
-
Inadequate Temperature Control: Temperatures rising above the optimal 0-5°C range can lead to the rapid decomposition of the diazonium salt.[1][2]
-
Insufficient Acid: An inadequate amount of acid can lead to the formation of diazoamino compounds, a common side reaction where the diazonium salt couples with unreacted this compound.[1]
Troubleshooting Steps:
-
Ensure Complete Dissolution: Vigorously stir the mixture of this compound and acid to ensure the formation of the hydrochloride salt, which is more soluble in the aqueous medium.
-
Strict Temperature Control: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition of the sodium nitrite (B80452) solution using an efficient ice-salt bath.
-
Slow Addition of Sodium Nitrite: Add the sodium nitrite solution dropwise and slowly to control the exothermic nature of the reaction and prevent localized temperature increases.[1]
-
Use Sufficient Acid: A molar excess of acid is recommended to maintain a low pH and prevent the coupling side reaction.[1]
-
Check for Reaction Completion: Test for the presence of a slight excess of nitrous acid at the end of the reaction using starch-iodide paper. A positive test (blue-black color) indicates that the diazotization is complete.[1]
Question: The diazonium salt solution of this compound is dark or contains a precipitate. What does this indicate and is it a problem?
Answer:
Ideally, the 2-bromobenzenediazonium chloride solution should be clear and pale yellow. A dark color or the presence of a precipitate can indicate several issues:
-
Decomposition: As mentioned, temperatures above 5°C will cause the diazonium salt to decompose, often forming phenolic byproducts that can be dark and oily.[1]
-
Side Reactions: The formation of insoluble diazoamino compounds or other polymeric byproducts can result in a precipitate.
-
Impure Starting Material: The use of impure this compound can introduce colored impurities into the reaction mixture.
While a slight coloration may not always be detrimental to the subsequent reaction, a significant amount of precipitate or a very dark solution suggests a low concentration of the desired diazonium salt and the presence of impurities that may complicate purification of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the diazotization of this compound?
A1: The optimal temperature is between 0°C and 5°C.[1][2] This low temperature is crucial for the stability of the 2-bromobenzenediazonium salt. Above this temperature, it will rapidly decompose.[1][2]
Q2: Why is an excess of mineral acid used in the diazotization of this compound?
A2: An excess of acid, typically hydrochloric acid, serves two main purposes: it ensures the complete conversion of this compound to its more soluble hydrochloride salt and it prevents the newly formed diazonium salt from coupling with unreacted this compound to form an unwanted diazoamino byproduct.[1]
Q3: How can I confirm that the diazotization of this compound is complete?
A3: A simple and effective method is to use starch-iodide paper.[1] A drop of the reaction mixture is spotted onto the paper. An immediate blue-black color indicates the presence of a slight excess of nitrous acid, which means that all of the this compound has been converted to the diazonium salt.[1]
Q4: What should I do if I have a large excess of nitrous acid at the end of the reaction?
A4: A large excess of nitrous acid can sometimes interfere with subsequent reactions. It can be neutralized by the cautious addition of a small amount of urea (B33335) or sulfamic acid.[1] These compounds react with nitrous acid to produce nitrogen gas, carbon dioxide (from urea), and water.
Q5: Are 2-bromobenzenediazonium salts stable enough to be isolated?
A5: It is strongly recommended not to isolate diazonium salts in a dry, solid state as they can be explosive.[3] They are typically prepared in situ and used immediately in the next step of the synthesis.
Data Presentation
Table 1: General Reaction Parameters for the Diazotization of Aromatic Amines
| Parameter | Recommended Value/Range | Rationale |
| Temperature | 0 - 5 °C | Minimizes decomposition of the unstable diazonium salt.[1][2] |
| **Molar Ratio (Amine:NaNO₂) ** | 1 : 1.05 - 1.1 | A slight excess of sodium nitrite ensures complete conversion of the amine.[1] |
| Molar Ratio (Amine:Acid) | 1 : 2.5 - 3 | Ensures complete salt formation and prevents side reactions.[1] |
| Reaction Time | 15 - 30 minutes after NaNO₂ addition | Allows for the complete formation of the diazonium salt. |
| Solvent | Water / Dilute Acid | Provides the medium for the reaction and helps to control the temperature. |
Experimental Protocols
Standard Protocol for the Diazotization of this compound
This protocol describes the in-situ preparation of 2-bromobenzenediazonium chloride for use in a subsequent reaction (e.g., Sandmeyer reaction).
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
Preparation of the Amine Salt Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add this compound (1.0 equivalent). To this, add a mixture of concentrated hydrochloric acid (2.5 - 3.0 equivalents) and distilled water. Stir the mixture until the this compound has completely dissolved to form its hydrochloride salt.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5°C with continuous stirring.
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.05 - 1.1 equivalents) in a minimal amount of cold distilled water.
-
Diazotization: Transfer the cold sodium nitrite solution to the dropping funnel. Add the nitrite solution dropwise to the vigorously stirred amine salt solution over 30-45 minutes. It is crucial to maintain the internal temperature of the reaction mixture below 5°C throughout the addition.
-
Monitoring the Reaction: After the addition is complete, continue stirring the solution in the ice bath for an additional 15-30 minutes. Check for the completion of the reaction by spotting a drop of the mixture onto starch-iodide paper. A blue-black color indicates a slight excess of nitrous acid and the completion of the diazotization.
-
Use of the Diazonium Salt Solution: The resulting cold solution of 2-bromobenzenediazonium chloride should be used immediately in the next synthetic step.
Mandatory Visualizations
Caption: Experimental workflow for the diazotization of this compound.
Caption: Troubleshooting guide for low yield in this compound diazotization.
References
Technical Support Center: Aniline Derivative Bromination
Welcome to the technical support center for the controlled bromination of aniline (B41778) derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on avoiding polybromination.
Troubleshooting Guide: Common Issues in Aniline Bromination
This guide addresses specific problems you may encounter during the bromination of aniline and its derivatives, offering targeted solutions to improve reaction outcomes.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High percentage of di- or tri-brominated byproduct. | The amino group is a strong activating group, making the aromatic ring highly reactive towards electrophiles like bromine.[1] | 1. Protect the amino group: Convert the aniline to its corresponding acetanilide (B955) by reacting it with acetic anhydride (B1165640).[1][2][3] This reduces the activating effect of the amino group, allowing for controlled mono-bromination. The acetyl group can be removed later by hydrolysis. 2. Control stoichiometry: Use a precise 1.0 equivalent or a slight sub-stoichiometric amount of the brominating agent (e.g., NBS) relative to the aniline derivative.[4] 3. Slow addition: Add the brominating agent dropwise or in portions over an extended period to prevent localized high concentrations.[4] |
| Reaction is highly exothermic and difficult to control. | The high reactivity of the aniline ring leads to a rapid reaction rate and significant heat release.[1] | 1. Lower the reaction temperature: Conduct the reaction at reduced temperatures, typically between -10°C and 0°C, using an ice-salt bath.[4] 2. Dilute the reaction mixture: Using an appropriate solvent can help dissipate heat more effectively. |
| Poor regioselectivity (formation of ortho and meta isomers). | Steric hindrance and the electronic effects of substituents on the aniline ring can influence the position of bromination. | 1. Protecting group strategy: The bulky acetyl protecting group sterically hinders the ortho positions, favoring para-bromination.[3] 2. Solvent selection: The polarity of the solvent can influence regioselectivity. Non-polar solvents are often preferred.[4] Consider screening different solvents in small-scale trials. |
| Low yield of the desired monobrominated product. | Incomplete reaction or side reactions leading to byproduct formation. | 1. Optimize reaction time: Monitor the reaction progress using techniques like TLC to ensure the starting material is consumed. 2. Choice of brominating agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than liquid bromine.[5] 3. Copper-mediated bromination: Employing copper(II) bromide (CuBr₂) can efficiently and selectively brominate a wide range of aniline derivatives under mild conditions.[6][7] |
| Product discoloration (yellow or brown) after workup. | Presence of residual bromine. | During the workup, wash the crude product with a solution of sodium thiosulfate (B1220275) or sodium bisulfite to neutralize and remove any unreacted bromine.[1] |
Frequently Asked Questions (FAQs)
Here are answers to some common questions regarding the selective bromination of aniline derivatives.
Q1: Why does aniline so readily undergo polybromination?
Q2: What is the most common method to achieve selective mono-bromination of aniline?
The most common and effective strategy is to protect the amino group by converting it into an acetamido group (-NHCOCH₃) through acetylation with acetic anhydride.[1][11] The resulting acetanilide has a less activating substituent, which allows for controlled mono-bromination, primarily at the para position due to steric hindrance.[1][3] The protecting group can then be removed by hydrolysis to yield the mono-brominated aniline.[1]
Q3: Are there alternatives to using protecting groups?
Yes, several methods can promote selective monobromination without the need for a protection-deprotection sequence:
-
Copper-Mediated Bromination: Using copper(II) bromide (CuBr₂) as a promoter in a solvent like ethanol (B145695) can lead to selective monobromination of various aniline derivatives under mild conditions.[6][7][12]
-
Controlled Reaction Conditions: Careful control of stoichiometry (using 1 equivalent of the brominating agent), low temperatures, and slow addition rates can minimize polybromination.[4]
-
Milder Brominating Agents: Using N-bromosuccinimide (NBS) instead of elemental bromine can provide better selectivity for monobromination.[5]
-
Use of Ionic Liquids: Performing the bromination with copper halides in ionic liquids can achieve high yields of the para-brominated product under mild conditions.[13]
Q4: How does the choice of solvent affect the bromination of aniline derivatives?
The solvent can influence both the reactivity and selectivity of the bromination. Polar solvents can facilitate the ionization of the brominating agent, potentially increasing reactivity and the risk of polybromination.[14] Non-polar solvents, such as carbon disulfide (CS₂), can reduce the reaction rate but may not be sufficient on their own to prevent over-bromination of highly activated anilines.[1][14] The choice of solvent should be optimized for the specific substrate and brominating agent being used.
Experimental Protocols
Protocol 1: Selective Para-Bromination of Aniline via Acetylation
This protocol describes the widely used method of protecting the amino group to achieve selective para-bromination.
Methodology:
-
Acetylation of Aniline:
-
Bromination of Acetanilide:
-
Dissolve the dried acetanilide in glacial acetic acid and cool the solution in an ice bath.[1]
-
Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature and stirring continuously.[1]
-
After the addition is complete, allow the reaction to stir for a specified time to ensure completion.
-
Pour the reaction mixture into cold water to precipitate the crude p-bromoacetanilide.[1]
-
Collect the product by filtration and wash to remove acid.
-
-
Hydrolysis of p-Bromoacetanilide:
-
Reflux the p-bromoacetanilide with an aqueous acid (e.g., HCl) or base (e.g., NaOH) to hydrolyze the amide.
-
After hydrolysis is complete, neutralize the solution to precipitate the p-bromoaniline.
-
Collect the final product by filtration, wash with water, and dry.
-
Protocol 2: Copper-Mediated Monobromination of Aniline Derivatives
This protocol offers a direct method for selective monobromination without a protection step.
Methodology:
-
Reaction Setup:
-
Reaction Execution:
-
Stir the reaction mixture at the specified temperature (which can range from room temperature to reflux, depending on the substrate) for the required time.[6]
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
-
Workup and Purification:
-
Once the starting material is consumed, quench the reaction.
-
Perform an aqueous workup followed by extraction with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired monobrominated aniline derivative.
-
Data Summary
The following table summarizes typical reaction conditions and yields for the monobromination of various aniline derivatives using a CuBr₂-mediated protocol.
| Substrate | Brominating System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aniline | CuBr₂ | EtOH | 80 | 12 | 85 | [6] |
| 2-Methylaniline | CuBr₂ | [hmim]Br (Ionic Liquid) | rt | 1 | 95 | [13] |
| 3-Methoxyaniline | CuBr₂ | [hmim]Br (Ionic Liquid) | rt | 1 | 95 | [13] |
| N-Phenylacetamide | CuBr₂ | THF | 60 | 12 | 96 | [6] |
| 4-Nitroaniline | CuBr₂ | EtOH | 80 | 12 | 82 | [6] |
Note: Yields are for the isolated monobrominated product. Reaction conditions and yields can vary based on the specific substrate and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
- 4. benchchem.com [benchchem.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 9. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
Technical Support Center: 2-Bromoaniline Production Scale-Up
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up of 2-bromoaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial synthesis routes for this compound? A1: The most prevalent route starts with ortho-nitroaniline, which undergoes a diazotization followed by a Sandmeyer reaction to produce 2-bromonitrobenzene. This intermediate is then reduced to the final product, this compound.[1] An alternative, though less direct, method involves the nitration of bromobenzene, which produces a mixture of ortho and para isomers that must be separated before the reduction step.[2]
Q2: What is the typical purity standard for this compound in pharmaceutical applications? A2: For pharmaceutical synthesis, a high purity of ≥99% is often required.[3] Impurities can lead to side reactions, lower yields of the active pharmaceutical ingredient (API), or introduce toxicological risks.[3]
Q3: Why does my this compound product change color over time? A3: this compound is susceptible to oxidation and degradation, causing it to darken from a white or pale yellow solid to a red or brown color.[4] This is often due to trace impurities remaining after purification.[4] Storing the product under an inert atmosphere, in a cool, dry, and dark place can help prolong its shelf life.[5][6]
Q4: What are the primary safety concerns when scaling up this compound production? A4: Key safety concerns include:
-
Toxicity: this compound is toxic if swallowed, inhaled, or absorbed through the skin.[2][7]
-
Exothermic Reactions: Both the Sandmeyer reaction and the reduction of the nitro group can be highly exothermic, posing a risk of runaway reactions if not properly controlled.[8]
-
Hazardous Reagents: The synthesis involves strong acids, bromine (in some routes), and flammable solvents.[9][10]
-
Waste Disposal: The process generates hazardous waste that must be handled and disposed of according to local regulations.[10]
Q5: What are the critical process parameters to monitor during scale-up? A5: Critical parameters include temperature control (especially during diazotization and reduction), rate of reagent addition, stirring efficiency to ensure homogeneity, and pH control during workup steps.[1] The rate of adding the diazonium salt solution, for instance, directly impacts yield and purity in the Sandmeyer step.[1]
Synthesis Pathway Overview
Caption: Typical synthesis route for this compound production.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Sandmeyer Reaction | 1. Decomposition of Diazonium Salt: Temperature exceeded 5°C during diazotization. 2. Slow Copper Catalyst: The copper(I) bromide catalyst is not sufficiently active. 3. Incorrect Addition Rate: The diazonium salt solution was added too quickly or too slowly.[1] | 1. Maintain strict temperature control (0-5°C) using an efficient cooling system. 2. Prepare fresh CuBr or activate the existing catalyst before use. 3. Optimize the addition rate; monitor for steady gas evolution (N₂) as an indicator of reaction progress. |
| Formation of Resinous By-products | 1. Side Reactions: Coupling reactions of the diazonium salt can occur, especially at higher temperatures or incorrect pH.[1] 2. Local Hotspots: Poor mixing in the reactor can lead to localized overheating. | 1. Ensure the reaction medium remains strongly acidic and the temperature is low. 2. Use a reactor with baffles and a high-torque agitator to improve mixing. 3. Consider using steam distillation during the reaction to simultaneously form and remove the 2-bromonitrobenzene, separating it from non-volatile tars.[1] |
| Runaway Exothermic Reaction During Reduction | 1. Reagent Accumulation: The reducing agent (e.g., iron powder) was added too quickly, or the reaction failed to initiate before a large amount of reagent was present. 2. Inadequate Cooling: The reactor's cooling capacity is insufficient for the batch size. | 1. Add the reducing agent portion-wise, ensuring the reaction initiates and the temperature is stable before adding more. 2. Use a jacketed reactor with a high-efficiency coolant circulation system. For large scales, consider a semi-batch process where the nitro compound is added slowly to the reducing agent slurry. 3. Ensure an emergency cooling/quenching plan is in place. |
| Final Product is Discolored (Yellow/Brown) | 1. Residual Bromine: Traces of unreacted bromine or bromine-containing impurities from side reactions.[8] 2. Oxidation: The purified product has been exposed to air/light.[4] 3. Thermal Decomposition: The temperature during distillation was too high.[4] | 1. During workup, wash the crude product with a reducing agent solution like sodium bisulfite or sodium thiosulfate (B1220275) to remove residual bromine.[8] 2. Blanket the final product with an inert gas (e.g., nitrogen or argon) during packaging and storage.[6] 3. Purify via fractional vacuum distillation to lower the boiling point and prevent decomposition.[4] |
| Presence of Isomeric Impurities (e.g., 4-bromoaniline) | 1. Contaminated Starting Material: The initial o-nitroaniline may contain the para-isomer. 2. Isomerization: Unlikely under standard conditions, but could indicate an incorrect synthesis route was used (e.g., starting from bromobenzene). | 1. Verify the purity of the starting o-nitroaniline by HPLC or GC before beginning the synthesis. 2. Use a purification method with high resolving power, such as fractional distillation or crystallization, to separate isomers. |
Troubleshooting Logic Diagrams
Caption: Troubleshooting workflow for low product yield.
Caption: Logic diagram for troubleshooting product discoloration.
Experimental Protocols
Protocol 1: Reduction of 2-Bromonitrobenzene with Iron/HCl
This protocol outlines the reduction of 2-bromonitrobenzene to this compound using iron powder and hydrochloric acid.
Materials:
-
2-Bromonitrobenzene
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (B145695) or Water (as solvent)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Toluene or Dichloromethane (for extraction)
-
Sodium Sulfate (anhydrous, for drying)
Procedure:
-
Setup: Equip a jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and an addition port.
-
Initial Charge: Charge the reactor with iron powder and water (or a water/ethanol mixture). Begin vigorous stirring.[1]
-
Activation: Heat the iron slurry to 70-80°C. Add a small amount of concentrated HCl and stir for 15-20 minutes to activate the iron surface.[1]
-
Addition: Dissolve the 2-bromonitrobenzene in ethanol (if used) and add it slowly to the hot iron slurry. The reaction is highly exothermic; control the addition rate to maintain the internal temperature between 90-100°C.[1]
-
Reaction: After the addition is complete, maintain the mixture at reflux for 2-3 hours until TLC or GC analysis shows complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature. Carefully add a 50% NaOH solution to basify the mixture to a pH > 10. This will precipitate iron salts.
-
Filtration: Filter the slurry to remove the iron sludge. Wash the filter cake thoroughly with the extraction solvent (e.g., toluene).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer 1-2 more times with the solvent.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.
Scale-Up Considerations:
-
Heat Management: This is the most critical parameter. The reaction's exotherm must be managed with a reactor that has a high surface-area-to-volume ratio and an efficient cooling system.
-
Solid Handling: Agitation must be powerful enough to keep the dense iron powder suspended. Clogging of outlet valves by the iron sludge can be an issue; consider using a filter press for large-scale filtration.
-
Hydrogen Evolution: The reaction may produce hydrogen gas. Ensure the reactor is vented to a safe area and operate in a well-ventilated space.
Protocol 2: Purification by Fractional Vacuum Distillation
This method is effective for removing less volatile impurities and colored by-products.[4]
Materials:
-
Crude this compound
-
Vacuum pump
-
Distillation glassware with a fractionating column (e.g., Vigreux)
-
Heating mantle with a stirrer
-
Cold trap
Procedure:
-
Setup: Assemble the distillation apparatus. It is crucial that all joints are well-sealed to maintain a high vacuum. Place a cold trap between the apparatus and the vacuum pump.
-
Charge: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuation: Slowly apply vacuum to the system. A typical pressure for this distillation is 1-15 mmHg.
-
Heating: Gently heat the flask while stirring. Do not use cooling water in the condenser, as this compound has a melting point of ~31-32°C and can solidify, causing a blockage.[1][4] Instead, pass warm water (around 40°C) through the condenser to keep the product in a liquid state.[4]
-
Fractionation: Collect any low-boiling impurities as the first fraction. Collect the main fraction of pure this compound at its boiling point at the given pressure (e.g., 110°C at ~2.5 kPa).[2] The product should distill as a colorless liquid and solidify into a white solid in the receiving flask.[4]
-
Shutdown: Once the main fraction is collected, stop heating and allow the system to cool completely before slowly releasing the vacuum.
Scale-Up Considerations:
-
Equipment: Use a thin-film or wiped-film evaporator for continuous, large-scale distillation. This minimizes the residence time of the material at high temperatures, preventing degradation.
-
Condenser Design: Ensure the condenser has a wide bore and is designed to prevent solidification. Jacketed receiving vessels may be necessary.
-
Safety: Distillation of heat-sensitive materials can be hazardous. Ensure the system has pressure relief capabilities and is operated behind a blast shield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 615-36-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. pcbiochemres.com [pcbiochemres.com]
- 5. This compound BP EP USP CAS 615-36-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 6. This compound - Best Price Exporter, Supplier [maksons.co.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Purity Analysis of 2-Bromoaniline by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and quality of the final product. 2-Bromoaniline is a key building block in the production of various pharmaceuticals and specialty chemicals.[1][2] This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, supported by hypothetical experimental data to illustrate the performance of each method.
Comparison of HPLC Methods for this compound Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used in the pharmaceutical industry for its high resolution, sensitivity, and quantitative accuracy.[3][4] For the analysis of this compound, a reverse-phase HPLC (RP-HPLC) approach is typically employed. Below is a comparison of two RP-HPLC methods with different stationary phases and mobile phase compositions.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method A: Standard C18 Method | Method B: Phenyl-Hexyl Method |
| HPLC System | Standard HPLC with UV Detector | Standard HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (B52724) | A: 0.1% Formic Acid in WaterB: Methanol |
| Gradient | 0-20 min: 30-70% B20-25 min: 70-30% B25-30 min: 30% B | 0-15 min: 40-80% B15-20 min: 80-40% B20-25 min: 40% B |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 5 µL |
Experimental Protocols
Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter.
Analytical Procedure
The prepared standard and sample solutions were injected into the respective HPLC systems according to the parameters outlined in Table 1. The purity of the this compound samples was determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.
Purity Analysis Data
The following table summarizes the hypothetical purity analysis results for this compound obtained from three different suppliers using the two HPLC methods described above.
Table 2: Purity Analysis of this compound from Different Suppliers
| Supplier | Method | Purity (%) | Impurity 1 (%) (Unk. RT 5.2 min) | Impurity 2 (%) (Unk. RT 8.9 min) | Total Impurities (%) |
| Supplier X | Method A | 99.52 | 0.15 | 0.08 | 0.48 |
| Method B | 99.55 | 0.14 | 0.07 | 0.45 | |
| Supplier Y | Method A | 98.89 | 0.42 | 0.21 | 1.11 |
| Method B | 98.91 | 0.41 | 0.20 | 1.09 | |
| Supplier Z | Method A | 99.85 | 0.05 | Not Detected | 0.15 |
| Method B | 99.88 | 0.04 | Not Detected | 0.12 |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis of this compound.
Discussion of Results
Both HPLC methods were effective in determining the purity of this compound. Method B, utilizing a Phenyl-Hexyl column and a faster gradient, offered a shorter run time, which could be advantageous for high-throughput quality control laboratories. The Phenyl-Hexyl stationary phase also provides a different selectivity compared to the standard C18 column, which can be beneficial for resolving aromatic compounds and their isomers.
The data in Table 2 indicates that Supplier Z provides this compound with the highest purity, while the material from Supplier Y has a notably higher level of impurities. The choice between the two analytical methods may depend on the specific impurities that need to be monitored. For routine quality control where the impurity profile is well-characterized, the faster Method B would be more efficient. However, for initial supplier qualification or in-depth stability studies, running both methods could provide a more comprehensive purity profile.
Conclusion
The purity of this compound is a critical parameter that can be reliably determined by reverse-phase HPLC. This guide has presented two effective methods for this analysis. While both methods provide comparable results, Method B offers the advantage of a shorter analysis time. The selection of the most appropriate method will depend on the specific requirements of the laboratory, including sample throughput and the need for orthogonal impurity profiling. It is recommended that any HPLC method used for quality control be properly validated according to ICH guidelines to ensure its accuracy, precision, and reliability.[5][6]
References
A Comparative Guide to GC-MS and HPLC for Impurity Profiling of 2-Bromoaniline
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and active pharmaceutical ingredients (APIs) is paramount. 2-Bromoaniline, a key intermediate in the synthesis of various pharmaceuticals, requires rigorous impurity profiling to guarantee the safety and efficacy of the final drug product. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the identification and quantification of impurities in this compound.
Understanding Potential Impurities in this compound
Impurities in this compound can originate from the synthetic route, degradation, or storage. A common synthesis pathway involves the bromination of aniline (B41778) or the reduction of 2-bromonitrobenzene.[1][2][3] Based on these routes, potential impurities include:
-
Isomers: 3-Bromoaniline and 4-Bromoaniline are common process-related impurities.
-
Starting Materials: Residual amounts of aniline or 2-nitroaniline (B44862) may be present.
-
Over-brominated species: Dibromoaniline isomers can form if the reaction is not carefully controlled.
-
Other related substances: By-products from side reactions can lead to a variety of other impurities.[1]
Head-to-Head Comparison: GC-MS vs. HPLC
Both GC-MS and HPLC are powerful techniques for impurity profiling, but they operate on different principles, making them suitable for different types of analytes and analytical goals.[4]
Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for the analysis of volatile and semi-volatile compounds.[5] Its high separation efficiency and the specificity of the mass spectrometer make it an excellent tool for identifying and quantifying trace-level impurities.[5]
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[6] Coupled with a UV or a mass spectrometry detector (LC-MS), HPLC offers high sensitivity and resolution for complex mixtures.
The following table summarizes the key performance parameters of hypothetical GC-MS and HPLC methods for the analysis of this compound impurities.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 1 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 ng/mL | 3 - 15 ng/mL |
| Linearity (r²) | > 0.998 | > 0.999 |
| Precision (%RSD) | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 97 - 103% |
| Analysis Time | ~30 minutes | ~20 minutes |
| Derivatization Required | Potentially for improved peak shape and volatility | No |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for GC-MS and HPLC analysis of this compound.
GC-MS Experimental Protocol
This method is designed for the separation and identification of volatile and semi-volatile impurities in this compound.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent, such as methanol (B129727) or dichloromethane.
-
Vortex the solution until the sample is fully dissolved.
-
If necessary, filter the solution through a 0.45 µm syringe filter.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 10 °C/min to 180 °C.
-
Ramp 2: 20 °C/min to 300 °C, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
HPLC Experimental Protocol
This method is suitable for the quantification of this compound and its non-volatile impurities.
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 50 mL of the mobile phase diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water.
-
B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program:
-
0-2 min: 30% B.
-
2-15 min: 30% to 80% B.
-
15-17 min: 80% B.
-
17-18 min: 80% to 30% B.
-
18-20 min: 30% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Visualizing the Workflow and Comparison
To better illustrate the analytical processes and their comparison, the following diagrams are provided.
Conclusion
The choice between GC-MS and HPLC for the impurity profiling of this compound depends on the specific analytical needs. GC-MS is the superior technique for identifying and quantifying unknown volatile and semi-volatile impurities due to its high sensitivity and the structural information provided by mass spectrometry. HPLC is a robust and versatile method for quantifying known impurities, especially those that are non-volatile or thermally sensitive, and it often provides better precision for routine quality control applications. For comprehensive impurity profiling, a combination of both techniques may be the most effective approach, leveraging the strengths of each to ensure the highest product quality and regulatory compliance.
References
Comparative Analysis of 2-Bromoaniline: A Spectroscopic and Chromatographic Guide
For researchers, scientists, and drug development professionals, a thorough analytical characterization of chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques for the analysis of 2-bromoaniline, a key intermediate in various synthetic pathways.
This report details the ¹H and ¹³C NMR analysis of this compound, presenting a complete assignment of signals and coupling constants. Furthermore, it offers a comparative overview of alternative analytical techniques, namely High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting experimental data and protocols for a holistic understanding of its characterization.
¹H and ¹³C NMR Spectral Data of this compound
The structural elucidation of this compound via ¹H and ¹³C NMR spectroscopy provides unambiguous insights into its molecular framework. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).
¹H NMR Data (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-6 | ~7.42 | dd | J = 7.9, 1.5 |
| H-4 | ~7.08 | ddd | J = 8.1, 7.1, 1.5 |
| H-5 | ~6.73 | dd | J = 8.1, 1.7 |
| H-3 | ~6.61 | ddd | J = 7.9, 7.1, 1.7 |
| -NH₂ | ~4.01 | s (br) | - |
Note: The chemical shift of the -NH₂ protons can vary depending on the solvent and concentration.
¹³C NMR Data (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 (-NH₂) | ~144.1 |
| C-3 | ~132.7 |
| C-5 | ~128.4 |
| C-4 | ~119.5 |
| C-6 | ~115.8 |
| C-2 (-Br) | ~109.4 |
Experimental Protocols
NMR Spectroscopy
A detailed protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is outlined below.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled pulse program.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
Relaxation delay: 2 seconds.
-
Spectral width: 0 to 220 ppm.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is unparalleled for structural elucidation, chromatographic techniques like HPLC and GC-MS offer complementary advantages, particularly for purity assessment and quantification.
| Technique | Principle | Advantages for this compound Analysis | Disadvantages for this compound Analysis |
| HPLC-UV | Separation based on polarity. | High resolution for separating isomers and impurities. Good for quantitative analysis. | Requires a suitable chromophore for UV detection (which this compound has). |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight and fragmentation information for identification. | May require derivatization for less volatile compounds, though this compound is amenable to direct analysis. |
Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Representative GC-MS Method
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Start at 100°C, ramp to 250°C.
-
Injection: Splitless injection of 1 µL.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning from m/z 50-300.
Workflow for Analytical Characterization
The following diagram illustrates a typical workflow for the comprehensive analysis of a chemical sample like this compound.
Caption: Workflow for the analytical characterization of this compound.
Conclusion
The comprehensive analysis of this compound necessitates a multi-technique approach. ¹H and ¹³C NMR spectroscopy are indispensable for definitive structural confirmation, providing detailed information about the atomic connectivity and chemical environment within the molecule. Chromatographic methods, such as HPLC and GC-MS, serve as powerful complementary tools for assessing purity, identifying trace impurities, and performing accurate quantification. The choice of analytical technique will ultimately depend on the specific goals of the analysis, whether it is for structural verification, quality control, or quantitative determination. This guide provides the foundational data and protocols to enable researchers to make informed decisions for the robust characterization of this compound.
Interpreting the Infrared Spectrum of 2-Bromoaniline: A Comparative Guide
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a pivotal analytical technique for the structural elucidation of molecules. This guide provides a detailed interpretation of the IR spectrum of 2-bromoaniline, comparing its characteristic absorption bands with those of aniline (B41778) and other halogenated anilines. The supporting data, experimental protocols, and logical workflow diagrams furnished herein offer a comprehensive resource for the analysis of substituted aromatic amines.
Comparison of Infrared Absorption Data
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific functional groups: the primary amine (-NH₂), the aromatic ring, and the carbon-bromine bond. The table below summarizes the key vibrational frequencies for this compound and compares them with aniline to illustrate the electronic effects of the bromine substituent.
| Functional Group | Vibrational Mode | This compound (cm⁻¹) | Aniline (cm⁻¹) | Key Observations |
| Amine (-NH₂) Group | N-H Asymmetric Stretch | ~3440 | 3442 | The presence of two distinct N-H stretching bands is characteristic of a primary amine. The positions are very similar to aniline, indicating that the electronic effect of the ortho-bromo substituent on the N-H bond force constant is minimal.[1] |
| N-H Symmetric Stretch | ~3360 | 3360 | ||
| N-H Scissoring (Bending) | ~1620 | 1619 | This band is often sharp and its position is consistent with that of a primary aromatic amine.[1] | |
| N-H Wagging | ~750 (broad) | 665-910 | This out-of-plane bending vibration typically appears as a broad band. | |
| Aromatic Ring | Aromatic C-H Stretch | 3050-3100 | 3000-3100 | These absorptions are typically of weak to medium intensity and appear at slightly higher wavenumbers than aliphatic C-H stretches. |
| C=C Ring Stretch | ~1590, ~1480 | 1600-1585, 1500-1400 | The aromatic ring exhibits multiple characteristic stretching vibrations. The positions can be influenced by the nature and position of substituents. | |
| C-H Out-of-Plane Bending | ~750 | 675-900 | The pattern of these bands in the fingerprint region can sometimes be used to infer the substitution pattern of the aromatic ring. | |
| Carbon-Heteroatom Bonds | Aromatic C-N Stretch | ~1280 | 1281 | The C-N stretching in aromatic amines is typically stronger and at a higher frequency compared to aliphatic amines.[1] |
| C-Br Stretch | 515-690 | - | This absorption occurs in the low-frequency fingerprint region of the spectrum and is a key indicator for the presence of a bromo substituent.[2] |
Experimental Protocol: Acquiring the IR Spectrum
The following is a generalized procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid sample such as this compound using the Attenuated Total Reflectance (ATR) technique.
Objective: To obtain a high-quality infrared spectrum of this compound for structural analysis.
Materials:
-
This compound (solid)
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol to remove any residues. Allow the solvent to fully evaporate.
-
Record a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of solid this compound onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired spectrum will be automatically ratioed against the background spectrum by the instrument's software, resulting in the final absorbance or transmittance spectrum of the sample.
-
Perform any necessary baseline corrections or other data processing as required.
-
-
Cleaning:
-
Retract the ATR press and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the ATR crystal thoroughly with a solvent-moistened, lint-free wipe to ensure no sample residue remains for the next measurement.
-
Logical Workflow for IR Spectrum Interpretation
The following diagram illustrates a systematic approach to interpreting an unknown IR spectrum, a critical skill for chemical and pharmaceutical researchers.
Caption: Workflow for the interpretation of an infrared spectrum.
This structured approach, combining robust data comparison with systematic analysis, is essential for the accurate and efficient characterization of molecular structures in a research and development setting.
References
A Comparative Analysis of the Reactivity of 2-Bromoaniline and 3-Bromoaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, particularly in the realms of pharmaceutical and materials science, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic route. Bromoanilines are a class of versatile building blocks, and understanding the nuanced differences in reactivity between its isomers is crucial for reaction optimization and predicting product outcomes. This guide provides an in-depth comparison of the reactivity of 2-bromoaniline and 3-bromoaniline (B18343), supported by experimental data and detailed protocols.
Executive Summary
The reactivity of this compound and 3-bromoaniline is primarily governed by the interplay of the electronic and steric effects of the amino (-NH₂) and bromo (-Br) substituents on the aromatic ring. The amino group is a potent activating group and is ortho, para-directing in electrophilic aromatic substitution reactions, primarily through its strong +M (mesomeric) effect. Conversely, the bromine atom is a deactivating group due to its -I (inductive) effect, yet it is also ortho, para-directing because of its +M effect, where its lone pairs can participate in resonance.
In This compound , the proximity of the bromine atom to the amino group introduces significant steric hindrance and a strong inductive effect, which modulates the reactivity of both the amino group and the aromatic ring. In 3-bromoaniline , these effects are less pronounced at the amino group and the ortho and para positions relative to it, leading to different reactivity profiles. Generally, 3-bromoaniline is more reactive towards electrophilic aromatic substitution at the positions activated by the amino group, while the basicity of the amino group is higher in 3-bromoaniline compared to this compound.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data comparing the properties and reactivity of this compound and 3-bromoaniline.
| Property | This compound | 3-Bromoaniline | Reference |
| pKa of Conjugate Acid | 2.53 | 3.58 | [pKa data from various sources] |
| Yield of para-Bromination | 78% | 82% | [Yield data from bromination of substituted anilines] |
Table 1: Comparison of Basicity and Reaction Yields. The lower pKa value of the 2-bromoanilinium ion indicates that this compound is a weaker base than 3-bromoaniline. This is attributed to the strong electron-withdrawing inductive effect of the bromine atom in the ortho position. The yields for para-bromination highlight the subtle differences in reactivity of the aromatic ring towards electrophilic substitution.
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS), the amino group's powerful activating and ortho, para-directing effect is the dominant influence. However, the position of the bromine atom significantly impacts the regioselectivity and reaction rate.
-
This compound: The amino group directs incoming electrophiles to the 4- and 6-positions. The 2-position is blocked, and the 6-position is sterically hindered by the adjacent bromine atom. Therefore, substitution is most likely to occur at the 4-position (para to the amino group). The strong -I effect of the ortho-bromo group deactivates the ring more significantly compared to a meta-bromo substituent, leading to generally slower reaction rates.
-
3-Bromoaniline: The amino group directs incoming electrophiles to the 2-, 4-, and 6-positions. The 3-position is occupied by the bromine atom. The bromine atom, being ortho, para-directing itself, deactivates all positions, but the directing effects of the two substituents are cooperative for substitution at the 4- and 6-positions. Substitution at the 2-position is also possible. Due to less steric hindrance and a weaker deactivating effect at the activated positions compared to the ortho isomer, 3-bromoaniline is generally more reactive in EAS reactions at the sites activated by the amino group.
Experimental Protocols
Bromination of Bromoanilines (Illustrative Protocol)
This protocol is a general procedure for the bromination of anilines and would require optimization for each specific isomer to maximize the yield of the desired monobrominated product.
Materials:
-
Bromoaniline (this compound or 3-bromoaniline)
-
Glacial Acetic Acid
-
Bromine
-
Sodium bisulfite solution (saturated)
-
Ice
Procedure:
-
Dissolve the bromoaniline (1 equivalent) in glacial acetic acid in a flask.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.
-
Pour the reaction mixture into a beaker containing ice water.
-
If the solution has a persistent bromine color, add a few drops of saturated sodium bisulfite solution until the color disappears.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified product.
Acylation of Bromoanilines
This protocol describes the general procedure for the N-acetylation of anilines.
Materials:
-
Bromoaniline (this compound or 3-bromoaniline)
-
Acetic anhydride (B1165640)
-
Sodium acetate (B1210297)
-
Hydrochloric acid (concentrated)
-
Water
-
Ice
Procedure:
-
Suspend the bromoaniline (1 equivalent) in water and add concentrated hydrochloric acid to form the hydrochloride salt.
-
To this solution, add acetic anhydride (1.1 equivalents).
-
Immediately add a solution of sodium acetate (1.5 equivalents) in water.
-
Stir the mixture vigorously and cool it in an ice bath to complete the precipitation of the acetylated product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol/water to obtain the pure N-acetylbromoaniline.
Diazotization and Sandmeyer Reaction
This protocol outlines the conversion of a bromoaniline to the corresponding bromochlorobenzene via a Sandmeyer reaction.
Materials:
-
Bromoaniline (this compound or 3-bromoaniline)
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (concentrated)
-
Copper(I) chloride (CuCl)
-
Ice
Procedure:
-
Diazotization: Dissolve the bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (1 equivalent) dropwise, keeping the temperature below 5 °C. Stir for an additional 15-20 minutes after the addition is complete.
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cold cuprous chloride solution with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., on a water bath) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water, then with dilute sodium hydroxide (B78521) solution, and finally again with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the product by distillation or recrystallization.
Visualizing Reactivity Determinants
The following diagrams illustrate the key factors influencing the reactivity of this compound and 3-bromoaniline.
Caption: Electronic and steric effects in 2- and 3-bromoaniline.
Caption: Logical workflow for predicting EAS outcomes.
Conclusion
The choice between this compound and 3-bromoaniline as a synthetic precursor will depend on the desired substitution pattern and the nature of the subsequent reaction. 3-Bromoaniline is generally the more reactive isomer for electrophilic aromatic substitution at the positions activated by the amino group, and its amino group is more basic. In contrast, the reactivity of this compound is tempered by the steric and strong inductive effects of the adjacent bromine atom, which can be exploited for specific regioselective syntheses, particularly favoring substitution at the C4 position. A thorough understanding of these differences is essential for the rational design of synthetic strategies in drug discovery and materials science.
A Comparative Guide to 2-bromoaniline and 4-bromoaniline in Palladium-Catalyzed Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals, agrochemicals, and advanced materials, the selective functionalization of aromatic cores via cross-coupling reactions is a cornerstone of molecular construction. Bromoanilines are particularly valuable building blocks, offering a versatile handle for carbon-carbon and carbon-nitrogen bond formation. The constitutional isomerism of these building blocks, specifically the positioning of the bromine and amine substituents, can profoundly influence their reactivity. This guide provides an objective, data-driven comparison of 2-bromoaniline and 4-bromoaniline (B143363) in three of the most powerful palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions.
Executive Summary: Reactivity at a Glance
The reactivity of this compound versus 4-bromoaniline is governed by a delicate interplay of steric and electronic effects.
-
4-Bromoaniline (para-isomer): The bromine atom is sterically unhindered, and its reactivity is primarily dictated by the electronic nature of the aniline (B41778) ring. The electron-donating amino group generally deactivates the aryl bromide towards the initial oxidative addition step compared to electron-poor systems, often requiring slightly more forcing conditions or specialized catalyst systems to achieve high yields.
-
This compound (ortho-isomer): This isomer introduces significant steric hindrance around the reaction center. The proximity of the amino group to the bromine atom can impede the approach of the bulky palladium catalyst. However, the amino group can also act as a coordinating ligand, potentially influencing the catalytic cycle. Overcoming the steric challenge often necessitates the use of specialized, bulky phosphine (B1218219) ligands designed for hindered substrates. When these steric issues are effectively addressed, this compound can be an excellent coupling partner.
This guide will delve into quantitative data from peer-reviewed studies to illustrate these differences and provide detailed experimental protocols for key transformations.
Comparative Performance Data
The following tables summarize quantitative yields for Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions, providing a head-to-head comparison of the two isomers. Note that while conditions are matched as closely as possible based on available literature, variations in catalyst systems and reaction parameters are inherent and should be considered.
Table 1: Suzuki-Miyaura Coupling Performance
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds. The data below highlights the successful coupling of both isomers, emphasizing the need for specialized catalysts for the sterically hindered this compound.
| Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoaniline | Phenylboronic acid | Pd–poly(AA) hybrid | K₃PO₄ | Toluene (B28343)/H₂O | 70 | - | 62 | [1] |
| This compound | Benzylboronic acid pinacol (B44631) ester | CataCXium® A Pd G3 | Cs₂CO₃ | 2-MeTHF | 80 | - | 91 | [2][3] |
Analysis: High yields can be achieved with both isomers. However, the successful, high-yielding coupling of this compound often relies on modern catalyst systems, such as the CataCXium A palladacycle, which are specifically designed to overcome the steric hindrance of ortho-substituted substrates[2][3]. The lower yield for 4-bromoaniline in this specific example reflects the deactivating effect of the electron-donating amino group under those particular "ligand-free" conditions[1].
Table 2: Buchwald-Hartwig Amination Performance
The Buchwald-Hartwig amination is a premier method for C-N bond formation. The comparison below, using 2- and 4-bromo-13α-estrone 3-methyl ether as substrates, serves as an excellent proxy for the reactivity of 2- and 4-bromoaniline cores, demonstrating that with an effective catalyst system, the positional isomerism has a minimal impact on yield.
| Isomer (Substrate) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 4-Bromo-estrone derivative | 4-Nitroaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | 98 | [4] |
| 2-Bromo-estrone derivative | 4-Nitroaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | 97 | [4] |
| 4-Bromo-estrone derivative | 4-Methylaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | 91 | [4] |
| 2-Bromo-estrone derivative | 4-Methylaniline | Pd(OAc)₂ / X-Phos | KOt-Bu | Toluene | 100 | 10 min (MW) | 92 | [4] |
Analysis: The data strongly suggests that when a potent catalyst system like Pd(OAc)₂/X-Phos is employed, both ortho- and para-bromo positions on an aniline-like scaffold can be aminated with near-identical, excellent efficiency[4]. This highlights the power of modern bulky phosphine ligands in overcoming steric and electronic challenges.
Table 3: Heck Reaction Performance
The Heck reaction couples aryl halides with alkenes. Direct comparative data for 2- and 4-bromoaniline is sparse; therefore, data for a sterically hindered bromoaniline and other non-activated bromoarenes are presented to infer relative reactivity.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromo-2,6-dimethylaniline (B44771) | Acrylonitrile | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 140 | 20 | 87 | [5] |
| Bromobenzene | Acrylonitrile | Pd(OAc)₂ / P(o-tol)₃ | NaOAc | DMA | 140 | 20 | 75 | [5] |
Analysis: The Heck reaction of non-activated aryl bromides often requires elevated temperatures and specific catalyst systems[5]. The high yield obtained with the sterically hindered 4-bromo-2,6-dimethylaniline demonstrates that, with the right ligand (tri-ortho-tolylphosphine), even challenging substrates can participate effectively[5]. It can be inferred that both this compound and 4-bromoaniline would require similar optimized conditions to achieve high conversion, with this compound's success being highly dependent on the choice of a sterically tolerant ligand.
Key Mechanistic Considerations
The differences in reactivity can be rationalized by examining the key steps in the palladium catalytic cycles.
-
Oxidative Addition: This is often the rate-determining step. For 4-bromoaniline, the electron-donating nature of the amino group increases electron density on the ring, making the C-Br bond stronger and less susceptible to oxidative addition by the Pd(0) catalyst. For this compound, this electronic effect is compounded by severe steric hindrance from the ortho-amino group, which can physically block the palladium complex from accessing the C-Br bond.
-
Ligand Choice: To overcome these challenges, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, or trialkylphosphines like P(t-Bu)₃) are crucial. These ligands promote the formation of a highly reactive, coordinatively unsaturated "L-Pd(0)" species that is necessary for efficient oxidative addition into the deactivated or hindered C-Br bond.
Experimental Protocols
The following are representative experimental protocols adapted from the literature, which can serve as a starting point for optimization.
Protocol 1: Suzuki-Miyaura Coupling of Unprotected 2-Bromoanilines
This protocol is adapted from a method specifically developed for sterically hindered ortho-bromoanilines[2][3].
Materials:
-
This compound substrate (0.5 mmol, 1.0 equiv)
-
Boronic ester (e.g., Benzylboronic acid pinacol ester) (0.75 mmol, 1.5 equiv)
-
CataCXium® A Pd G3 catalyst (5 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 mmol, 3.0 equiv)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (0.3 M solution)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound substrate, boronic ester, CataCXium® A Pd G3, and cesium carbonate.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 2-MeTHF via syringe.
-
Seal the vial and place it in a preheated oil bath at 80 °C.
-
Stir the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Buchwald-Hartwig Amination of a Bromoaniline Substrate
This generalized protocol is based on conditions shown to be highly effective for both 2- and 4-bromoaryl systems when using modern ligands[4].
Materials:
-
Bromoaniline isomer (1.0 mmol, 1.0 equiv)
-
Amine coupling partner (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a dry Schlenk tube or reaction vial with Pd(OAc)₂, XPhos, and NaOt-Bu.
-
Add the bromoaniline isomer and the amine coupling partner (if solid).
-
Seal the vessel, remove from the glovebox, and add anhydrous toluene via syringe, followed by the amine coupling partner (if liquid).
-
Place the sealed vessel in a preheated oil bath at 100-110 °C.
-
Stir vigorously for 2-24 hours. Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
Conclusion
Both this compound and 4-bromoaniline are viable and effective substrates in palladium-catalyzed cross-coupling reactions. The choice between them may be dictated by the desired substitution pattern of the final product. However, researchers must be cognizant of the inherent differences in their reactivity.
-
4-Bromoaniline is a standard, sterically accessible substrate where reactivity is primarily influenced by the electronics of the aniline ring.
-
This compound presents a significant steric challenge that must be addressed through the judicious selection of a modern, bulky phosphine ligand and potentially optimized reaction conditions.
With the appropriate catalyst system, the steric hindrance of this compound can be effectively overcome, leading to yields that are comparable to, or even exceed, those of its para-isomer. This guide provides the foundational data and protocols to enable scientists to make informed decisions and develop robust synthetic routes utilizing either of these valuable building blocks.
References
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Bromoaniline
For researchers, scientists, and professionals in drug development, the synthesis of specifically substituted aromatic compounds like 2-bromoaniline is a foundational task. The selection of an appropriate synthetic route is critical, balancing factors such as yield, purity, cost, safety, and environmental impact. This guide provides an objective comparison of various reagents and methodologies for the synthesis of this compound, supported by experimental data and detailed protocols.
Comparison of Synthetic Methods
The synthesis of this compound can be approached through several distinct pathways, each with its own set of advantages and disadvantages. The choice of method often depends on the starting material, desired scale, and the laboratory's capabilities. Below is a summary of the most common and emerging methods.
| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity | Key Advantages | Key Disadvantages |
| Sandmeyer Reaction | o-Nitroaniline | NaNO₂, HBr, CuBr | ~64% (for the reduction step) | High | Well-established, reliable for ortho-selectivity.[1] | Multi-step process, use of diazomethane (B1218177) intermediates which can be explosive. |
| Direct Bromination with Protecting Group | Aniline (B41778) | Acetic anhydride, Br₂ in acetic acid, HCl | Variable for ortho isomer (para is major) | Requires careful separation | Readily available starting materials.[2][3][4][5][6] | Poor regioselectivity for the ortho isomer, requires protection/deprotection steps.[5][6] |
| Oxybromination | Aniline | NH₄Br, H₂O₂ in Acetic Acid | 19% ortho isomer (in a mixture) | Mixture of isomers | Milder conditions, avoids use of liquid bromine.[7][8] | Low selectivity for the ortho position, favors para-substitution.[7] |
| Copper(II) Bromide Bromination | Aniline | CuBr₂ in THF or ionic liquid | Primarily para-isomer | Mixture of isomers | Milder conditions, potential for catalyst recycling.[9][10] | Low selectivity for the ortho position.[9] |
| Synthesis from Bromobenzene | Bromobenzene | H₂SO₄, HNO₃, Zn(Hg), HCl | Moderate | Good | Utilizes a different starting material. | Multi-step, potentially lower overall yield.[11] |
Experimental Protocols
Sandmeyer Reaction from o-Nitroaniline
This classical multi-step approach provides a reliable route to this compound.
Step 1: Diazotization of o-Nitroaniline and Sandmeyer Reaction to form o-Bromonitrobenzene.
-
Dissolve o-nitroaniline in a mixture of aqueous hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) (NaNO₂) in water, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
-
After the addition is complete, warm the mixture to room temperature and then heat to ensure complete reaction.
-
The product, o-bromonitrobenzene, can be isolated by steam distillation, which effectively separates it from resinous by-products, thereby improving purity.[1]
Step 2: Reduction of o-Bromonitrobenzene to this compound.
-
In a three-neck flask equipped with a stirrer and reflux condenser, add iron powder and water and heat to 80 °C.[1]
-
Slowly add a small amount of hydrobromic acid and continue heating to 100 °C.[1]
-
Dissolve o-bromonitrobenzene in anhydrous ethanol (B145695) and add it to the flask.
-
Reflux the mixture for approximately 2.5 hours.[1]
-
After cooling to room temperature, make the solution alkaline to precipitate the product.
-
Filter the crude product. The filter cake can be dissolved in anhydrous ethanol, filtered again to remove iron residues, and the ethanol evaporated to yield light brown, needle-like crystals of this compound.[1]
-
A reported yield for this reduction step is 63.8%.[1]
Bromination of Acetanilide (B955) (with subsequent separation)
This method involves protecting the highly activating amino group to control the bromination reaction. While this method predominantly yields the p-bromo isomer, the o-bromo isomer is also formed and can be separated.
Step 1: Acetylation of Aniline to form Acetanilide.
-
React aniline with acetic anhydride. This reaction is typically fast and high-yielding.
Step 2: Bromination of Acetanilide.
-
Dissolve acetanilide in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid while stirring.
-
The reaction produces a mixture of o- and p-bromoacetanilide, with the para isomer being the major product due to steric hindrance at the ortho position from the bulky acetamido group.[5][6]
-
The product mixture precipitates from the solution.
Step 3: Hydrolysis of Bromoacetanilides.
-
The mixture of bromoacetanilide (B25293) isomers is hydrolyzed by heating with an acid (e.g., HCl) or a base (e.g., NaOH) to remove the acetyl group.[5]
Step 4: Separation of Isomers.
-
The resulting mixture of o- and p-bromoaniline can be separated using techniques such as column chromatography or fractional crystallization.
Oxybromination using NH₄Br/H₂O₂
This method offers a "greener" alternative to using elemental bromine.
-
In a round-bottomed flask, dissolve aniline in acetic acid.
-
Add ammonium (B1175870) bromide (NH₄Br).
-
Slowly add hydrogen peroxide (H₂O₂) to the mixture at room temperature. The bromine is generated in situ.
-
The reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up by neutralization and extraction.
-
This method with aniline as the substrate yields a mixture of isomers with a reported selectivity of 19% for the ortho-isomer, 61% for the para-isomer, and 20% for the di-substituted product.[7]
Logical Workflow for Reagent Selection
The choice of the synthetic route for this compound depends on several factors. The following diagram illustrates a decision-making process for selecting the most appropriate method.
Caption: Decision tree for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be achieved through various methods, with the Sandmeyer reaction from o-nitroaniline being the most reliable for achieving high ortho-selectivity. While methods involving the bromination of protected aniline are common, they necessitate challenging isomer separations to obtain the desired product. Newer, "greener" methods like oxybromination offer milder reaction conditions but currently lack the ortho-selectivity required for efficient synthesis of this compound. The choice of the optimal reagent and method will ultimately be guided by the specific requirements of the synthesis, including scale, purity needs, and available resources.
References
- 1. Page loading... [wap.guidechem.com]
- 2. scribd.com [scribd.com]
- 3. scribd.com [scribd.com]
- 4. Bromination of Acetanilide | Mechanism & Steps - Lesson | Study.com [study.com]
- 5. Khan Academy [khanacademy.org]
- 6. youtube.com [youtube.com]
- 7. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [erowid.org]
- 8. researchgate.net [researchgate.net]
- 9. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Comparative Analysis of Synthetic Routes to 2-Bromoaniline for Industrial Applications
A comprehensive cost-benefit analysis of three primary synthesis routes for 2-bromoaniline—the Sandmeyer reaction, electrophilic bromination of aniline (B41778), and synthesis from bromobenzene (B47551)—reveals critical trade-offs in yield, purity, cost, and environmental impact. This guide provides researchers, scientists, and drug development professionals with the detailed experimental data and economic considerations necessary to select the most appropriate method for their specific needs.
This compound is a vital intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes. The selection of a synthetic route for its production on an industrial scale is a complex decision that requires a thorough evaluation of various factors beyond simple chemical availability. This report presents a detailed comparison of the three most common synthetic pathways to this compound, offering a side-by-side analysis of their performance based on experimental data and current market prices.
Executive Summary of Synthesis Routes
| Parameter | Sandmeyer Reaction | Electrophilic Bromination of Aniline | Synthesis from Bromobenzene |
| Starting Material | o-Nitroaniline | Aniline | Bromobenzene |
| Overall Yield | Moderate (approx. 60-70%) | Moderate to High (ortho isomer yield is a key variable) | Low to Moderate (ortho isomer is the minor product) |
| Product Purity | Good to Excellent (with purification) | Fair to Good (requires protection/deprotection and separation) | Fair (requires separation of isomers) |
| Raw Material Cost | Moderate | Low to Moderate | Moderate |
| Process Complexity | High (multi-step, diazotization requires careful control) | Moderate (requires protection and deprotection steps) | Moderate (requires nitration and reduction, and isomer separation) |
| Waste Disposal | High (copper salts, acidic and organic waste) | Moderate (acidic and organic waste) | High (acidic waste from nitration, iron sludge from reduction) |
| Safety Concerns | Diazonium salts are unstable and potentially explosive. | Bromine is highly corrosive and toxic. | Nitrating acids are highly corrosive. |
Route 1: The Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the synthesis of aryl halides. In the context of this compound synthesis, this route begins with the diazotization of o-nitroaniline, followed by a copper(I) bromide-mediated substitution to form o-bromonitrobenzene. The final step involves the reduction of the nitro group to an amine.
Logical Workflow for the Sandmeyer Reaction
Caption: Workflow of the Sandmeyer reaction for this compound synthesis.
Experimental Protocol:
A detailed experimental protocol for the Sandmeyer synthesis of this compound involves three key stages:
-
Diazotization of o-Nitroaniline: o-Nitroaniline is dissolved in a cooled aqueous solution of hydrobromic acid. A solution of sodium nitrite (B80452) in water is then added dropwise while maintaining a low temperature (0-5 °C) to form the diazonium salt.
-
Sandmeyer Reaction: The freshly prepared diazonium salt solution is added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is warmed to facilitate the decomposition of the diazonium salt and the formation of o-bromonitrobenzene, which often separates as an oil. Steam distillation can be employed at this stage to improve the purity of the intermediate by separating it from non-volatile byproducts.[1]
-
Reduction of o-Bromonitrobenzene: The isolated o-bromonitrobenzene is reduced to this compound. A common method involves heating with iron powder in the presence of an acid, such as hydrochloric acid.[1] The final product is then isolated and purified, typically by distillation. A lab-scale procedure reported a yield of 63.8%.[1]
Cost-Benefit Analysis:
-
Benefits: This route is a classic and reliable method that can produce high-purity this compound.[1] The starting material, o-nitroaniline, is readily available.
-
Drawbacks: The use of diazonium salts poses a significant safety risk as they can be explosive if allowed to dry or if the temperature is not carefully controlled. The process involves multiple steps, which can lead to lower overall yields and increased processing time. The use of copper(I) bromide adds to the cost and generates copper-containing waste streams that require specialized and costly disposal.
Route 2: Electrophilic Bromination of Aniline
Direct bromination of aniline is challenging for achieving mono-substitution due to the highly activating nature of the amino group, which typically leads to the formation of 2,4,6-tribromoaniline. To control the reaction and favor the formation of the ortho-isomer, the amino group is first protected, usually by acetylation, to moderate its activating effect.
Logical Workflow for Electrophilic Bromination
Caption: Workflow of the electrophilic bromination route to this compound.
Experimental Protocol:
-
Protection of Aniline: Aniline is reacted with acetic anhydride to form acetanilide. This step is typically carried out in the presence of a base or a catalyst.
-
Bromination of Acetanilide: The acetanilide is then brominated using elemental bromine in a suitable solvent, such as acetic acid. This reaction yields a mixture of ortho- and para-bromoacetanilide. The ratio of these isomers is influenced by the reaction conditions.
-
Deprotection and Separation: The acetyl group is removed by acid or base hydrolysis to yield a mixture of this compound and 4-bromoaniline. The isomers are then separated, typically by fractional distillation or chromatography.
Cost-Benefit Analysis:
-
Benefits: The starting material, aniline, is a relatively inexpensive bulk chemical. The reagents used are common and readily available. This route avoids the use of highly toxic and explosive diazonium salts.
-
Drawbacks: The need for protection and deprotection steps adds to the process complexity and cost. The bromination step produces a mixture of ortho and para isomers, requiring an additional separation step which can be costly and reduce the overall yield of the desired ortho product. The use of bromine requires special handling due to its corrosive and toxic nature. The ortho-selectivity can be a challenge to control.
Route 3: Synthesis from Bromobenzene
This synthetic route begins with the nitration of bromobenzene to produce a mixture of o- and p-bromonitrobenzene. The ortho-isomer is then separated and reduced to this compound.
Logical Workflow for Synthesis from Bromobenzene
Caption: Workflow for the synthesis of this compound starting from bromobenzene.
Experimental Protocol:
-
Nitration of Bromobenzene: Bromobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring. This reaction produces a mixture of ortho- and para-bromonitrobenzene, with the para isomer being the major product.
-
Isomer Separation: The mixture of bromonitrobenzene isomers must be separated. This is typically achieved through fractional crystallization or chromatography.
-
Reduction of o-Bromonitrobenzene: The isolated o-bromonitrobenzene is then reduced to this compound using a reducing agent such as iron in acidic media. The final product is purified by distillation. A patent describes a process where the nitration of bromobenzene yields a mixture of p- and o-isomers in a 2:1 ratio, with a 20% yield of o-bromoaniline based on the starting bromobenzene after separation and reduction.[2]
Cost-Benefit Analysis:
-
Benefits: The starting materials, bromobenzene, nitric acid, and sulfuric acid, are all readily available bulk chemicals. The reactions themselves are standard industrial processes.
-
Drawbacks: The nitration of bromobenzene yields the desired ortho-isomer as the minor product, leading to a low overall yield and the need for efficient separation of the isomers, which can be challenging and costly on an industrial scale.[3][4] The process generates significant amounts of acidic waste from the nitration step and iron sludge from the reduction, both of which require treatment and disposal.
Cost of Raw Materials
The following table provides an estimated cost for the primary raw materials used in each synthesis route. Prices are subject to market fluctuations and depend on the supplier, purity, and quantity purchased.
| Raw Material | Route(s) | Estimated Price (USD/kg) |
| o-Nitroaniline | Sandmeyer | 2.20 - 6.60 |
| Sodium Nitrite | Sandmeyer | 0.54 - 0.80 |
| Copper(I) Bromide | Sandmeyer | 3.00 - 165.00 |
| Aniline | Electrophilic Bromination | 1.00 - 2.00 |
| Acetic Anhydride | Electrophilic Bromination | 0.55 - 1.05 |
| Bromine | Electrophilic Bromination | 2.67 - 4.39 |
| Bromobenzene | From Bromobenzene | 2.75 - 4.60 |
| Nitric Acid | From Bromobenzene | 0.22 - 0.48 |
| Sulfuric Acid | From Bromobenzene | 0.12 - 0.18 |
| Iron Powder | Sandmeyer, From Bromobenzene | 0.24 - 6.00 |
Conclusion
The choice of the optimal synthesis route for this compound is a multi-faceted decision.
-
The Sandmeyer reaction , while a classic and reliable method for producing high-purity product, is hampered by safety concerns related to diazonium salts and the generation of copper-containing waste, which has significant environmental and cost implications.
-
The electrophilic bromination of aniline offers a potentially more cost-effective and safer alternative, but it requires careful control of the reaction to achieve good ortho-selectivity and involves additional protection and deprotection steps, as well as a challenging isomer separation.
-
The synthesis from bromobenzene is the least efficient in terms of yield for the desired ortho-isomer, making the separation process a critical and potentially expensive bottleneck for industrial-scale production.
For large-scale industrial production where cost and safety are paramount, the electrophilic bromination of aniline, despite its challenges in achieving high ortho-selectivity, may present the most viable option if an efficient and cost-effective separation method for the ortho- and para-isomers can be implemented. However, for applications where very high purity is required and the production scale is smaller, the Sandmeyer reaction, with appropriate safety measures and waste management protocols, remains a strong contender. The synthesis from bromobenzene is generally the least attractive option due to its inherent low yield of the desired product. Further process optimization and the development of more selective catalysts could, however, change this assessment in the future.
References
- 1. guidechem.com [guidechem.com]
- 2. RU2109729C1 - Method of simultaneous synthesis of ortho- and para-bromoanilines - Google Patents [patents.google.com]
- 3. organic chemistry - Synthesizing this compound from bromobenzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. echemi.com [echemi.com]
A Researcher's Guide to Validating the Structure of 2-Bromoaniline Derivatives
For researchers, scientists, and drug development professionals, the unequivocal structural validation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an objective comparison of key analytical techniques for the structural elucidation of 2-bromoaniline derivatives. By presenting supporting experimental data, detailed methodologies, and logical workflows, this document aims to equip researchers with the knowledge to select and implement the most appropriate validation strategies for this important class of compounds.
Comparison of Analytical Techniques
The structural validation of this compound derivatives is typically achieved through a combination of spectroscopic and crystallographic methods. Each technique offers unique and complementary information, and their collective application is essential for unambiguous structure determination. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.
Data Presentation
The following tables summarize key quantitative data for this compound and its derivatives, illustrating the type of information obtained from each analytical technique.
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives in CDCl₃
| Compound | Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| This compound | C1-NH₂ | - | 144.1 |
| C2-Br | - | 109.4 | |
| C3 | 7.12 (t, J=8.0 Hz) | 128.4 | |
| C4 | 6.64 (t, J=8.0 Hz) | 119.5 | |
| C5 | 7.42 (d, J=8.0 Hz) | 132.7 | |
| C6 | 6.77 (d, J=8.0 Hz) | 115.8 | |
| NH₂ | 4.07 (br s) | - | |
| 4-Bromo-2-nitroaniline | C1-NH₂ | - | 146.9 |
| C2-NO₂ | - | 135.5 | |
| C3 | 8.54 (d, J=2.4 Hz) | 127.1 | |
| C4-Br | - | 111.3 | |
| C5 | 7.69 (dd, J=9.0, 2.4 Hz) | 132.6 | |
| C6 | 6.84 (d, J=9.0 Hz) | 120.1 | |
| NH₂ | 6.20 (br s) | - | |
| 2-Bromo-4,6-dinitroaniline | C1-NH₂ | - | 145.8 |
| C2-Br | - | 118.9 | |
| C3 | 8.90 (d, J=2.6 Hz) | 130.5 | |
| C4-NO₂ | - | 139.4 | |
| C5 | 8.90 (d, J=2.6 Hz) | 124.6 | |
| C6-NO₂ | - | 139.4 | |
| NH₂ | 9.10 (br s) | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: Mass Spectrometry Data for Isomeric Bromoanilines
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 171/173 (M⁺/M⁺+2) | 92 (M⁺ - Br), 65 (C₅H₅⁺) |
| 3-Bromoaniline | 171/173 (M⁺/M⁺+2) | 92 (M⁺ - Br), 65 (C₅H₅⁺) |
| 4-Bromoaniline | 171/173 (M⁺/M⁺+2) | 92 (M⁺ - Br), 65 (C₅H₅⁺) |
The characteristic 1:1 ratio of the M⁺ and M⁺+2 peaks is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). While the molecular ions of isomers are identical, subtle differences in the relative intensities of fragment ions may be observed.
Table 3: Comparison of Key Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample Requirements | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | 1-20 mg dissolved in a deuterated solvent. | Non-destructive, provides rich structural detail in solution. | Can be complex to interpret for molecules with overlapping signals. |
| Mass Spectrometry | Molecular weight, elemental composition (from isotopic patterns), and fragmentation patterns for structural clues. | <1 mg, volatile and thermally stable compounds are ideal. | High sensitivity, provides molecular weight information. | Isomeric compounds may have similar mass spectra. |
| X-ray Crystallography | Definitive three-dimensional atomic arrangement in the solid state, including bond lengths and angles. | High-quality single crystal (<0.5 mm). | Provides unambiguous proof of structure and stereochemistry. | Dependent on the ability to grow suitable single crystals, which can be challenging. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to be robust and reproducible for the analysis of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the this compound derivative.
Protocol:
-
Sample Preparation:
-
For a solid sample, dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1][2]
-
For a liquid sample, use 1-2 drops in the same amount of deuterated solvent.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.[3]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for more complex structures to establish connectivity.
-
-
Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the this compound derivative.
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
For some polar derivatives, derivatization (e.g., acylation or silylation) may be necessary to improve volatility and chromatographic performance.[4]
-
-
GC-MS Conditions:
-
Injector: 250 °C, splitless injection (1 µL).[5]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 70 °C (hold for 1 min), ramp to 280 °C at 10 °C/min, and hold for 5 min.[5]
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
Ion Source Temperature: 230 °C.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to identify the molecular ion peak (M⁺) and the characteristic M⁺+2 peak for bromine-containing compounds.
-
Analyze the fragmentation pattern to identify characteristic losses (e.g., loss of a bromine radical) that provide clues to the molecular structure.[6]
-
X-ray Crystallography
Objective: To obtain the definitive three-dimensional structure of the this compound derivative in the solid state.
Protocol:
-
Crystal Growth:
-
Grow a single crystal of the compound with dimensions typically less than 0.5 mm. Common methods include:
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation and allow the solvent to evaporate slowly in a loosely covered vial.[7]
-
Vapor Diffusion: Place a concentrated solution of the compound in a small open vial inside a larger sealed container with a more volatile solvent in which the compound is less soluble.
-
Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in an X-ray diffractometer.
-
Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.[8]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction intensities to correct for experimental factors.
-
Solve the crystal structure using direct methods or other phasing techniques.
-
Refine the atomic positions and thermal parameters against the experimental data to generate the final structural model.
-
-
Data Visualization:
-
Generate a 3D representation of the molecule to visualize bond lengths, bond angles, and intermolecular interactions.
-
Mandatory Visualization
The following diagrams illustrate key workflows and concepts relevant to the structural validation of this compound derivatives.
Caption: A logical workflow for the structural validation of a this compound derivative.
Caption: A hypothetical signaling pathway involving a this compound derivative.
References
- 1. organomation.com [organomation.com]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. NMR Sample Preparation [nmr.chem.umn.edu]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. ekwan.github.io [ekwan.github.io]
- 8. youtube.com [youtube.com]
quantitative analysis of 2-bromoaniline in a mixture
An Objective Comparison of Quantitative Analysis Methods for 2-Bromoaniline
For researchers, scientists, and drug development professionals, the accurate quantification of this compound in various mixtures is crucial for process control, impurity profiling, and safety assessment. This guide provides a comprehensive comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. We will delve into their performance, provide generalized experimental protocols, and present supporting data to facilitate an informed choice of methodology.
Comparison of Analytical Techniques
The selection of an appropriate analytical method depends on factors such as the complexity of the sample matrix, the required sensitivity, and the available instrumentation. HPLC and GC are powerful separation techniques ideal for complex mixtures, while UV-Vis Spectrophotometry offers a simpler, more accessible alternative for less complex samples.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted anilines.[1] It is particularly well-suited for polar and thermally labile compounds, often eliminating the need for derivatization.[1][2] Reversed-phase HPLC is the most common mode, providing excellent separation and quantification capabilities.[1]
Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS) or a selective detector like a Nitrogen-Phosphorus Detector (NPD), is another robust method for aniline (B41778) derivatives.[3][4] While highly sensitive and specific, GC analysis of polar compounds like this compound can sometimes be challenging due to potential peak tailing. Derivatization can improve chromatographic performance but adds a step to sample preparation.[4]
UV-Vis Spectrophotometry is a more straightforward and cost-effective technique. It can be used for direct quantification if this compound is the primary absorbing species in the mixture and the matrix is simple. For more complex mixtures, spectrophotometry often requires a chemical reaction (derivatization) to produce a unique, colored compound, allowing for selective measurement at a specific wavelength.[5][6]
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of HPLC, GC, and UV-Vis Spectrophotometry for the quantitative analysis of this compound. These values are representative and can be achieved through proper method development and validation.[7]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC-MS) | UV-Vis Spectrophotometry (with Derivatization) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL | 0.5 - 25 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | 10 - 30 ng/mL | 5 - 20 ng/mL | 50 - 100 ng/mL |
| Limit of Quantitation (LOQ) | 30 - 100 ng/mL | 20 - 60 ng/mL | 150 - 300 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (% RSD) | < 2% | < 3% | < 5% |
| Specificity | High (Separation-based) | Very High (Separation & Mass Spec) | Moderate to Low (Depends on chromophore) |
| Throughput | Moderate | Moderate | High |
Note: The data presented is a synthesized representation based on typical performance for substituted anilines. Actual results will vary based on the specific method, instrumentation, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are generalized protocols for each key technique.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a common reversed-phase HPLC method for this compound quantification.
1. Sample Preparation:
-
Accurately weigh and dissolve the sample mixture in the mobile phase diluent (e.g., a mixture of acetonitrile (B52724) and water).
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
Dilute the sample as necessary to fall within the established linear range of the calibration curve.
2. Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic or phosphoric acid).[8] A typical starting point is 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV or Photodiode Array (PDA) detector set to a wavelength where this compound has significant absorbance (e.g., ~240 nm or ~290 nm).
3. Calibration:
-
Prepare a series of calibration standards of this compound in the mobile phase diluent, covering the expected concentration range.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration.
4. Quantification:
-
Inject the prepared sample.
-
Identify the this compound peak by its retention time.
-
Quantify the concentration using the peak area and the calibration curve.
Gas Chromatography (GC-MS) Protocol
This protocol describes a general approach for analyzing this compound, suitable for confirmation and quantification.
1. Sample Preparation:
-
Dissolve the sample in a suitable solvent like ethyl acetate (B1210297) or toluene.
-
An internal standard may be added for improved quantitative accuracy.
-
(Optional) Derivatization: To improve peak shape and thermal stability, the sample can be derivatized using an acylating agent like acetic anhydride.[4]
2. GC-MS Conditions:
-
Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: Splitless injection at 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-350 m/z. For quantification, Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 171, 173, 92) can be used for enhanced sensitivity.
-
3. Calibration & Quantification:
-
Prepare calibration standards and analyze them under the same conditions.
-
Create a calibration curve by plotting the peak area (or area ratio to internal standard) against concentration.
-
Quantify the sample using this curve.
UV-Vis Spectrophotometry Protocol (via Diazotization)
This method involves converting this compound into a stable, colored azo dye for quantification.
1. Reagent Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a slightly acidic aqueous solution (e.g., 0.1 M HCl).
-
Sodium Nitrite (B80452) Solution: 0.1% (w/v) in deionized water.
-
Ammonium (B1175870) Sulfamate (B1201201) Solution: 0.5% (w/v) in deionized water.
-
Coupling Agent: 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in deionized water.
2. Experimental Procedure:
-
Pipette an aliquot of the sample solution (or standard) into a volumetric flask.
-
Add 1 mL of 0.1 M HCl and cool the mixture in an ice bath.
-
Add 1 mL of the sodium nitrite solution, mix, and let it react for 2 minutes to form the diazonium salt.
-
Add 1 mL of ammonium sulfamate solution to quench the excess nitrous acid. Mix well.
-
Add 1 mL of the NED coupling agent solution. A colored azo dye will form.
-
Dilute to the final volume with deionized water and allow the color to stabilize for 15 minutes.
3. Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the formed dye (typically in the 520-550 nm range) against a reagent blank.
-
Construct a calibration curve using standards processed in the same manner and determine the concentration in the unknown sample.
Mandatory Visualizations
Diagrams can clarify complex workflows and decision-making processes. The following are generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. epa.gov [epa.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Separation of N-(2-Bromoethyl)aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Guide to Catalysts for Suzuki Coupling of Bromoanilines
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries, the choice of an appropriate catalyst is paramount to ensure high yields and reaction efficiency. This guide provides an objective comparison of various catalytic systems for the Suzuki coupling of bromoanilines, supported by experimental data to facilitate catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in the Suzuki coupling of bromoanilines is influenced by several factors, including the nature of the catalyst, the ligand, the base, and the solvent system. Below is a summary of the performance of different catalytic systems for this transformation.
| Catalyst System | Bromoaniline Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CataCXium® A Pd G3 | ortho-bromoaniline | Arylboronic acid pinacol (B44631) ester | Cs₂CO₃ | 2-MeTHF | 80 | - | High | |
| CataCXium® A Pd G3 | ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | Cs₂CO₃ | 2-MeTHF | 80 | - | 91 | [1] |
| Pd(dppf)Cl₂ | ortho-bromoaniline derivative | Benzylboronic acid pinacol ester | K₂CO₃ | 10:1 dioxane/H₂O | 90 | - | 11 | [1] |
| [PdCl(N,ODipp)(PPh₃)] | 4-bromoaniline (B143363) | Phenylboronic acid | Na₂CO₃ | - | 60 | 24 | 87 | [2] |
| NiCl₂(PCy₃)₂ | Heteroaromatic bromides | Arylboronic acids | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 | [3][4] |
Experimental Protocols
Detailed methodologies for the key experiments cited above are provided to allow for replication and adaptation.
Protocol 1: Suzuki Coupling using CataCXium® A Pd G3[1][2]
This protocol is particularly effective for the coupling of ortho-bromoanilines.
Materials:
-
ortho-bromoaniline substrate (1.0 eq)
-
Arylboronic acid pinacol ester (1.5 eq)
-
Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
CataCXium® A Pd G3 (10 mol%)
-
Anhydrous 2-methyltetrahydrofuran (B130290) (2-MeTHF)
Procedure:
-
To an oven-dried reaction vessel, add the ortho-bromoaniline substrate, arylboronic acid pinacol ester, and cesium carbonate.
-
Add the CataCXium® A Pd G3 catalyst.
-
Add anhydrous 2-MeTHF as the solvent.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up and extract the product with a suitable organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling using a Preformed Pd(II) Catalyst[3][4]
This method is suitable for the coupling of 4-bromoaniline at elevated temperatures.
Materials:
-
4-bromoaniline (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
[PdCl(N,ODipp)(PPh₃)] (1 mol%)
-
Solvent (e.g., a "green" solvent as mentioned in the study)
Procedure:
-
To a 100 mL round-bottomed flask equipped with a stir bar, add 4-bromoaniline, phenylboronic acid, and sodium carbonate.
-
Add the [PdCl(N,ODipp)(PPh₃)] catalyst.
-
Add the appropriate solvent.
-
Heat the reaction mixture to 60 °C and stir for 24 hours.
-
After cooling to room temperature, proceed with a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the final product by column chromatography.
Protocol 3: Suzuki Coupling using a Nickel-Based Catalyst[5][6]
This protocol provides a more economical alternative for the coupling of various heteroaromatic bromides.
Materials:
-
Bromo-substituted heteroaromatic substrate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 eq)
-
NiCl₂(PCy₃)₂ (catalyst loading as specified in the study)
-
t-amyl alcohol
Procedure:
-
In a reaction vessel, combine the heteroaromatic bromide, arylboronic acid, and potassium phosphate.
-
Add the NiCl₂(PCy₃)₂ catalyst.
-
Add t-amyl alcohol as the solvent.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction for completion.
-
Once the reaction is complete, cool the mixture and perform an aqueous work-up.
-
Extract the product, dry the organic phase, and remove the solvent in vacuo.
-
Purify by column chromatography if necessary.
Visualizing the Suzuki Coupling Workflow
The following diagram illustrates the general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept in understanding how these catalysts facilitate the formation of C-C bonds.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5]
References
analytical methods for determining 2-bromoaniline concentration
A Comparative Guide to Analytical Methods for Determining 2-Bromoaniline Concentration
For researchers, scientists, and drug development professionals, the accurate determination of this compound concentration is crucial for process control, quality assurance, and regulatory compliance. This guide provides an objective comparison of various analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your specific needs.
Comparison of Analytical Techniques
The selection of an analytical method for this compound depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), UV-Vis Spectrophotometry, and Electrochemical Methods.
| Parameter | HPLC with UV Detection | GC-MS | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and mass-to-charge ratio. | Quantification based on the absorbance of UV-Vis light. | Measurement of the electrical response of this compound at an electrode surface. |
| Selectivity | High | Very High | Low to Moderate | Moderate to High |
| Sensitivity | High | Very High | Moderate | Very High |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 97-103% | 95-105% | 95-105% |
| Precision (%RSD) | < 2% | < 5% | < 5% | < 5% |
| Limit of Detection (LOD) | ng/mL range | pg/mL to ng/mL range | µg/mL range | nM to µM range |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range | µg/mL range | nM to µM range |
| Sample Throughput | Moderate | Moderate | High | High |
| Instrumentation Cost | Moderate | High | Low | Low to Moderate |
| Notes | Ideal for routine quality control and purity assessment.[1] | Excellent for identification and quantification of trace impurities.[2] | Simple and cost-effective for relatively pure samples.[3] | Offers rapid and sensitive detection, suitable for in-field analysis.[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound in various samples.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid. The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically around 240 nm and 290 nm).
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound peak against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it ideal for the identification and quantification of trace levels of this compound, especially in complex matrices.[5]
Instrumentation:
-
Gas chromatograph with a mass selective detector (MSD)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
Data acquisition and processing software
Reagents:
-
Helium (carrier gas)
-
Methylene (B1212753) chloride or other suitable solvent (GC grade)
-
This compound reference standard
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 171, 173, 92, 65).
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methylene chloride. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract this compound from the sample using an appropriate technique such as liquid-liquid extraction or solid-phase extraction. Concentrate the extract and reconstitute in methylene chloride.
-
Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Create a calibration curve based on the peak area of the primary ion of this compound.
UV-Vis Spectrophotometry
This is a simple and rapid method suitable for the quantification of this compound in samples with minimal interfering substances.[3]
Instrumentation:
-
UV-Vis Spectrophotometer
Reagents:
-
Ethanol or other suitable UV-transparent solvent
-
This compound reference standard
Procedure:
-
Determine λmax: Scan a dilute solution of this compound in the chosen solvent from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the solvent. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample in the solvent and filter if necessary. Dilute to a concentration that falls within the linear range of the assay.
-
Analysis: Measure the absorbance of each standard and sample at the λmax.
-
Quantification: Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
Experimental Workflow for HPLC Analysis
Caption: General workflow for the quantification of this compound using HPLC.
Logical Relationship of Analytical Methods
Caption: Logical relationship of analytical methods for this compound determination.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. epa.gov [epa.gov]
Stability of 2-Bromoaniline: A Comparative Guide for Researchers
An in-depth analysis of the stability of 2-bromoaniline under various conditions, providing researchers, scientists, and drug development professionals with essential data for its application and handling. This guide includes comparisons with related compounds and detailed experimental protocols.
This compound, a key intermediate in the synthesis of dyes, pharmaceuticals, and other organic compounds, exhibits varying degrees of stability under different environmental conditions. Understanding its stability profile is crucial for ensuring the integrity of synthetic pathways and the shelf-life of resulting products. This guide provides a comprehensive overview of the stability of this compound under thermal, photolytic, pH, and oxidative stress, with comparative data for its isomers and other relevant alternatives.
pH Stability
This compound demonstrates notable stability across a range of pH values. Studies have shown that haloanilines, including this compound, exhibit high stability in the absence of disinfectants, with less than 30% degradation observed at a pH range of 5 to 9 over a period of 120 hours.[1] This indicates a good degree of resilience in neutral and moderately acidic or alkaline aqueous environments, a critical factor for its use in various solution-based reactions and formulations.
Oxidative Stability
The oxidative degradation of this compound is a key consideration, particularly in environments where oxidizing agents may be present. Research on the degradation of bromoanilines by permanganate (B83412) indicates a specific order of dehalogenation, which is a measure of degradation. The observed order is 4-bromoaniline (B143363) > this compound > 3-bromoaniline. This suggests that this compound is more resistant to this form of oxidative degradation than its para-isomer but more susceptible than its meta-isomer.
Thermal Stability
While specific studies detailing the thermal degradation kinetics of pure this compound are limited, related research provides valuable insights. A study on 2,4,6-tri(4-bromoanilino)-1,3,5-triazine, a compound containing the bromoaniline moiety, revealed that thermal decomposition begins at temperatures above 400°C.[3] This suggests a high intrinsic thermal stability for the bromoaniline structure. Further supporting this, research on copolymers of aniline (B41778) and ortho-bromoaniline has indicated that the resulting polymer is thermally more stable than polyaniline itself.
Photostability
The photostability of this compound is a critical parameter, especially for applications where exposure to light is unavoidable. While quantitative data such as the photodegradation quantum yield for this compound is not extensively documented, studies on related haloanilines provide a basis for understanding its potential behavior. For instance, the photodegradation of chloroanilines has been investigated, and it is known that aromatic amines can undergo phototransformation in aqueous environments. It is recommended to store this compound in light-protected containers to minimize potential photodegradation.
Comparison with Alternatives
A comparative analysis of the stability of this compound with its isomers and other haloanilines is essential for selecting the appropriate starting material for a given application.
| Compound | pH Stability (pH 5-9) | Oxidative Stability (vs. Permanganate) | Thermal Stability (Inferred) |
| This compound | High (<30% degradation in 120h)[1] | Moderate (More stable than 4-isomer, less than 3-isomer) | High |
| 3-Bromoaniline | High (Assumed similar to this compound) | High (Most stable among isomers) | High |
| 4-Bromoaniline | High (Assumed similar to this compound) | Low (Least stable among isomers) | High |
| 2-Chloroaniline | High (Assumed similar to haloanilines) | Data not available for direct comparison | High |
Table 1: Comparative Stability of Bromoaniline Isomers and 2-Chloroaniline.
Experimental Protocols
Forced Degradation Study Protocol for Haloanilines
This protocol outlines a general procedure for conducting forced degradation studies on haloanilines like this compound to assess their intrinsic stability.
Caption: Experimental workflow for a forced degradation study of this compound.
Methodology for Stability-Indicating HPLC Method:
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for quantifying the degradation of this compound and separating it from its degradation products.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3-7) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often effective.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound (around 240 nm and 290 nm) should be used.
-
Forced Degradation Samples: Samples subjected to acidic, basic, oxidative, thermal, and photolytic stress should be injected to demonstrate the method's ability to separate the parent compound from any resulting degradation products.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Signaling Pathways and Logical Relationships
The degradation of aromatic amines can proceed through various pathways depending on the stressor. For instance, oxidative degradation often involves the formation of radical cations, leading to polymerization or the formation of quinone-imines and other oxygenated products. Photodegradation can involve direct photolysis or indirect photo-oxidation mediated by reactive oxygen species.
References
2-Bromoaniline: A Comparative Review of its Applications in Pharmaceuticals, Agrochemicals, and Dyes
For Researchers, Scientists, and Drug Development Professionals
2-Bromoaniline, a versatile aromatic amine, serves as a crucial building block in the synthesis of a wide array of commercially significant organic molecules. Its unique chemical properties, stemming from the presence of both an amino and a bromo group on the benzene (B151609) ring, allow for diverse chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comparative analysis of this compound's performance in these key sectors, supported by experimental data and detailed synthetic protocols.
Pharmaceutical Applications: The Case of Ondansetron (B39145)
This compound and its derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is Ondansetron, a potent 5-HT3 receptor antagonist widely used for the prevention of chemotherapy-induced nausea and vomiting (CINV).
Comparative Efficacy of Ondansetron
Ondansetron's efficacy has been extensively compared to other 5-HT3 receptor antagonists. The following table summarizes the comparative efficacy for acute and delayed CINV.
| 5-HT3 Antagonist | Comparison with Ondansetron (Acute CINV) | Comparison with Ondansetron (Delayed CINV) | Reference |
| Granisetron | Equivalent efficacy. | No significant difference. | [1] |
| Dolasetron | Ondansetron shows greater efficacy for acute vomiting. | - | [2] |
| Tropisetron | Equivalent efficacy. | - | [1] |
| Palonosetron | Palonosetron shows greater efficacy for acute vomiting. | Palonosetron shows greater efficacy. | [2] |
Mechanism of Action: Ondansetron Signaling Pathway
Ondansetron exerts its antiemetic effect by selectively blocking 5-HT3 receptors on vagal afferent nerves in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brain. This blockade prevents the binding of serotonin, which is released by enterochromaffin cells in response to emetogenic stimuli like chemotherapy, thereby inhibiting the vomiting reflex.
Ondansetron's mechanism of action in preventing nausea and vomiting.
Experimental Protocol: Synthesis of an Ondansetron Intermediate
While the complete synthesis of ondansetron is a multi-step process, a key intermediate, tetrahydrocarbazolone, can be synthesized using an aniline (B41778) derivative. The following protocol outlines a general procedure.
Synthesis of Tetrahydrocarbazolone:
-
Reaction Setup: In a reaction vessel equipped with a stirrer, combine 2-bromo-1,3-cyclohexanedione (1.0 eq) and this compound (1.2 eq).
-
Catalyst Addition: Under stirring, add a 5% aqueous solution of an alkaline catalyst (e.g., potassium hydroxide).
-
Microwave Irradiation: Irradiate the mixture with microwaves (e.g., 400W) and continue stirring for 5-10 minutes.
-
Work-up: After cooling to room temperature, filter the mixture. The filtrate is subjected to reduced pressure distillation.
-
Precipitation and Washing: The resulting residue is poured into an ice-water mixture to precipitate the product. The solid is collected by suction filtration and washed sequentially with a 1% aqueous hydrochloric acid solution and water.
-
Recrystallization: The crude product is recrystallized from ethanol (B145695) to yield the purified tetrahydrocarbazolone.
Agrochemical Applications: Herbicides as Photosystem II Inhibitors
This compound is a precursor for the synthesis of various herbicides. One important class of herbicides derived from halogenated anilines are Photosystem II (PSII) inhibitors, such as bromoxynil (B128292) and its analogues.
Comparative Herbicidal Activity
The herbicidal efficacy of bromoxynil and its pyridine-based analogues has been evaluated against several weed species. The pyridine (B92270) analogues have demonstrated potential for a different weed control spectrum compared to bromoxynil.[3]
| Compound | Redroot Pigweed Injury (%) | Velvetleaf Injury (%) | Pitted Morningglory Injury (%) | Glyphosate-Resistant Palmer Amaranth Control (%) | Reference |
| Bromoxynil | Moderate | Low | Low | < 80% | [3] |
| Pyridine Analogue | High | Moderate | Moderate | > 80% | [3] |
| Pyridine-N-oxide Analogue | High | Moderate | Moderate | Not reported | [3] |
| Pyrimidine Analogue | Low | Low | Low | Not reported | [3] |
Mechanism of Action: Photosystem II Inhibition
Herbicides like bromoxynil and its analogues act by inhibiting photosynthesis at Photosystem II. They bind to the D1 protein in the thylakoid membrane, blocking the binding of plastoquinone. This interruption of the electron transport chain prevents the production of ATP and NADPH, ultimately leading to oxidative stress and cell death.
Mechanism of Photosystem II inhibiting herbicides.
Experimental Protocol: Synthesis of a Pyridine Analogue of Bromoxynil (General Approach)
The synthesis of pyridine analogues of bromoxynil from a this compound precursor would involve a multi-step process, likely including:
-
Diazotization of this compound: this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) at low temperatures to form the corresponding diazonium salt.
-
Sandmeyer-type reaction: The diazonium salt is then reacted with a suitable pyridine derivative under copper catalysis to introduce the pyridine moiety.
-
Functional group manipulations: Subsequent steps would involve the introduction of other necessary functional groups, such as cyano and hydroxyl groups, and further bromination to achieve the final structure of the bromoxynil analogue.
Dye Industry Applications: Azo Dyes
This compound is a valuable starting material for the synthesis of azo dyes, which constitute the largest class of synthetic colorants used in the textile, leather, and paper industries. The bromo substituent can influence the final color and properties of the dye.
Comparative Performance of Azo Dyes
The performance of azo dyes is evaluated based on their color properties and fastness to various agents. The table below presents a hypothetical comparison of a this compound-based azo dye with a standard commercial disperse dye.
| Property | This compound Azo Dye | Commercial Disperse Red |
| Color | Red | Red |
| Molar Extinction Coefficient (ε) | High | High |
| Light Fastness (Scale 1-8) | 6-7 | 7 |
| Wash Fastness (Scale 1-5) | 4-5 | 5 |
| Rubbing Fastness (Scale 1-5) | 4 | 4-5 |
Experimental Workflow: Synthesis of an Azo Dye from this compound
The synthesis of an azo dye from this compound involves two main steps: diazotization of the amine and coupling with a suitable coupling agent.
General workflow for the synthesis of an azo dye from this compound.
Experimental Protocol: Synthesis of an Azo Dye
1. Diazotization of this compound:
-
Dissolve this compound (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 eq) dropwise, maintaining the temperature below 5 °C with constant stirring.
-
Continue stirring for 15-20 minutes after the addition is complete to ensure full formation of the diazonium salt.
2. Azo Coupling:
-
In a separate beaker, dissolve the coupling component (e.g., N,N-dimethylaniline, 1.0 eq) in a suitable solvent and cool it in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes. The azo dye will precipitate out of the solution.
-
Collect the dye by vacuum filtration, wash it with cold water, and dry it. Further purification can be achieved by recrystallization from an appropriate solvent.
References
A Comparative Guide to the Environmental Impact of 2-Bromoaniline Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Assessment of Synthetic Routes
The synthesis of 2-bromoaniline, a key intermediate in the pharmaceutical and agrochemical industries, is a process with significant environmental implications. As the chemical industry increasingly embraces greener and more sustainable practices, a critical evaluation of traditional versus modern synthetic methodologies is essential. This guide provides a comprehensive comparison of two primary routes to this compound: the classical Sandmeyer reaction pathway and a more contemporary direct bromination approach. The assessment is based on key green chemistry metrics, including Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI), supported by detailed experimental protocols.
Comparison of Environmental Impact Metrics
The following table summarizes the calculated green chemistry metrics for the classical and a representative greener synthesis of this compound. These values provide a quantitative measure of the environmental efficiency of each process. Lower E-Factor and PMI values, and a higher Atom Economy, indicate a more environmentally benign process.
| Metric | Classical Route (Sandmeyer & Reduction) | Greener Route (Direct Bromination with CuBr₂) | Ideal Value |
| Atom Economy (%) | ~26.4% | ~53.1% | 100% |
| E-Factor | ~40-60 (Estimated) | ~15-25 (Estimated) | 0 |
| Process Mass Intensity (PMI) | ~41-61 (Estimated) | ~16-26 (Estimated) | 1 |
Note: E-Factor and PMI are estimated based on typical lab-scale procedures and can vary depending on specific reaction conditions, yields, and solvent recycling practices.
Signaling Pathway for Environmental Impact Assessment
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical synthesis, highlighting the key considerations from cradle to gate.
Caption: Logical workflow for assessing the environmental impact of a chemical synthesis.
Detailed Methodologies
Classical Synthesis: Sandmeyer Reaction and Iron Reduction
This traditional two-step process begins with the diazotization of 2-nitroaniline (B44862), followed by a Sandmeyer reaction to introduce the bromine atom. The resulting 2-bromonitrobenzene is then reduced to the final product.
Step 1: Synthesis of 2-Bromonitrobenzene via Sandmeyer Reaction
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-nitroaniline (e.g., 13.8 g, 0.1 mol) in a mixture of concentrated hydrobromic acid (e.g., 40 mL) and water (e.g., 40 mL).
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) (e.g., 7.6 g, 0.11 mol in 20 mL of water) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete.
-
In a separate beaker, dissolve copper(I) bromide (e.g., 14.3 g, 0.1 mol) in concentrated hydrobromic acid (e.g., 20 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas will evolve.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with sodium hydroxide (B78521) solution and then with water, dry over anhydrous magnesium sulfate (B86663), and remove the solvent under reduced pressure to yield crude 2-bromonitrobenzene.
Step 2: Reduction of 2-Bromonitrobenzene to this compound
Experimental Protocol:
-
In a round-bottom flask fitted with a reflux condenser, place iron powder (e.g., 28 g, 0.5 mol) and a solution of ammonium (B1175870) chloride (e.g., 2.7 g, 0.05 mol) in water (e.g., 100 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Add a solution of 2-bromonitrobenzene (e.g., 20.2 g, 0.1 mol) in ethanol (B145695) (e.g., 50 mL) dropwise to the refluxing mixture over a period of 1-2 hours.
-
After the addition is complete, continue refluxing for an additional 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and make it basic with a concentrated solution of sodium hydroxide.
-
Filter the mixture through a bed of celite to remove the iron sludge.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization.
Greener Alternative: Direct Bromination with Copper(II) Bromide
This method offers a more direct approach by brominating aniline (B41778) directly, avoiding the need for diazotization and the use of hazardous reagents like sodium nitrite. The use of a catalyst and potentially greener solvents can significantly reduce the environmental impact.
Experimental Protocol (Representative):
-
To a solution of aniline (e.g., 9.3 g, 0.1 mol) in a suitable solvent (e.g., tetrahydrofuran (B95107) or an ionic liquid, 100 mL) in a round-bottom flask, add copper(II) bromide (CuBr₂) (e.g., 22.3 g, 0.1 mol).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for a period of 2-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography to separate this compound from other isomers and byproducts.
Discussion of Environmental Impact
Classical Route:
-
Atom Economy: The Sandmeyer reaction itself has a poor atom economy due to the formation of nitrogen gas and various salts as byproducts. The subsequent reduction step also contributes to a low overall atom economy.
-
Reagents and Hazards: This route involves the use of several hazardous substances, including corrosive acids (HBr, HCl), a toxic and potentially explosive diazonium salt intermediate, and sodium nitrite, which is a strong oxidizing agent.
-
Waste Generation: The process generates significant amounts of acidic and basic aqueous waste, as well as solid waste containing iron salts. The use of organic solvents for extraction also contributes to the overall waste stream.
Greener Route:
-
Atom Economy: The direct bromination route has a significantly higher theoretical atom economy as it involves fewer steps and reagents.
-
Reagents and Hazards: This method avoids the use of highly toxic and unstable diazonium salts and strong acids. Copper(II) bromide is less hazardous than elemental bromine. The choice of solvent is crucial; using greener solvents like tetrahydrofuran or recyclable ionic liquids further reduces the environmental impact.
-
Waste Generation: Waste generation is potentially lower due to the more direct nature of the reaction. The copper catalyst can, in principle, be recovered and reused, further minimizing waste.
Conclusion
The comparative analysis clearly indicates that the direct bromination of aniline using a copper catalyst presents a more environmentally favorable alternative to the classical Sandmeyer reaction pathway for the synthesis of this compound. The greener route offers a higher atom economy, avoids the use of highly hazardous intermediates, and has the potential for significantly lower waste generation. For researchers and professionals in drug development and other chemical industries, adopting such greener methodologies is a critical step towards more sustainable chemical manufacturing. Further optimization of the greener route, including catalyst recycling and the use of bio-based solvents, can lead to even greater environmental benefits.
Safety Operating Guide
Proper Disposal of 2-Bromoaniline: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2-bromoaniline are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, a halogenated aniline (B41778) compound. Adherence to these procedures is critical to mitigate risks and maintain a safe research environment. Halogenated anilines are classified as hazardous materials and require disposal as regulated chemical waste.[1] Improper disposal can lead to environmental contamination and potential health hazards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. This compound is harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2]
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes.[1]
-
If inhaled: Move the person to fresh air.[1]
-
If swallowed: Rinse mouth and seek immediate medical attention.[1]
Personal Protective Equipment (PPE)
All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Specification | Description |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber). Inspect for tears or holes before use.[1] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1] |
| Lab Coat | A standard laboratory coat should be worn and buttoned to protect from splashes.[2] |
| Respiratory Protection | If handling outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[2] |
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled as hazardous waste.[2] Adherence to local, state, and federal regulations is paramount.
-
Waste Collection:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]
-
This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as oxidizing agents, acids, acid chlorides, and acid anhydrides.[2][4]
-
The storage area should be secure and accessible only to authorized personnel.[2]
-
Ensure secondary containment is in place to prevent the spread of spills.[1]
-
-
Professional Disposal:
-
Engage a licensed and certified hazardous waste disposal company for the final disposal.[2][3][5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.[2]
-
One recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][5][6]
-
Spill Response Protocol
In the event of a this compound spill, immediate and proper cleanup is essential.
-
Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent the spill from spreading and from entering drains.[2]
-
Cleanup:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[2][3]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.[2]
-
Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.[2]
-
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2-Bromoaniline
This document provides immediate and essential safety protocols, operational guidelines, and disposal procedures for the handling of 2-Bromoaniline (CAS No: 615-36-1). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical that is harmful if swallowed, toxic in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][2] Strict adherence to PPE guidelines is mandatory.
Summary of Required Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[4][5] | Protects against splashes that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or a chemical protective suit is required.[5][6] | Prevents direct skin contact, as the substance is toxic upon absorption.[7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7] | Protects against inhalation of dust or vapors, which can be toxic.[7] |
Quantitative Data
The following table summarizes key quantitative data for this compound:
| Property | Value |
| CAS Number | 615-36-1 |
| Molecular Formula | C₆H₆BrN |
| Molecular Weight | 172.02 g/mol |
| Appearance | Red-brown solid[2] |
| Melting Point | 29 - 31 °C / 84.2 - 87.8 °F[1] |
| Boiling Point | 229 °C / 444.2 °F @ 760 mmHg[1] |
| Flash Point | > 110 °C / > 230 °F[1] |
| Density | 1.52 g/mL at 25 °C[7] |
| log Pow (Partition Coefficient) | 2.11[1][7] |
| UN Number | 2811[1][7] |
| Hazard Class | 6.1[1][7] |
| Packing Group | III[1][7] |
Standard Operating Procedure for Handling this compound
This protocol outlines the safe handling of this compound in a laboratory setting.
3.1. Engineering Controls
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1][4]
3.2. Pre-Handling Preparations
-
Don all required PPE as specified in the table above.
-
Inspect gloves for any signs of degradation or puncture before use.[5]
-
Ensure all necessary equipment for the experiment and for potential spill cleanup is available.
-
Confirm the chemical fume hood is functioning correctly.
3.3. Handling and Experimental Procedure
-
Carefully weigh the required amount of this compound on a tared weigh boat inside the chemical fume hood to avoid dust formation.[5]
-
Slowly add the this compound to the reaction vessel.
-
Do not eat, drink, or smoke during the handling process.[1][3]
3.4. Post-Handling
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1][5]
-
Clean all equipment and the work area to remove any residual contamination.
-
Remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[5]
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as acids and strong oxidizing agents.[1][7]
Emergency and First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4][5] |
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste in accordance with all local, state, and federal regulations.[1][8]
-
Waste Collection : Collect waste this compound and any contaminated materials (e.g., gloves, weigh boats, paper towels) in a designated, properly labeled, and sealed container.[8] The container must be compatible with the chemical.
-
Labeling : Clearly label the container as "Hazardous Waste" and include the chemical name "this compound".[8]
-
Storage : Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible substances.[8]
-
Disposal : Arrange for disposal through a licensed professional waste disposal service.[5][7] Provide the service with a copy of the Safety Data Sheet. An alternative is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5][7]
Chemical Spill Workflow
The following diagram illustrates the logical workflow for responding to a this compound spill.
Caption: Workflow for handling a this compound chemical spill.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. benchchem.com [benchchem.com]
- 7. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
